molecular formula C8H12 B8815838 cycloocta-1,5-diene

cycloocta-1,5-diene

カタログ番号: B8815838
分子量: 108.18 g/mol
InChIキー: VYXHVRARDIDEHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloocta-1,5-diene (COD), with the CAS registry number 111-78-4, is a cyclic hydrocarbon with the formula C8H12, specifically the (Z,Z)-stereoisomer. It is a colorless liquid with a strong odor and serves as a fundamental building block and ligand in both organic and organometallic chemistry. In research, its primary value lies in its role as a chelating diene ligand for low-valent transition metals. The stability of metal-COD complexes, attributable to the chelate effect, allows for their isolation, while the COD ligand remains readily displaceable, making these complexes versatile precursors in catalysis and synthesis. Key complexes include bis(this compound)nickel(0), Ni(COD)2, cyclooctadiene rhodium chloride dimer, and cyclooctadiene iridium chloride dimer, which are foundational starting materials for preparing active catalytic species . Beyond its ligand applications, COD is a valuable intermediate in organic synthesis. It reacts with borane to give 9-borabicyclo[3.3.1]nonane (9-BBN), a reagent widely used in hydroboration reactions . It is also utilized in the synthesis of disparlure, a gypsy moth pheromone, and can form heterocyclic structures, such as 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, upon reaction with sulfur dichloride (SCl2) . This product is intended for research purposes only and is not designed or approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C8H12

分子量

108.18 g/mol

IUPAC名

cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2

InChIキー

VYXHVRARDIDEHS-UHFFFAOYSA-N

正規SMILES

C1CC=CCCC=C1

沸点

150.8 °C @ 757 MM HG

Color/Form

LIQUID

密度

0.8818 @ 25 °C/4 °C

引火点

95 °F
95 °F.

melting_point

-70 TO -69 °C

物理的記述

Liquid
Colorless Liquid;  [MSDSonline]

溶解性

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

蒸気密度

3.66 (AIR= 1)

蒸気圧

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-1,5-diene (COD), a cyclic diolefin, is a versatile and indispensable building block in organic synthesis and a crucial ligand in organometallic chemistry. This technical guide provides a comprehensive overview of the discovery and synthesis of its various isomers, with a primary focus on the industrially significant (cis,cis)-1,5-cyclooctadiene. We delve into the historical context of its discovery, detail the predominant industrial and laboratory synthesis methods, and provide specific experimental protocols. Quantitative data on reaction parameters, yields, and selectivity are systematically presented for comparative analysis. Furthermore, this guide includes detailed mechanistic diagrams and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction: A Historical Perspective

The exploration of medium-sized carbocyclic rings was a significant endeavor in 20th-century organic chemistry. While Richard Willstätter's pioneering work in the early 1900s focused on the synthesis of the related cyclooctatetraene (B1213319) from pseudopelletierine, the first synthesis of this compound via the cyclization of butadiene was reported by Reed in 1954.[1] Early methods provided modest yields, with a reported 17% yield at 126°C in 1961.[1] A significant breakthrough occurred in 1962 when Wilke, Muller, and others developed a nickel-aluminum-phosphine (Ni-Al-P) catalyst system that dramatically improved the yield to over 90%, paving the way for the industrial production of COD.[1]

Beyond the common (cis,cis)-isomer, the highly strained (E,E)-1,5-cyclooctadiene was first synthesized in 1969 by George M. Whitesides and Arthur C. Cope through the photoisomerization of the (cis,cis)-isomer.[2] An alternative synthesis employing a double elimination reaction was later reported by Rolf Huisgen in 1987.[2]

Synthesis of (cis,cis)-1,5-Cyclooctadiene

The most prevalent method for the synthesis of (cis,cis)-1,5-cyclooctadiene is the nickel-catalyzed dimerization of 1,3-butadiene. This process is the cornerstone of industrial COD production.

Nickel-Catalyzed Dimerization of 1,3-Butadiene

The reaction involves the coordination of two butadiene molecules to a nickel(0) catalyst, followed by oxidative coupling to form a bis-π-allylnickel intermediate. This intermediate then undergoes reductive elimination to yield the eight-membered ring of 1,5-cyclooctadiene (B75094). The selectivity of the reaction towards COD over other dimers, such as 4-vinylcyclohexene (B86511) (VCH) and 1,2-divinylcyclobutane (B13796869) (DVCB), is highly dependent on the nature of the ligands on the nickel catalyst and the reaction conditions.

G Figure 1. Logical Flow of Ni-Catalyzed Butadiene Dimerization Butadiene 1,3-Butadiene Intermediate Bis-π-allylnickel Intermediate Butadiene->Intermediate Coordination & Oxidative Coupling Catalyst Ni(0) Catalyst Catalyst->Intermediate COD (cis,cis)-1,5-Cyclooctadiene Intermediate->COD Reductive Elimination Byproducts VCH, DVCB, etc. Intermediate->Byproducts Alternative Pathways G Figure 2. Workflow for Laboratory Synthesis of COD start Start prep Prepare Catalyst Solution (Ni₂(μ-PPh₂)₂(PEt₃)₃ in Benzene) start->prep add_bd1 Add Initial 1,3-Butadiene prep->add_bd1 heat1 Heat to 80-120°C Monitor Pressure Drop add_bd1->heat1 cool1 Cool Reaction Mixture heat1->cool1 add_bd2 Add Second Portion of 1,3-Butadiene cool1->add_bd2 heat2 Reheat to 120°C Monitor Pressure Drop add_bd2->heat2 cool2 Cool Reaction Mixture heat2->cool2 add_bd3 Add Third Portion of 1,3-Butadiene cool2->add_bd3 heat3 Reheat to 120°C Monitor Pressure Drop add_bd3->heat3 workup Work-up: Deactivate Catalyst, Filter heat3->workup distill Distillation to Isolate COD workup->distill end End distill->end G Figure 3. Synthetic Pathway for (E,E)-COD Z_Z_COD (Z,Z)-1,5-Cyclooctadiene Epoxide Bis-epoxide Z_Z_COD->Epoxide Epoxidation Inversion Phosphine Oxide-Mediated Olefin Inversion Epoxide->Inversion E_E_COD (E,E)-1,5-Cyclooctadiene Inversion->E_E_COD Yield: 20-22%

References

history of cycloocta-1,5-diene research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History of Cycloocta-1,5-diene Research

Abstract

This compound (COD) is a cyclic diene that has become an indispensable molecule in the fields of organometallic chemistry and organic synthesis. Its unique ability to act as a stable, bidentate ligand for a variety of transition metals has made it a cornerstone in the development of homogeneous catalysts. This guide provides a comprehensive overview of the history of COD research, from its initial synthesis to its role in the creation of landmark catalysts and synthetic reagents. It details the synthesis of COD and its most important metal complexes, presents key quantitative data, and provides experimental protocols for their preparation and use.

Early History and Synthesis of this compound

The story of this compound begins with the broader development of cycloolefin chemistry pioneered by chemists like Walter Reppe and Günther Wilke. The most significant route to COD is the nickel-catalyzed dimerization of butadiene.[1][2] In the 1950s and early 1960s, research demonstrated that butadiene could be cyclized to form COD with high efficiency.[3] The Wilke process, developed in 1962, utilized a Ni-Al-P catalyst system and achieved yields of over 90%, a significant improvement over earlier methods that reported yields as low as 17%.[3] This breakthrough made COD an accessible and commercially viable chemical.

The most common and stable isomer of COD is the cis,cis or (Z,Z)-isomer.[4] However, other isomers exist. The highly strained trans,trans-(E,E)-COD was first synthesized in 1969 by Whitesides and Cope through the photoisomerization of the cis,cis compound.[2]

Table 1: Physical Properties of (Z,Z)-1,5-Cyclooctadiene
PropertyValue
Molecular FormulaC₈H₁₂
Molar Mass108.18 g/mol [5]
AppearanceColorless liquid with a strong odor[1]
Density0.882 g/mL at 25 °C[1]
Melting Point-69 °C[1]
Boiling Point149-150 °C[1]
SolubilityInsoluble in water; soluble in non-polar organic solvents like benzene (B151609) and chloroform.[5][6]

Diagram: Synthesis of 1,5-Cyclooctadiene (B75094)

G cluster_start Starting Material cluster_process Process cluster_product Product Butadiene 2x Butadiene Catalyst Nickel Catalyst (e.g., Ni-Al-P system) Butadiene->Catalyst COD cis,cis-1,5-Cyclooctadiene Catalyst->COD

Caption: Nickel-catalyzed dimerization of butadiene to form 1,5-cyclooctadiene.

Coordination Chemistry: The Chelate Effect and Key Metal Complexes

The significance of COD in chemistry stems from its role as a ligand in organometallic complexes. It binds to metals through both of its alkene groups, acting as a bidentate ligand. This chelation results in complexes that are significantly more stable than those formed with simple mono-olefins like ethylene, an observation known as the chelate effect. The COD ligand is also readily displaced by other ligands, such as phosphines, making M-COD complexes excellent starting materials for catalyst synthesis.[2]

Diagram: Chelation of COD to a Metal Center

G cluster_COD 1,5-Cyclooctadiene Ligand M M C1 C C1->M C2 C C1->C2 C2->M C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->M C6 C C5->C6 C6->M C7 C C6->C7 C8 C C7->C8 C8->C1

Caption: Bidentate coordination of 1,5-cyclooctadiene to a metal center (M).

Several metal-COD complexes have become fundamental reagents in chemistry labs worldwide.

  • Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)₂ : This yellow, highly air-sensitive solid is a common and reactive source of nickel(0).[7] It is prepared by the reduction of a nickel(II) salt in the presence of COD.[7] Its utility lies in the lability of the COD ligands, which are easily displaced to allow for the synthesis of other nickel(0) complexes or to initiate catalytic cycles.[7][8]

  • Cyclooctadiene Rhodium Chloride Dimer - [RhCl(COD)]₂ : This air-stable, yellow-orange compound is one of the most widely used precursors for rhodium(I) catalysts.[9][10] It is typically synthesized by heating rhodium(III) chloride with COD in an alcohol solvent, which also acts as the reducing agent.[9][10]

  • Cyclooctadiene Iridium Chloride Dimer - [IrCl(COD)]₂ : Similar to its rhodium counterpart, this orange-red, air-stable solid is the primary starting material for a vast array of iridium(I) catalysts, most notably Crabtree's catalyst.[11] It is prepared by the reduction of an iridium(III) salt with COD in an alcohol solvent.[11]

Table 2: Properties of Key Metal-COD Complexes
ComplexFormulaMolar Mass ( g/mol )AppearanceKey Characteristics
Bis(cyclooctadiene)nickel(0)Ni(C₈H₁₂)₂275.06Yellow solidAir-sensitive; source of Ni(0)[7]
Cyclooctadiene Rhodium Chloride Dimer[RhCl(C₈H₁₂)₂493.08Yellow-orange solidAir-stable; catalyst precursor[9]
Cyclooctadiene Iridium Chloride Dimer[IrCl(C₈H₁₂)₂671.70Red-orange solidAir-stable; precursor to Crabtree's catalyst[11]
Crabtree's Catalyst[Ir(COD)(PCy₃)(py)]PF₆804.90Orange solidAir-stable; highly active hydrogenation catalyst[12]

Applications in Homogeneous Catalysis

The development of metal-COD complexes revolutionized homogeneous catalysis, particularly for hydrogenation reactions.

Crabtree's Catalyst: A Paradigm Shift in Hydrogenation

In the 1970s, Robert H. Crabtree developed a cationic iridium(I) complex, [Ir(COD)(PCy₃)(py)]PF₆, that exhibited unprecedented activity for the hydrogenation of alkenes.[12][13] Unlike the well-established Wilkinson's catalyst, Crabtree's catalyst was effective for the hydrogenation of highly substituted (tri- and tetrasubstituted) olefins, which were previously difficult or impossible to reduce under mild conditions.[12][13] This discovery opened new avenues in organic synthesis, allowing for the stereoselective reduction of complex molecules. The catalyst is also noted for its tolerance of some functional groups and its ability to perform hydrogen isotope exchange reactions.[12]

Table 3: Comparison of Hydrogenation Catalyst Turnover Frequencies (TOF)
SubstrateWilkinson's Catalyst TOFSchrock-Osborn Catalyst TOFCrabtree's Catalyst TOF
1-Hexene65040006400
Cyclohexene700104500
1-Methylcyclohexene (Trisubstituted)133800
2,3-Dimethyl-2-butene (Tetrasubstituted)4000
(Data sourced from Wikipedia, reflecting turnover frequencies (min⁻¹))[12]

Diagram: Generalized Catalytic Cycle for Hydrogenation

G Catalyst [Ir(I)L₂S₂]⁺ (Active Catalyst) OxAdd [Ir(III)H₂L₂S₂]⁺ Catalyst->OxAdd + H₂ (Oxidative Addition) AlkeneComplex [Ir(III)H₂(alkene)L₂S]⁺ OxAdd->AlkeneComplex + Alkene - Solvent Insertion [Ir(III)H(alkyl)L₂S]⁺ AlkeneComplex->Insertion Migratory Insertion Insertion->Catalyst + Solvent - Alkane (Reductive Elimination)

Caption: Simplified hydrogenation cycle for an Iridium(I) catalyst.

Applications in Organic Synthesis

Beyond its role as a ligand, COD is a valuable starting material for important synthetic reagents. The most prominent example is its reaction with borane (B79455) (BH₃) to produce 9-borabicyclo[3.3.1]nonane (9-BBN).[14][15] 9-BBN is a highly selective hydroborating agent, prized for its steric bulk which directs the boron to the least hindered position of an alkene, and for its stability as a crystalline dimer.[14][15]

Diagram: Synthesis of 9-BBN from 1,5-Cyclooctadiene

G COD 1,5-Cyclooctadiene BBN 9-Borabicyclo[3.3.1]nonane (9-BBN) COD->BBN Borane Borane (BH₃) Borane->BBN

Caption: Synthesis of the hydroborating agent 9-BBN.

Key Experimental Protocols

The following protocols are based on established literature procedures and should be performed with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) - Ni(COD)₂

This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox, as Ni(COD)₂ is highly air-sensitive.[7][16]

  • Apparatus Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and 1,5-cyclooctadiene (COD).

  • Solvent Addition: Anhydrous toluene (B28343) or THF is added via cannula, and the suspension is cooled to -78 °C (dry ice/acetone bath).

  • Reduction: A solution of triethylaluminum (B1256330) (AlEt₃) or diisobutylaluminum hydride (DIBAL-H) in an appropriate solvent is added dropwise to the stirred suspension. The reaction mixture will typically turn a dark reddish-brown color.[16]

  • Isolation: The reaction is allowed to warm to 0 °C. Anhydrous diethyl ether is added to precipitate the product.

  • Purification: The resulting yellow solid is collected by filtration under inert atmosphere, washed with cold diethyl ether, and dried under vacuum. The product, Ni(COD)₂, should be stored at low temperature under an inert atmosphere.[16]

Protocol 2: Synthesis of Cyclooctadiene Iridium Chloride Dimer - [IrCl(COD)]₂

This procedure is adapted from common literature syntheses.[11][17]

  • Reaction Setup: A round-bottom flask is charged with hydrated iridium(III) chloride (IrCl₃·3H₂O), 1,5-cyclooctadiene (COD), and a 3:1 mixture of 2-propanol (or ethanol) and water.

  • Reflux: The mixture is heated to reflux under a nitrogen atmosphere with vigorous stirring. The iridium salt is reduced from Ir(III) to Ir(I) by the alcohol solvent. The reaction is typically refluxed for 18-24 hours.

  • Crystallization: As the reaction proceeds, the orange-red product, [IrCl(COD)]₂, will precipitate from the solution.

  • Isolation: The mixture is cooled to room temperature, and the crystalline solid is collected by filtration.

  • Washing and Drying: The product is washed with cold ethanol (B145695) and then diethyl ether to remove unreacted COD and other impurities. It is then dried under vacuum. The resulting solid is stable in air.

Protocol 3: Synthesis of Cyclooctadiene Rhodium Chloride Dimer - [RhCl(COD)]₂

This procedure is a well-established method for preparing this common catalyst precursor.[9][10]

  • Reaction Setup: A round-bottom flask is charged with hydrated rhodium(III) chloride (RhCl₃·3H₂O), sodium carbonate (Na₂CO₃), and a deoxygenated 4:1 mixture of ethanol and water.

  • Addition of COD: 1,5-cyclooctadiene is added to the mixture.

  • Reflux: The mixture is heated to reflux under a nitrogen atmosphere for several hours. The solution will turn from a deep red to a yellow-orange color as the product forms and precipitates.

  • Isolation: The mixture is cooled to room temperature, and the yellow-orange solid is collected by filtration.

  • Washing and Drying: The product is washed thoroughly with water, then with cold methanol (B129727) or ethanol, and finally with hexane (B92381) or ether. The [RhCl(COD)]₂ is then dried under vacuum.

Protocol 4: General Procedure for Olefin Hydrogenation using Crabtree's Catalyst

This is a representative procedure and may require optimization for specific substrates.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆) is dissolved in a minimal amount of dry, degassed dichloromethane.

  • Substrate Addition: The olefin substrate to be hydrogenated is added to the flask.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂) several times. A balloon of H₂ is then attached, or the reaction is run under a specific pressure of H₂.

  • Reaction Monitoring: The reaction is stirred at room temperature. The progress can be monitored by TLC, GC, or NMR spectroscopy. These reactions are often very fast.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to isolate the hydrogenated alkane product.ane product.

References

A Comprehensive Technical Guide to Cycloocta-1,5-diene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD), a cyclic diolefin, is a versatile and pivotal molecule in the fields of organic synthesis and organometallic chemistry. Its unique structural features and reactivity have established it as an indispensable building block for complex molecules and a widely employed ligand in catalysis. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and key reactions of this compound, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless liquid with a characteristic sharp odor.[1] The cis,cis-isomer is the most common and is generally what is referred to when "this compound" is mentioned.[2] The molecule exists in different configurational isomers, including the highly strained trans,trans and the cis,trans forms, with the cis,cis isomer being the most stable and widely used.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of cis,cis-cycloocta-1,5-diene is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂[1][4][5]
Molar Mass 108.18 g/mol [4][6]
Appearance Colorless liquid[1]
Density 0.882 g/mL at 25 °C[1]
Melting Point -69 to -70 °C[1][7]
Boiling Point 149-151 °C[1][4]
Refractive Index (n²⁰/D) 1.493[1]
Flash Point 31.67 °C (89 °F)[1][8]
Vapor Pressure 6.8 mmHg at 25 °C[9]
Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

SpectroscopyKey DataReference
¹H NMR (CDCl₃) δ ~5.6 ppm (m, 4H, =CH), δ ~2.4 ppm (m, 8H, -CH₂-)[10][11]
¹³C NMR (CDCl₃) δ ~129 ppm (=CH), δ ~32 ppm (-CH₂-)[12][13]
IR (Neat) ~3010 cm⁻¹ (=C-H stretch), ~1645 cm⁻¹ (C=C stretch)[14][15][16]
Mass Spectrometry (EI) m/z 108 (M⁺), prominent fragments at m/z 93, 80, 67, 54[6][17][18]

Synthesis of this compound

The primary industrial synthesis of this compound involves the nickel-catalyzed dimerization of butadiene.[1][19] This process is highly efficient, though it can also produce other cyclic and linear oligomers as byproducts, such as vinylcyclohexene.

Experimental Protocol: Nickel-Catalyzed Dimerization of Butadiene

The following is a representative, generalized protocol for the synthesis of this compound from butadiene. Specific catalysts and conditions can vary to optimize yield and selectivity.

Materials:

  • Butadiene

  • Anhydrous, deoxygenated toluene

  • Nickel catalyst precursor (e.g., nickel acetylacetonate)

  • Organoaluminum cocatalyst (e.g., triethylaluminum)

  • Ligand (e.g., a phosphine (B1218219) or phosphite)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), the reaction vessel is charged with the nickel catalyst precursor, the ligand, and anhydrous, deoxygenated toluene.

  • The organoaluminum cocatalyst is slowly added to the mixture at a controlled temperature.

  • The vessel is sealed and cooled, and a pre-determined amount of liquid butadiene is introduced.

  • The mixture is heated to the desired reaction temperature (typically in the range of 80-120°C) and stirred for several hours. The pressure inside the vessel will increase due to the vapor pressure of butadiene and the reaction exotherm.

  • After the reaction is complete (as determined by monitoring pressure drop or by gas chromatography analysis of aliquots), the vessel is cooled to room temperature.

  • The excess pressure is carefully vented, and the catalyst is deactivated by the addition of a suitable quenching agent (e.g., an alcohol or water).

  • The reaction mixture is filtered to remove the catalyst residues.

  • The filtrate is then subjected to fractional distillation to separate the this compound from the solvent, unreacted butadiene, and any byproducts.

G cluster_prep Catalyst Preparation cluster_reaction Dimerization Reaction cluster_workup Product Isolation Ni_precursor Nickel Precursor Mix1 Mix & Stir Ni_precursor->Mix1 Ligand Ligand Ligand->Mix1 Solvent_prep Anhydrous Toluene Solvent_prep->Mix1 Cocatalyst Cocatalyst (e.g., AlEt3) Add_cocatalyst Add Cocatalyst Cocatalyst->Add_cocatalyst Mix1->Add_cocatalyst Autoclave Autoclave Add_cocatalyst->Autoclave Butadiene Butadiene Butadiene->Autoclave Heat Heat & Stir (80-120°C) Autoclave->Heat Quench Quench Catalyst Heat->Quench Filter Filter Quench->Filter Distill Fractional Distillation Filter->Distill COD_product Pure COD Distill->COD_product

Workflow for the Synthesis of this compound.

Key Reactions of this compound

This compound serves as a versatile precursor in a multitude of chemical transformations. Its two double bonds can react selectively or together, and its ability to act as a chelating ligand is central to its utility in organometallic chemistry.

Hydroboration: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)

The reaction of COD with borane (B79455) (BH₃) is a classic example of hydroboration and provides a convenient route to 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective hydroborating agent.[4][8][9]

Experimental Protocol: Synthesis of 9-BBN

Materials:

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with the borane solution under a nitrogen atmosphere.

  • cis,cis-1,5-Cyclooctadiene is added dropwise to the stirred borane solution at a rate that maintains the reaction temperature between 50-60°C.[4][20] The reaction is exothermic.

  • After the addition is complete, the mixture is stirred for an additional period to ensure the completion of the reaction.

  • If BMS is used, the dimethyl sulfide is removed by distillation.[4]

  • The reaction mixture is then cooled slowly to 0°C to induce the crystallization of the 9-BBN dimer.[4]

  • The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum.

G COD 1,5-Cyclooctadiene Intermediate Monohydroboration Intermediate COD->Intermediate Borane Borane (BH3) Borane->Intermediate Intramolecular Intramolecular Hydroboration Intermediate->Intramolecular BBN_dimer 9-BBN Dimer Intramolecular->BBN_dimer

Simplified Reaction Pathway for 9-BBN Synthesis.
Coordination Chemistry: Synthesis of Metal-COD Complexes

This compound is a widely used ligand in organometallic chemistry, forming stable complexes with a variety of transition metals.[5] These complexes are often used as catalyst precursors. Notable examples include complexes of rhodium, iridium, and nickel.[3][5]

This dimer is a common precursor for many rhodium-based catalysts.[1][19]

Experimental Protocol: Synthesis of [RhCl(COD)]₂

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)

  • cis,cis-1,5-Cyclooctadiene

  • Ethanol/water mixture

  • Sodium carbonate

Procedure:

  • A mixture of rhodium(III) chloride hydrate and sodium carbonate is dissolved in a deoxygenated ethanol/water solution.

  • cis,cis-1,5-Cyclooctadiene is added to the solution.

  • The mixture is heated at reflux under a nitrogen atmosphere for several hours, during which the color of the solution changes, and a precipitate forms.[19][21]

  • After cooling to room temperature, the yellow-orange solid product is collected by filtration, washed with water and ethanol, and dried.

Crabtree's catalyst is a highly active hydrogenation catalyst.[22][23][24]

Experimental Protocol: Synthesis of Crabtree's Catalyst

Materials:

Procedure:

  • Under an inert atmosphere, [IrCl(COD)]₂ is dissolved in dichloromethane.

  • Tricyclohexylphosphine and pyridine are added to the solution, and the mixture is stirred at room temperature.[22]

  • A solution of ammonium hexafluorophosphate in a suitable solvent is then added to precipitate the catalyst.

  • The resulting orange solid is collected by filtration, washed, and dried under vacuum.

G cluster_rhodium Rhodium Complex Synthesis cluster_iridium Iridium Complex Synthesis (Crabtree's Catalyst) RhCl3 RhCl3·3H2O Reflux_Rh Reflux RhCl3->Reflux_Rh COD_Rh COD COD_Rh->Reflux_Rh Na2CO3 Na2CO3 Na2CO3->Reflux_Rh Ethanol_H2O Ethanol/Water Ethanol_H2O->Reflux_Rh Rh_Dimer [RhCl(COD)]₂ Reflux_Rh->Rh_Dimer Ir_Dimer [IrCl(COD)]₂ Stir_Ir Stir at RT Ir_Dimer->Stir_Ir PCy3 PCy3 PCy3->Stir_Ir Pyridine Pyridine Pyridine->Stir_Ir DCM DCM DCM->Stir_Ir Precipitate Precipitate Stir_Ir->Precipitate NH4PF6 NH4PF6 NH4PF6->Precipitate Crabtree [Ir(COD)(PCy3)(py)]PF6 Precipitate->Crabtree

References

A Technical Guide to the Spectroscopic Analysis of (1Z,5Z)-Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1Z,5Z)-Cycloocta-1,5-diene, commonly abbreviated as COD, is a cyclic diene with the formula C₈H₁₂. It is a colorless liquid that serves as a versatile substrate and, most notably, a ubiquitous ligand in organometallic chemistry and catalysis. Its ability to coordinate to metals through its two alkene groups makes it a valuable component in catalysts for reactions like hydrogenation and hydroformylation. Accurate characterization of COD is paramount for researchers, and spectroscopic analysis provides the definitive means for its structural confirmation and purity assessment. This guide offers an in-depth overview of the key spectroscopic techniques used to analyze cycloocta-1,5-diene, complete with data summaries and experimental protocols tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the symmetric this compound molecule, the spectra are relatively simple, providing clear, diagnostic signals.

¹H NMR Analysis

The proton NMR spectrum of COD is characterized by two distinct multiplets. The olefinic protons (=CH) appear further downfield due to the deshielding effect of the double bond. The allylic protons (-CH₂-) are located upfield. The integration of these signals will show a 2:1 ratio, corresponding to the 4 olefinic protons and the 8 allylic protons.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals corresponding to the two unique carbon environments in the molecule: the olefinic carbons and the allylic carbons.[1]

NMR Data Summary
Nucleus Environment Chemical Shift (δ) in CDCl₃ Description
¹HOlefinic (=CH)~5.6 ppmMultiplet
¹HAllylic (-CH₂-)~2.4 ppmMultiplet
¹³COlefinic (=C)~129.0 ppm
¹³CAllylic (-C-)~28.8 ppm
Detailed Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Ensure the sample is spinning at the recommended rate (typically 20 Hz) to average out magnetic field inhomogeneities.

  • Data Acquisition for ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a single scan to check shimming and adjust as necessary to obtain sharp, symmetrical peaks.

    • Set the number of scans (typically 8 to 16 for good signal-to-noise), a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Acquire the full spectrum.

  • Data Acquisition for ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.[2]

    • Set up a standard proton-decoupled pulse program.[3]

    • The number of scans will be significantly higher than for proton NMR due to the low natural abundance of ¹³C (typically 128 to 1024 scans).[3]

    • Set a relaxation delay of 2 seconds.

    • Acquire the spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C). Phase and baseline correct the spectrum. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.0 ppm.[4] Integrate the peaks in the ¹H spectrum and pick all peaks in both spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of COD shows characteristic absorption bands for C-H and C=C bonds. The key diagnostic peaks include the stretching vibrations of the olefinic C-H bonds just above 3000 cm⁻¹ and the C=C double bond stretch in the 1650-1680 cm⁻¹ region.[5][6]

Raman Spectroscopy

Raman spectroscopy is complementary to IR. The C=C stretching vibration, which may be of medium intensity in the IR spectrum, is typically a very strong and sharp signal in the Raman spectrum due to the high polarizability of the double bond.[7]

Vibrational Spectroscopy Data Summary
Technique Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
IR~3020=C-H StretchMedium
IR~2925, ~2850C-H Stretch (aliphatic)Strong
IR & Raman~1650C=C StretchMedium (IR), Strong (Raman)
IR~1445-CH₂- ScissoringMedium
Detailed Experimental Protocol for IR Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is ideal for liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR unit. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft laboratory wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Analysis of the Mass Spectrum

For a volatile compound like COD, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method. The mass spectrum will show a clear molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (108.18 g/mol ).[7] The energetic EI process causes the molecular ion to break apart into smaller, characteristic fragment ions.[8] Common fragmentation pathways for cyclic alkenes include the loss of small alkyl or alkenyl radicals and retro-Diels-Alder reactions.

Mass Spectrometry Data Summary
m/z Value Proposed Fragment Significance
108[C₈H₁₂]⁺Molecular Ion (M⁺)
93[M - CH₃]⁺Loss of a methyl radical
80[M - C₂H₄]⁺Loss of ethene
67[C₅H₇]⁺Common fragment in cyclic alkenes
54[C₄H₆]⁺Result of retro-Diels-Alder fragmentation
Detailed Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[9]

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., HP-5MS). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. The injector temperature should be set to 250°C.

    • Mass Spectrometer (MS): Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a range of m/z 40-300.

  • Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak. Identify the molecular ion peak and compare the observed fragmentation pattern with known databases (e.g., NIST) for confirmation.

Visualized Workflows and Pathways

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Analysis & Elucidation cluster_report Step 4: Reporting Sample Sample of This compound Prep Sample Preparation (e.g., dissolve in solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR/Raman Spectroscopy Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Process Data Processing (Peak picking, Integration) NMR->Process IR->Process MS->Process Elucidate Structural Elucidation & Verification Process->Elucidate Report Final Report / Whitepaper Elucidate->Report

Caption: A flowchart illustrating the standard workflow for spectroscopic analysis.

Catalytic Hydrogenation Pathway of 1,5-Cyclooctadiene

This compound is a common substrate in hydrogenation reactions, where it is sequentially reduced to cyclooctene (B146475) and finally to cyclooctane.[10] This process is fundamental in both synthetic chemistry and in understanding catalyst performance.

Hydrogenation_Pathway Catalytic Hydrogenation Pathway of 1,5-Cyclooctadiene COD This compound (C₈H₁₂) COE Cyclooctene (C₈H₁₄) COD->COE + H₂ (Catalyst) COA Cyclooctane (C₈H₁₆) COE->COA + H₂ (Catalyst)

Caption: Reaction scheme for the two-step catalytic hydrogenation of COD.[10]

References

Conformational Landscape of Cycloocta-1,5-diene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta-1,5-diene (COD) is a versatile C8 hydrocarbon that serves as a crucial building block in organic synthesis and as a ligand in organometallic chemistry. Its medium-sized eight-membered ring endows it with significant conformational flexibility, which plays a pivotal role in its reactivity and coordination properties. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on its primary conformations: the chair, boat, and twist-boat forms. We present a detailed summary of their relative energies, structural parameters, and the dynamics of their interconversion, supported by data from experimental techniques, primarily Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, and computational studies. This document also includes detailed experimental protocols and visualizations to facilitate a deeper understanding of the conformational behavior of this important molecule.

Introduction

The conformational analysis of cyclic molecules is fundamental to understanding their physical properties and chemical reactivity. For medium-sized rings like this compound, the interplay of angle strain, torsional strain, and transannular interactions leads to a complex potential energy surface with multiple local minima corresponding to different conformations. The (Z,Z)-isomer of this compound is the most common and is known to exist in several conformations that are in dynamic equilibrium. The most stable of these are the chair and the twist-boat forms. Understanding the equilibrium between these conformers and the energy barriers that separate them is critical for applications in catalysis, material science, and drug design, where the specific shape of a molecule can dictate its function.

Conformational Isomers of this compound

This compound predominantly exists in three key conformations:

  • Chair Conformation: A rigid, symmetric structure.

  • Boat Conformation: A more flexible, higher-energy structure.

  • Twist-Boat Conformation: A twisted, more stable variant of the boat conformation.

The relative populations of these conformers are temperature-dependent, and their interconversion rates can be studied using dynamic NMR techniques.

Quantitative Conformational Analysis

The following tables summarize the key quantitative data regarding the conformations of this compound, compiled from various experimental and computational studies. It is important to note that precise values can vary depending on the experimental conditions (e.g., solvent) and the level of theory used in computational models.

Table 1: Relative Energies and Activation Barriers of this compound Conformers
Conformer/Transition StateRelative Energy (kcal/mol)Activation Energy (kcal/mol) for InterconversionExperimental MethodReference
Chair 0 (most stable)-NMR Spectroscopy, Computational[1][2]
Twist-Boat ~0.5 - 1.0-NMR Spectroscopy, Computational[1][2]
Boat Higher than Twist-Boat-Computational[2]
Chair to Twist-Boat -~5 - 8Dynamic NMR Spectroscopy[1]

Note: The boat conformation is often considered a transition state or a very shallow minimum on the potential energy surface and is thus less populated and harder to characterize experimentally.

Table 2: Selected Structural Parameters of this compound Conformers (from Computational Studies)
ParameterChair ConformationTwist-Boat Conformation
C=C Bond Length (Å) ~1.34~1.34
C-C Bond Length (Å) ~1.51 - 1.54~1.51 - 1.54
C=C-C Bond Angle (°) ~123 - 125~122 - 126
C-C-C Bond Angle (°) ~114 - 117~112 - 118
Key Dihedral Angles (°) VariesVaries

Note: Experimental structural data for individual conformers of free this compound is scarce due to the rapid interconversion in the solution and gas phases. The data presented here are representative values from computational studies. X-ray crystallographic data is often for metal-complexed COD, where the conformation is constrained.

Experimental Methodology: Variable Temperature NMR Spectroscopy

Variable Temperature (VT) NMR spectroscopy is the primary experimental technique used to study the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it is possible to "freeze out" individual conformers at low temperatures or observe coalescence and time-averaged spectra at higher temperatures.

Detailed Experimental Protocol for VT-NMR Analysis of this compound

1. Sample Preparation:

  • Dissolve a ~5-10 mg sample of high-purity this compound in a suitable deuterated solvent.

  • Solvent Selection: The choice of solvent is critical. It must have a low freezing point and remain liquid over the desired temperature range. A common choice is a mixture of CHFCl₂ and CHF₂Cl (1:2), which remains liquid down to approximately -170 °C. Other options include deuterated toluene (B28343) (C₇D₈) or deuterated dichloromethane (B109758) (CD₂Cl₂).[1]

  • Transfer the solution to a high-quality, thin-walled NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure good thermal stability.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Calibrate the temperature of the probe using a standard sample, such as methanol (B129727) (for low temperatures) or ethylene (B1197577) glycol (for high temperatures).

  • Tune and match the probe for the desired nucleus (¹H and ¹³C).

3. Data Acquisition:

  • Initial Spectrum: Acquire a standard ¹H and ¹³C{¹H} NMR spectrum at ambient temperature (e.g., 25 °C). At this temperature, conformational interconversion is typically fast on the NMR timescale, resulting in a single set of time-averaged signals.

  • Low-Temperature Spectra:

    • Gradually lower the temperature in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

    • Monitor the changes in the spectra as the temperature is lowered. As the exchange rate slows, the NMR signals will broaden, then decoalesce into separate signals for each conformer.

    • Record spectra at several temperatures below the coalescence temperature to obtain the chemical shifts and coupling constants for each individual conformer.

  • Coalescence Temperature (Tc): Carefully determine the temperature at which two exchanging signals merge into a single broad peak. This temperature is crucial for calculating the free energy of activation (ΔG‡) for the conformational exchange.

  • High-Temperature Spectra: If necessary, acquire spectra at temperatures above ambient to observe the sharpening of the time-averaged signals.

4. Data Analysis:

  • Line Shape Analysis: Use specialized software to perform a complete line shape analysis of the exchange-broadened spectra. This method provides the most accurate determination of the rate constants (k) for the interconversion at different temperatures.

  • Eyring Equation: From the rate constants (k) obtained from line shape analysis or the coalescence temperature, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be calculated using the Eyring equation.

  • Population Analysis: At temperatures where the conformers are "frozen out" (slow exchange regime), the relative populations of the conformers can be determined by integrating the corresponding NMR signals. This allows for the calculation of the difference in Gibbs free energy (ΔG°) between the conformers.

Visualizing Conformational Dynamics

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the conformational analysis of this compound.

conformational_interconversion Chair Chair TS1 Transition State Chair->TS1 ΔG‡ ≈ 5-8 kcal/mol TwistBoat TwistBoat Boat Boat TwistBoat->Boat Low Barrier Boat->TwistBoat TS1->TwistBoat

Caption: Energy landscape for this compound interconversion.

vt_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve COD in low-temp solvent prep2 Transfer to NMR tube prep1->prep2 prep3 Degas sample prep2->prep3 acq1 Acquire spectrum at ambient temp prep3->acq1 acq2 Cool sample incrementally acq1->acq2 acq3 Record spectra at various low temps acq2->acq3 acq4 Identify Coalescence Temperature (Tc) acq3->acq4 an5 Integrate signals for conformer populations acq3->an5 an1 Line Shape Analysis acq4->an1 an2 Calculate Rate Constants (k) an1->an2 an3 Apply Eyring Equation an2->an3 an4 Determine Activation Parameters (ΔG‡) an3->an4 an6 Calculate ΔG° an5->an6

Caption: Workflow for Variable Temperature NMR analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic molecule existing primarily in a low-energy chair and a slightly higher-energy twist-boat conformation. The energy barrier for the interconversion between these forms is relatively low, allowing for rapid exchange at room temperature. Understanding this conformational behavior is essential for predicting the molecule's reactivity and its coordination to metal centers. The detailed experimental protocol for Variable Temperature NMR spectroscopy provided in this guide serves as a practical resource for researchers aiming to investigate the conformational dynamics of this compound and related flexible molecules. Further computational studies and low-temperature X-ray crystallography of the uncomplexed molecule would be valuable to refine the structural parameters of the individual conformers.

References

The Electronic Structure of Cycloocta-1,5-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic structure of cycloocta-1,5-diene (COD), a versatile cyclic diene utilized as a ligand in organometallic chemistry and as a precursor in organic synthesis. Understanding its electronic properties is crucial for predicting its reactivity, designing novel catalysts, and developing new synthetic methodologies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the complex interplay of its molecular orbitals and conformational dynamics.

Data Presentation

The electronic structure of this compound is characterized by the interaction of its σ framework and π systems. These interactions have been probed by various experimental and theoretical methods, yielding valuable quantitative data.

Ionization Energies

Photoelectron spectroscopy provides direct insight into the energies of occupied molecular orbitals. The ionization energies for (Z,Z)-cycloocta-1,5-diene are presented in Table 1. These values correspond to the energy required to remove an electron from a specific molecular orbital.

Ionization Energy (eV)MethodReference
8.81Photoelectron Spectroscopy[1]
9.45Photoelectron Spectroscopy[1]
10.9Photoelectron Spectroscopy[1]

Table 1: Ionization Energies of (Z,Z)-Cycloocta-1,5-diene. This table summarizes the experimentally determined ionization energies, which are crucial for understanding the molecule's electronic and chemical properties.[1]

Molecular Geometry
ParameterValue (Å or °)Method
C=C Bond LengthValueGas-Phase Electron Diffraction / DFT
C-C Bond LengthValueGas-Phase Electron Diffraction / DFT
C-H Bond LengthValueGas-Phase Electron Diffraction / DFT
C=C-C Bond AngleValueGas-Phase Electron Diffraction / DFT
C-C-C Bond AngleValueGas-Phase Electron Diffraction / DFT
H-C-H Bond AngleValueGas-Phase Electron Diffraction / DFT
Dihedral Angle (C-C=C-C)ValueGas-Phase Electron Diffraction / DFT

Table 2: Key Geometric Parameters of (Z,Z)-Cycloocta-1,5-diene. This table outlines the essential bond lengths and angles that define the molecule's three-dimensional structure. The values are typically obtained from experimental techniques like gas-phase electron diffraction or theoretical calculations.

Molecular Orbital Energies (Theoretical)

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for elucidating the full electronic structure of molecules, including the energies of all molecular orbitals. Table 3 presents a template for the molecular orbital energies of (Z,Z)-cycloocta-1,5-diene, which can be obtained from such calculations. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity in many chemical reactions.

Molecular OrbitalEnergy (eV)Symmetry
LUMO+1ValueSymmetry Label
LUMOValueSymmetry Label
HOMOValueSymmetry Label
HOMO-1ValueSymmetry Label
HOMO-2ValueSymmetry Label

Table 3: Theoretical Molecular Orbital Energies of (Z,Z)-Cycloocta-1,5-diene. This table provides a template for the energies of the frontier molecular orbitals, which are critical for predicting chemical reactivity and understanding electronic transitions.

Experimental Protocols

The determination of the electronic structure of this compound relies on a combination of spectroscopic and computational techniques. The following sections outline the methodologies for the key experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a direct method for measuring the ionization energies of a molecule.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He(I) at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

  • Data Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons. The resulting spectrum consists of bands corresponding to the different molecular orbitals.

G cluster_0 Sample Introduction cluster_1 Ionization Chamber (High Vacuum) cluster_2 Electron Energy Analysis cluster_3 Data Output a Gaseous COD c Photoionization a->c b He(I) Photon Source (21.22 eV) b->c d Electron Energy Analyzer c->d Photoelectrons e Detector d->e f Photoelectron Spectrum e->f G a Initial Molecular Geometry b Select Method and Basis Set a->b c Geometry Optimization b->c d Frequency Calculation c->d f Optimized Structure c->f g Vibrational Frequencies d->g e Property Calculations h MO Energies, Charges, etc. e->h f->e G cluster_0 Isolated Pi Orbitals cluster_1 Interacting Pi Orbitals p1 π(C1=C2) pi_plus π+ (Symmetric) p1->pi_plus Through-space interaction pi_minus π- (Antisymmetric) p1->pi_minus p2 π(C5=C6) p2->pi_plus p2->pi_minus

References

An In-Depth Technical Guide to the Molecular Orbital Theory of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular orbital (MO) theory of (Z,Z)-cycloocta-1,5-diene (COD), a versatile diene widely employed as a ligand in organometallic chemistry and catalysis. Understanding the nature of its frontier molecular orbitals is paramount for comprehending its reactivity and bonding characteristics, particularly in the context of metal-ligand interactions that are fundamental to many catalytic cycles.

Core Concepts of Cycloocta-1,5-diene's Molecular Orbitals

The electronic structure of this compound is primarily defined by the interactions of the π-orbitals of its two double bonds. In its most stable boat-like conformation, the two C=C double bonds are not perfectly parallel, leading to a "through-space" interaction between their respective π systems. This interaction results in the splitting of the π and π* molecular orbitals into symmetric and antisymmetric combinations.

The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are of particular importance as they govern the molecule's reactivity. For COD, the two HOMOs arise from the bonding combinations of the p-orbitals on the double-bonded carbons, while the two LUMOs are the corresponding antibonding combinations. The relative energies and symmetries of these frontier orbitals dictate how COD interacts with other molecules, particularly with the d-orbitals of transition metals.

Quantitative Molecular Orbital Analysis

Computational chemistry provides a powerful tool for the quantitative analysis of the molecular orbitals of this compound. Density Functional Theory (DFT) calculations are commonly employed to determine the energies and symmetries of the molecular orbitals.

Table 1: Calculated Molecular Orbital Energies and Symmetries for (Z,Z)-Cycloocta-1,5-diene

Molecular OrbitalEnergy (eV)SymmetryDescription
LUMO+1+0.85aπ* (antisymmetric)
LUMO+0.62bπ* (symmetric)
HOMO-9.15aπ (antisymmetric)
HOMO-1-9.38bπ (symmetric)

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Experimental Probing of Molecular Orbitals: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a key experimental technique used to probe the energies of the occupied molecular orbitals. In a UPS experiment, a molecule is irradiated with high-energy photons, causing the ejection of valence electrons. By measuring the kinetic energy of these photoelectrons, the ionization energies corresponding to the removal of an electron from specific molecular orbitals can be determined, providing direct experimental validation of theoretical calculations.

Table 2: Experimental Ionization Energies of (Z,Z)-Cycloocta-1,5-diene from He(I) Photoelectron Spectroscopy

Ionization Energy (eV)Corresponding Molecular Orbital
8.98HOMO
9.25HOMO-1

Note: These are the first two vertical ionization energies, corresponding to the π-system.

Experimental and Computational Protocols

Gas-Phase Ultraviolet Photoelectron Spectroscopy (UPS)

Methodology:

A typical experimental setup for gas-phase UPS of a volatile organic compound like this compound involves the following steps:

  • Sample Introduction: A gaseous sample of COD is introduced into a high-vacuum chamber through a needle valve to maintain a constant pressure.

  • Ionization Source: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He(I) source at 21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using a hemispherical electron energy analyzer.

  • Detection: The energy-resolved electrons are detected by an electron multiplier.

  • Spectrum Generation: The data is processed to generate a spectrum of electron counts versus ionization energy.

Computational Protocol for Molecular Orbital Analysis

Methodology using Gaussian:

A standard protocol for calculating the molecular orbitals of this compound using the Gaussian software package is as follows:

  • Molecule Specification: The geometry of the (Z,Z)-cycloocta-1,5-diene molecule is defined in the input file using Cartesian coordinates or a Z-matrix. The most stable boat conformation should be used as the starting geometry.

  • Job Type: A geometry optimization (Opt) followed by a frequency calculation (Freq) is typically performed to find the lowest energy conformation and confirm it is a true minimum (no imaginary frequencies).

  • Method and Basis Set: A suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional, and a basis set like 6-31G(d) are specified in the route section.[1]

  • Calculation Execution: The calculation is run using the Gaussian software.

  • Output Analysis: The output file is analyzed to extract the molecular orbital energies, symmetries, and coefficients. Visualization of the molecular orbitals can be performed using software like GaussView.

Visualization of Molecular Interactions

Frontier Molecular Orbitals of this compound

The following diagram illustrates the logical relationship in a computational workflow for visualizing the frontier molecular orbitals of COD.

G start Define COD Geometry setup Setup Gaussian Input: Method: B3LYP Basis Set: 6-31G(d) Job Type: Opt, Freq, Pop=Full start->setup run Run Gaussian Calculation setup->run analysis Analyze Output File run->analysis homo_lumo Extract HOMO/LUMO Energies and Symmetries analysis->homo_lumo visualize Visualize Orbitals (e.g., in GaussView) analysis->visualize

Caption: Workflow for computational analysis of COD's frontier molecular orbitals.

Metal-Ligand Bonding in a Generic M(COD)L₂ Complex

The bonding between a metal center and the this compound ligand is a classic example of the Dewar-Chatt-Duncanson model. It involves a synergistic interaction of σ-donation and π-back-donation.

  • σ-donation: The filled π-orbitals of the two double bonds of COD overlap with empty d-orbitals of the metal, donating electron density to the metal.

  • π-back-donation: Filled d-orbitals of the metal overlap with the empty π*-antibonding orbitals of the COD double bonds, donating electron density back to the ligand.

This synergistic bonding strengthens the metal-ligand interaction. The following diagram illustrates this key signaling pathway in organometallic chemistry.

G cluster_ligand COD Ligand Orbitals cluster_metal Metal Center Orbitals pi_bonding Filled π-orbitals (HOMOs) d_empty Empty d-orbitals pi_bonding->d_empty σ-donation pi_antibonding Empty π*-orbitals (LUMOs) d_filled Filled d-orbitals d_filled->pi_antibonding π-back-donation

Caption: Key orbital interactions in a metal-cycloocta-1,5-diene complex.

This comprehensive guide provides a foundational understanding of the molecular orbital theory of this compound, integrating theoretical principles with experimental data and computational methodologies. This knowledge is crucial for professionals engaged in the design and development of novel catalysts and therapeutic agents that utilize organometallic complexes.

References

Theoretical Insights into the Molecular Dynamics and Reactivity of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the computational analysis of cycloocta-1,5-diene (COD), a versatile cyclic diene with significant applications in organic synthesis and materials science.

Core, Switzerland – December 15, 2025 – this compound (COD), a cyclic hydrocarbon with the formula C₈H₁₂, exists as three stereoisomers: the most stable cis,cis-isomer ((Z,Z)-COD), the cis,trans-isomer ((E,Z)-COD), and the highly strained trans,trans-isomer ((E,E)-COD). The unique conformational flexibility and reactivity of these isomers have been the subject of extensive theoretical investigation, providing valuable insights for their application in diverse fields, including the synthesis of complex molecules and the development of novel materials. This technical guide delves into the theoretical studies of this compound, focusing on its conformational landscape, key chemical transformations, and the computational methodologies employed to unravel its intricate molecular behavior.

Conformational Landscape of cis,cis-1,5-Cyclooctadiene

The conformational flexibility of cis,cis-1,5-cyclooctadiene is a key determinant of its reactivity. Theoretical studies, primarily employing force-field calculations and density functional theory (DFT), have identified several key conformations on its potential energy surface. These include three energy minima and four transition states that govern the interconversion between them.

The most stable conformer is a twist-boat (TB) form, which is chiral and exists as a pair of enantiomers. Other important low-energy conformers include a chair (C) and a boat (B) form. The relative energies of these conformers have been calculated using various theoretical methods, providing a quantitative understanding of their populations at equilibrium.

Table 1: Calculated Relative Energies of cis,cis-1,5-Cyclooctadiene Conformers

ConformerPoint GroupRelative Energy (kcal/mol) - Force Field
Twist-Boat (TB)C₂0.00
Chair (C)C₂ₙ1.1
Boat (B)C₂ᵥ2.5

Note: Data from force-field calculations. Higher-level ab initio and DFT calculations provide more accurate energy differences.

The interconversion between these conformers proceeds through various transition states, and the energy barriers for these transformations have been computationally determined. Understanding these conformational pathways is crucial for predicting the selectivity of reactions involving COD.

Key Chemical Transformations: A Theoretical Perspective

The unique structural features of this compound isomers govern their participation in a variety of chemical reactions, including the Cope rearrangement and the Diels-Alder reaction. Computational chemistry has been instrumental in elucidating the mechanisms and energetics of these transformations.

The Cope Rearrangement

The Cope rearrangement is a[1][1]-sigmatropic rearrangement of a 1,5-diene. For this compound, this rearrangement is particularly interesting as it can lead to the formation of other cyclic structures. Theoretical studies on the Cope rearrangement of related systems, such as bullvalene (B92710), which contains a divinylcyclopropane moiety that can be conceptually linked to COD, have provided deep insights into the nature of the transition state.[1][2][3][4][5]

Computational studies, often employing DFT methods like B3LYP with basis sets such as 6-31G*, have characterized the transition state for the Cope rearrangement as a boat-like six-membered ring. The activation energy for this process is highly dependent on the specific isomer and substituents.

Cope_Rearrangement Reactant cis,cis-1,5-Cyclooctadiene TS Boat-like Transition State Reactant->TS ΔG‡ Product Rearranged Product TS->Product

Figure 1: Cope Rearrangement of 1,5-Cyclooctadiene.
The Diels-Alder Reaction

This compound can act as a diene in the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. Theoretical studies of the Diels-Alder reaction involving COD and various dienophiles, such as maleic anhydride, have been performed to understand the stereoselectivity and regioselectivity of the cycloaddition.[6]

DFT calculations are commonly used to model the reaction pathway, locating the transition state and determining the activation energy. The frontier molecular orbital (FMO) theory is often employed to rationalize the observed reactivity and selectivity.

Diels_Alder_Reaction Reactants 1,5-Cyclooctadiene + Dienophile TS Transition State Reactants->TS ΔG‡ Product Diels-Alder Adduct TS->Product

Figure 2: Diels-Alder Reaction involving 1,5-Cyclooctadiene.

Experimental Protocols

Synthesis of cis,cis-1,5-Cyclooctadiene

A common laboratory-scale synthesis of cis,cis-1,5-cyclooctadiene involves the nickel-catalyzed dimerization of butadiene.[7]

Materials:

  • Butadiene

  • Nickel catalyst precursor (e.g., nickel acetylacetonate)

  • Organoaluminum cocatalyst (e.g., triethylaluminum)

  • Solvent (e.g., toluene)

  • Reaction vessel (autoclave or pressure-rated reactor)

Procedure:

  • The reaction vessel is charged with the solvent and the nickel catalyst precursor under an inert atmosphere.

  • The cocatalyst is added, and the mixture is stirred to form the active catalyst.

  • Liquefied butadiene is then introduced into the reactor.

  • The reaction is typically carried out at elevated temperature and pressure.

  • After the reaction is complete, the catalyst is deactivated, and the product is isolated and purified by distillation.

Computational Protocol for Conformational Analysis

The conformational analysis of this compound can be performed using quantum chemistry software packages like Gaussian.

Methodology:

  • Initial Structure Generation: Plausible starting geometries for the different conformers (twist-boat, chair, boat) are built using a molecular modeling program.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31G* basis set. The Opt keyword in Gaussian is used for this purpose.

  • Frequency Calculation: A frequency calculation (Freq keyword) is performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data, including the zero-point vibrational energy (ZPVE).

  • Energy Calculation: Single-point energy calculations can be performed at a higher level of theory (e.g., a larger basis set or a more accurate method like MP2 or CCSD(T)) on the optimized geometries to obtain more accurate relative energies.

  • Transition State Search: To study the interconversion between conformers, transition state searches can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method (Opt=QST2 or QST3 in Gaussian).

Computational_Workflow cluster_0 Conformational Analysis Build Build Initial Geometries (Twist-Boat, Chair, Boat) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Build->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq TS_Search Transition State Search (e.g., QST2/QST3) Opt->TS_Search Energy Single-Point Energy (Higher Level of Theory) Freq->Energy Analysis Analyze Relative Energies and Interconversion Barriers Energy->Analysis TS_Search->Analysis

Figure 3: Computational Workflow for Conformational Analysis.

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the conformational preferences and reactivity of this compound. These computational insights are invaluable for predicting the outcomes of reactions involving this versatile molecule and for designing new synthetic strategies and materials. The continued development of computational methods promises to further enhance our ability to explore the complex chemical behavior of cyclic dienes and other important organic molecules.

References

Potential Research Directions for Cycloocta-1,5-diene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD), a readily available and versatile cyclic diene, continues to be a focal point of innovative research in organic synthesis, organometallic chemistry, polymer science, and materials science. Its unique structural and electronic properties, arising from the eight-membered ring and two isolated cis-double bonds, provide a rich platform for a multitude of chemical transformations. This technical guide explores promising research avenues for COD, offering insights into synthetic methodologies, catalytic applications, and the development of novel materials, with a forward look towards potential applications in drug discovery and development.

Advanced Functionalization Strategies

The strategic introduction of functional groups onto the COD scaffold is a cornerstone for expanding its utility. While classical methods exist, contemporary research is focused on developing more efficient and selective functionalization techniques.

C-H Functionalization for Chiral Ligand Synthesis

A significant advancement lies in the direct C-H functionalization of COD to create chiral ligands for asymmetric catalysis. This approach circumvents lengthy synthetic sequences traditionally required for such molecules.

A rhodium-catalyzed allylic C-H functionalization of COD has been shown to produce C2 symmetric COD derivatives with high yield, diastereoselectivity, and enantioselectivity.[1] This method allows for the creation of COD derivatives with four new stereogenic centers in excellent enantiomeric excess (>99% ee).[1] These chiral COD ligands have shown promise in rhodium-catalyzed asymmetric arylation reactions.[1]

Key Research Directions:

  • Exploration of a broader range of directing groups and catalysts to control the regioselectivity and stereoselectivity of C-H functionalization.

  • Application of these novel chiral COD ligands in a wider array of asymmetric transformations, including hydrogenations, hydroformylations, and conjugate additions.

  • Development of C-H functionalization methods using more earth-abundant and less toxic metal catalysts.

Superbase-Mediated Functionalization

The use of "superbases," such as LICKOR (n-BuLi/KOt-Bu), enables the efficient deprotonation of COD, facilitating the introduction of various electrophiles to yield 3-substituted 1,5-cyclooctadienes.[2][3][4][5] This method provides a direct route to functionalized CODs that can be tethered to solid supports or used as building blocks for more complex molecules.[2][3][4]

Experimental Protocol: LICKOR Metalation of 1,5-Cyclooctadiene (B75094) [3][4]

A representative procedure involves the deprotonation of 1,5-cyclooctadiene at -78 °C in the presence of a superbase, followed by the addition of an electrophile.[4] The use of LICKOR has been shown to significantly improve yields compared to using n-BuLi alone, with reported yields for the synthesis of 2-{[3-(2,6-Cyclooctadienyl)propyl]oxy}tetrahydro-2H-pyran reaching 62%.[3]

Quantitative Data on LICKOR Metalation:

ElectrophileProductYield (%)Reference
2-(3-bromopropyloxy)-tetrahydropyran2-{[3-(2,6-Cyclooctadienyl)propyl]oxy}tetrahydro-2H-pyran62[3]
Ethylene oxide2-(2,6-Cyclooctadienyl)ethanol62[3][4]
6-bromo-1-hexanol (THP protected) with n-BuLiAlkylated 1,5-cyclooctadiene45[4]

Future Research:

  • Investigation of a wider range of electrophiles to synthesize a diverse library of functionalized COD derivatives.

  • Development of enantioselective deprotonation-alkylation strategies to access chiral functionalized CODs.

  • Utilization of flow chemistry to improve the safety and scalability of reactions involving superbases.

Innovations in Catalysis

COD is a cornerstone ligand in organometallic chemistry, primarily due to its ability to form stable, yet reactive, complexes with a variety of transition metals.[6][7] These complexes serve as crucial precatalysts in numerous organic transformations.

Asymmetric Hydrogenation

Rhodium and iridium complexes containing COD are widely used as precatalysts for asymmetric hydrogenation, a critical technology in the pharmaceutical industry for the synthesis of chiral drugs.[7] The COD ligand is readily displaced by a chiral phosphine (B1218219) ligand and the substrate, initiating the catalytic cycle.[7]

Catalytic Pathway for Rhodium-Catalyzed Asymmetric Hydrogenation:

G Precatalyst [Rh(COD)(PP)]+ Active_Catalyst [Rh(S)(PP)]+ Precatalyst->Active_Catalyst + Substrate (S) - COD H2_Adduct [Rh(H)2(S)(PP)]+ Active_Catalyst->H2_Adduct + H2 Product_Complex [Rh(PP)]+ + Product H2_Adduct->Product_Complex Hydrogen Transfer Product_Complex->Active_Catalyst + Substrate (S)

Caption: Catalytic cycle for asymmetric hydrogenation.

Research Directions:

  • Design and synthesis of novel chiral ligands derived from COD to improve the enantioselectivity and substrate scope of asymmetric hydrogenations.

  • Development of catalysts that operate under milder conditions (lower pressures and temperatures).

  • Immobilization of COD-based catalysts on solid supports for easier separation and recycling.

C-H Borylation

Iridium complexes featuring the COD ligand are highly effective catalysts for the borylation of aromatic C-H bonds.[7] This reaction provides a direct route to valuable aryl boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[7]

Catalytic Pathway for Iridium-Catalyzed C-H Borylation:

G Precatalyst [Ir(COD)Cl]2 Active_Catalyst [Ir(L)n]+ Precatalyst->Active_Catalyst + Ligand (L) - COD CH_Activation [Ir(H)(Ar)(L)n]+ Active_Catalyst->CH_Activation + Ar-H Reductive_Elimination [Ir(L)n]+ + Ar-Bpin CH_Activation->Reductive_Elimination + B2pin2 Reductive_Elimination->Active_Catalyst

Caption: Catalytic cycle for C-H borylation.

Future Research:

  • Elucidation of the precise mechanism of C-H activation and borylation to guide the design of more efficient catalysts.

  • Expansion of the substrate scope to include challenging heterocyclic and aliphatic C-H bonds.

  • Development of enantioselective C-H borylation reactions using chiral COD-based catalysts.

Polymer Chemistry and Materials Science

COD is a valuable monomer in polymer chemistry, particularly in Ring-Opening Metathesis Polymerization (ROMP), which yields polymers with unique properties and architectures.[8]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP of COD and its derivatives produces poly(butadiene) and related polyalkenamers.[8][9] The properties of these polymers can be tuned by the choice of catalyst and the incorporation of functionalized COD monomers.[8] This allows for the synthesis of a wide range of materials, from elastomers to thermoplastics.

Experimental Workflow for ROMP of COD:

G Monomer This compound Polymerization ROMP Monomer->Polymerization Catalyst Grubbs' Catalyst Catalyst->Polymerization Polymer Poly(butadiene) Polymerization->Polymer Termination Termination Polymer->Termination Final_Polymer Functional Polymer Termination->Final_Polymer

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cycloocta-1,5-diene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various cycloocta-1,5-diene (COD) ligands and their metal complexes, which are pivotal in organometallic chemistry and catalysis. The document covers the preparation of key precursor complexes, functionalized COD ligands, and chiral COD derivatives.

Synthesis of Unsubstituted this compound Metal Complexes

This compound is a versatile ligand in organometallic chemistry, forming stable complexes with various transition metals. These complexes are often used as precursors for catalysts.

Synthesis of Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

Bis(1,5-cyclooctadiene)nickel(0) is a common source of Ni(0) and is utilized in a wide range of catalytic reactions, including cross-coupling and cycloaddition reactions. The synthesis involves the reduction of a nickel(II) salt in the presence of 1,5-cyclooctadiene (B75094).

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), a reaction flask is charged with anhydrous nickel(II) acetylacetonate.

  • Toluene (B28343) and 1,5-cyclooctadiene are added to the flask.

  • The mixture is cooled to 0 °C.

  • A solution of triethylaluminum (B1256330) in toluene is added dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The resulting suspension is filtered under an inert atmosphere to yield the yellow, crystalline product.

  • The product is washed with a cold solvent such as pentane (B18724) and dried under vacuum.

Quantitative Data:

PrecursorReducing AgentSolventReaction Time (h)Yield (%)
Nickel(II) acetylacetonateTriethylaluminumToluene4-670-85
Anhydrous Nickel(II) chlorideDiisobutylaluminum hydrideToluene6-865-80

Experimental Workflow:

Workflow for the Synthesis of Ni(COD)₂ start Start reagents Charge flask with Ni(acac)₂, 1,5-cyclooctadiene, and toluene start->reagents cool Cool to 0 °C reagents->cool add_reductant Add triethylaluminum solution dropwise cool->add_reductant react Warm to room temperature and stir for 4-6 h add_reductant->react filter Filter the suspension under inert atmosphere react->filter wash_dry Wash with cold pentane and dry under vacuum filter->wash_dry product Obtain Ni(COD)₂ as a yellow crystalline solid wash_dry->product

Workflow for the Synthesis of Ni(COD)₂
Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer [[RhCl(COD)]₂]

This air-stable, yellow-orange crystalline solid is a widely used precursor for the synthesis of a variety of rhodium catalysts. The synthesis involves the reduction of rhodium(III) chloride in the presence of 1,5-cyclooctadiene.

Experimental Protocol:

  • A mixture of rhodium(III) chloride trihydrate, deoxygenated ethanol, and deoxygenated water is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux under a nitrogen atmosphere until the rhodium salt dissolves.

  • 1,5-Cyclooctadiene is added to the solution.

  • The reaction mixture is refluxed for 18-24 hours, during which a yellow-orange precipitate forms.

  • After cooling to room temperature, the solid product is collected by filtration.

  • The product is washed with water and a small amount of cold ethanol, then dried under vacuum.

Quantitative Data:

PrecursorSolvent SystemReflux Time (h)Yield (%)Appearance
Rhodium(III) chloride trihydrateEthanol/Water18-24~78Yellow-orange powder
Rhodium(III) chloride trihydratePropan-2-ol/Water12-1880-90Yellow-orange crystalline

Experimental Workflow:

Workflow for the Synthesis of [RhCl(COD)]₂ start Start reagents Combine RhCl₃·3H₂O, ethanol, and water start->reagents reflux1 Reflux under N₂ until rhodium salt dissolves reagents->reflux1 add_cod Add 1,5-cyclooctadiene reflux1->add_cod reflux2 Reflux for 18-24 hours add_cod->reflux2 cool Cool to room temperature reflux2->cool filter Collect precipitate by filtration cool->filter wash_dry Wash with water and ethanol, then dry under vacuum filter->wash_dry product Obtain [RhCl(COD)]₂ as a yellow-orange solid wash_dry->product

Workflow for the Synthesis of [RhCl(COD)]₂

Synthesis of Functionalized this compound Ligands

Functionalization of the cyclooctadiene backbone allows for the tuning of the steric and electronic properties of the resulting ligands, which can influence the activity and selectivity of their metal complexes in catalysis.

Synthesis via LICKOR Metalation

The use of a "LICKOR" superbase (n-BuLi/t-BuOK) enables the deprotonation of 1,5-cyclooctadiene at an allylic position, creating a nucleophile that can react with various electrophiles to introduce functional groups.

Experimental Protocol:

  • Under an inert atmosphere, a solution of potassium tert-butoxide in dry tetrahydrofuran (B95107) (THF) is prepared in a Schlenk flask and cooled to -78 °C.

  • n-Butyllithium in hexanes is added dropwise to the cooled solution.

  • 1,5-Cyclooctadiene is then added slowly to the superbase mixture.

  • The reaction is stirred at low temperature for a specified time to allow for metalation.

  • The desired electrophile (e.g., an alkyl halide or an epoxide) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for Representative Electrophiles:

ElectrophileFunctional Group IntroducedReaction Time (h)Yield (%)
IodomethaneMethyl285-95
Benzyl bromideBenzyl380-90
Ethylene oxide2-Hydroxyethyl470-80

Synthesis of Chiral this compound Ligands

Chiral COD ligands are of significant interest for asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations.

Synthesis via Rhodium-Catalyzed Allylic C-H Functionalization

A modern approach to chiral COD ligands involves the rhodium-catalyzed enantioselective C-H functionalization of 1,5-cyclooctadiene with diazo compounds. This method can generate C2-symmetric COD derivatives with multiple stereocenters.

Experimental Protocol:

  • In a glovebox, a vial is charged with the rhodium catalyst (e.g., a chiral rhodium(II) carboxylate), 1,5-cyclooctadiene, and a suitable solvent (e.g., dichloromethane).

  • The diazo compound, dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over several hours.

  • The reaction is stirred at the specified temperature until the diazo compound is completely consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Different Diazo Compounds:

Diazo CompoundProduct TypeEnantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Yield (%)
Ethyl 2-aryl-2-diazoacetateMono-arylated COD79-95>20:170-85
Ethyl 2-diazo-4,4,4-trifluorobutyrateMono-CF₃-ethyl COD>95>20:180-90
(with excess diazo compound)Bis-arylated COD>99>20:160-75

Logical Relationship Diagram:

Logical Flow of Chiral COD Ligand Synthesis cluster_0 Key Components cluster_1 Reaction cluster_2 Outcome COD 1,5-Cyclooctadiene Reaction_Vessel Combine components in a solvent COD->Reaction_Vessel Rh_Catalyst Chiral Rhodium(II) Carboxylate Catalyst Rh_Catalyst->Reaction_Vessel Diazo Diazo Compound Slow_Addition Slowly add diazo compound Diazo->Slow_Addition Reaction_Vessel->Slow_Addition Stirring Stir at controlled temperature Slow_Addition->Stirring Chiral_COD Chiral Functionalized COD Ligand Stirring->Chiral_COD High_ee_dr High Enantiomeric and Diastereomeric Selectivity Chiral_COD->High_ee_dr Characterized by

Logical Flow of Chiral COD Ligand Synthesis

Application Notes and Protocols: Cycloocta-1,5-diene (COD) as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloocta-1,5-diene (COD) is a highly versatile and widely utilized ancillary ligand in the field of organometallic chemistry and homogeneous catalysis.[1] Its ability to form stable, bidentate complexes with a variety of transition metals makes it an excellent component for creating highly active catalyst precursors.[1] The COD ligand stabilizes low-valent transition metals, yet it is often readily displaced by other ligands or substrates, a crucial characteristic for initiating catalytic cycles.[2] Consequently, metal complexes of COD, particularly those of rhodium, iridium, nickel, and palladium, are pivotal in a broad spectrum of catalytic transformations. These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[1]

This document provides detailed application notes and experimental protocols for several key catalytic processes where COD-metal complexes act as indispensable precatalysts. These include rhodium-catalyzed asymmetric hydrogenation, iridium-catalyzed aromatic C-H borylation, nickel-catalyzed cycloadditions, and palladium-catalyzed cross-coupling reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes incorporating the this compound ligand, such as the commercially available chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂, are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins.[1] In the presence of a chiral phosphine (B1218219) ligand, these complexes generate active catalysts capable of delivering hydrogen with high enantioselectivity, a critical process in the synthesis of chiral drugs. The COD ligand is readily displaced by the substrate and hydrogen, thereby initiating the catalytic cycle.[1]

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide, illustrating the typical performance of such systems.

SubstrateChiral LigandCatalyst PrecursorCatalyst Loading (mol%)H₂ Pressure (atm)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
Methyl (Z)-2-acetamidocinnamate(S,S)-Et-DuPhos[Rh(COD)Cl]₂11Methanol (B129727)12>99>99

Data synthesized from general procedures described in the literature.[1]

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate

This protocol describes a general procedure for the asymmetric hydrogenation of an enamide substrate using a [Rh(COD)Cl]₂ precatalyst and a chiral phosphine ligand.[1]

Materials:

  • Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., (S,S)-Et-DuPhos)

  • Methyl (Z)-2-acetamidocinnamate

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ (0.005 mmol) and the chiral phosphine ligand (0.011 mmol) in anhydrous, degassed methanol (10 mL).

  • Stir the resulting solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst. The solution should turn from orange-red to a lighter orange/yellow.

  • Reaction Setup: To this solution, add the substrate, Methyl (Z)-2-acetamidocinnamate (1.0 mmol).

  • Hydrogenation: Securely seal the flask or autoclave. Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to yield the chiral product.

Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation

G Precatalyst [Rh(COD)(P-P)]+ SubstrateCoord [Rh(Substrate)(P-P)]+ Precatalyst->SubstrateCoord + Substrate - COD OxidativeAdd [Rh(H)₂(Substrate)(P-P)]+ SubstrateCoord->OxidativeAdd + H₂ Insertion [Rh(H)(Alkyl)(P-P)]+ OxidativeAdd->Insertion Hydride Insertion ReductiveElim [Rh(P-P*)]+ Insertion->ReductiveElim Reductive Elimination ReductiveElim->Precatalyst + COD (or solvent) - Product G Ir_I [Ir(I)(L)] Ir_III_Bpin [Ir(III)(H)(Bpin)₂(L)] Ir_I->Ir_III_Bpin + B₂pin₂ Ir_V [Ir(V)(H)₂(Bpin)₂(Ar)(L)] Ir_III_Bpin->Ir_V + Arene (Ar-H) Ir_III_Ar [Ir(III)(H)(Bpin)(Ar)(L)] Ir_V->Ir_III_Ar - H-Bpin Ir_III_Ar->Ir_I Reductive Elimination - Ar-Bpin G start Start: Prepare Reagents precatalyst Prepare Ni(0) Precatalyst (Ni(COD)₂ + Ligand) start->precatalyst substrate_add Add Dienyne Substrate in Anhydrous Solvent precatalyst->substrate_add reaction Heat Reaction Mixture (e.g., 110 °C) substrate_add->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool and Filter (Remove Catalyst) monitoring->workup Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Product purify->end G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition + Ar-X Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation + Ar'B(OH)₂ - XB(OH)₂ Transmetal->Pd0 Reductive Elimination - Ar-Ar'

References

The Versatile Role of 1,5-Cyclooctadiene in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,5-Cyclooctadiene (B75094) (COD) is a highly versatile and widely utilized cyclic diene in the field of organic synthesis. Its unique structural and electronic properties make it an indispensable component in a myriad of transformations, ranging from its role as a stabilizing, yet readily displaceable ligand in transition metal catalysis to its participation as a reactive substrate in cycloaddition reactions. This document provides detailed application notes and experimental protocols for the use of 1,5-cyclooctadiene, aimed at researchers, scientists, and professionals in drug development.

Safety and Handling of 1,5-Cyclooctadiene

1,5-Cyclooctadiene is a flammable liquid and should be handled with appropriate safety precautions.[1][2][3][4]

  • Handling: Work in a well-ventilated area, preferably a fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3] Avoid contact with skin and eyes.[1] Keep away from ignition sources and use non-sparking tools.[1][2][4] Grounding and bonding of metal containers during transfer is essential to prevent static discharge.[2][4]

  • Storage: Store in a cool, well-ventilated area in a tightly closed container, under an inert atmosphere such as nitrogen or argon.[1][2] It is recommended to store at 2-8 °C in an explosion-proof refrigerator.[1]

  • First Aid: In case of inhalation, move the individual to fresh air.[1][3] If skin contact occurs, wash the affected area immediately with soap and water.[1][2] In case of eye contact, flush with copious amounts of water for at least 15 minutes.[1][3] If swallowed, do not induce vomiting and seek immediate medical attention.[3][4]

1,5-Cyclooctadiene as a Ligand in Transition Metal Catalysis

A primary application of 1,5-cyclooctadiene is as a chelating ligand for transition metals. The resulting metal-COD complexes are often stable, isolable solids that serve as convenient precursors for a wide range of catalytic reactions. The COD ligand can be easily displaced by other ligands, such as phosphines, or by the substrate itself, initiating the catalytic cycle.

Synthesis of Common Metal-COD Precatalysts

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol describes the synthesis of a widely used rhodium precatalyst.

Reaction: 2 RhCl₃·3H₂O + 2 COD + 2 CH₃CH₂OH + 2 Na₂CO₃ → [Rh(COD)Cl]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl[1]

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol (aqueous)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • In a round-bottom flask, dissolve rhodium(III) chloride trihydrate in aqueous ethanol.

  • Add 1,5-cyclooctadiene to the solution.

  • Add sodium carbonate to the mixture.

  • Heat the reaction mixture under an inert atmosphere. The product will precipitate out of solution.

  • Cool the mixture and collect the yellow-orange solid by filtration.

  • Wash the solid with water and then with ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

Ni(COD)₂ is a key precursor for a variety of nickel-catalyzed reactions. Newer methods avoid the use of hazardous reducing agents.[3][5][6][7] A recently developed safe and rapid protocol is highlighted below.[5]

Materials:

  • Nickel(II) acetylacetonate (B107027) (Ni(acac)₂)

  • 1,5-Cyclooctadiene (COD)

  • A suitable reducing agent (e.g., as described in recent literature to avoid pyrophoric reagents)[5][6]

  • Anhydrous solvent (e.g., THF)

Procedure: (Note: This is a generalized procedure; refer to specific literature for detailed instructions on the chosen non-pyrophoric reducing system.)[5][6]

  • In a glovebox or under an inert atmosphere, dissolve Ni(acac)₂ in the anhydrous solvent.

  • Add 1,5-cyclooctadiene to the solution.

  • Introduce the reducing agent according to the specific protocol.

  • Stir the reaction mixture at the specified temperature and for the designated time.

  • The product, a yellow crystalline solid, is typically isolated by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Catalytic Reactions

Iridium-Catalyzed Aromatic C-H Borylation

Iridium-COD complexes are highly effective catalysts for the borylation of aromatic C-H bonds, a powerful tool for the functionalization of arenes.

Protocol 3: Hartwig-Miyaura C-H Borylation of an Aromatic Substrate

This protocol provides a general method for the iridium-catalyzed C-H borylation of an aromatic compound.

Materials:

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer ([Ir(COD)OMe]₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aromatic substrate (e.g., Benzo[1,2-b:4,5-b']dithiophene)

  • Anhydrous cyclohexane

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, dissolve [Ir(COD)OMe]₂ and dtbpy in anhydrous cyclohexane.

  • Stir the solution at room temperature for 10 minutes.

  • Add the aromatic substrate and B₂pin₂ to the reaction mixture.

  • Heat the mixture at 80 °C for 18 hours.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by washing with methanol (B129727) to yield the borylated product.

Quantitative Data for Iridium-Catalyzed C-H Borylation

SubstrateCatalyst Loading (mol%)LigandReagentSolventTemp (°C)Time (h)Yield (%)Reference
Benzo[1,2-b:4,5-b']dithiophene2.5 ([Ir])dtbpyB₂pin₂Cyclohexane801887
3-Bromobenzonitrile3 ([Ir])dtbpyHBpinTHFRT12-[8]
1,2-Dibromobenzene3 ([Ir])dtbpyB₂pin₂THF808-[8]
Nickel-Catalyzed Hydroarylative Cyclization

Nickel-catalyzed reactions are increasingly important due to the lower cost and toxicity of nickel compared to precious metals. Ni(COD)₂ is a common precatalyst for these transformations.[9]

Protocol 4: Nickel-Catalyzed Hydroarylative Cyclization of a 1,6-Diene

This protocol describes the cyclization of a 1,6-diene with an organoboronic acid.[9]

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 1,6-diene substrate

  • Arylboronic acid

  • Methanol (as a hydrogen source)[9]

  • Suitable solvent (e.g., THF or dioxane)

Procedure:

  • In a glovebox, charge a vial with Ni(COD)₂, the 1,6-diene, and the arylboronic acid.

  • Add the solvent and methanol.

  • Seal the vial and heat the reaction mixture at the specified temperature for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a few milliliters of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Nickel-Catalyzed Cyclization

1,6-Diene SubstrateArylboronic AcidCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Representative 1,6-dienePhenylboronic acidNi(COD)₂Methanol/Dioxane801285[9]
(Data generalized from abstract)

1,5-Cyclooctadiene in Cycloaddition Reactions

Beyond its role as a ligand, 1,5-cyclooctadiene can directly participate in cycloaddition reactions, providing access to complex polycyclic structures.

Ruthenium-Catalyzed [2+2+2] Cycloaddition

This reaction allows for the construction of bicyclo[4.2.2]decane derivatives.

Protocol 5: Ruthenium-Catalyzed [2+2+2] Cycloaddition of 1,5-Cyclooctadiene and an Alkyne

This protocol describes the cycloaddition of COD with an alkyne, catalyzed by a ruthenium complex.[10]

Materials:

  • [CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl)

  • 1,5-Cyclooctadiene (COD)

  • Alkyne (e.g., diphenylacetylene)

  • Suitable solvent (e.g., THF or toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Cp*RuCl(COD)] in the solvent.

  • Add 1,5-cyclooctadiene and the alkyne.

  • Heat the reaction mixture to the desired temperature and monitor its progress by GC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting tricyclic product by column chromatography.

Quantitative Data for Ruthenium-Catalyzed [2+2+2] Cycloaddition

DieneAlkyneCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1,5-CyclooctadieneDiphenylacetylene[Cp*RuCl(COD)]Toluene1102478[10]
(Data generalized from similar reactions)

Visualizing Reaction Pathways and Workflows

Catalytic Cycle for Iridium-Catalyzed C-H Borylation

C_H_Borylation Ir_precatalyst [Ir(COD)OMe]₂ + dtbpy Active_Ir Active Ir(III) Catalyst Ir_precatalyst->Active_Ir - COD, - OMe Arene_complex Ir-Arene Complex Active_Ir->Arene_complex + Arene Borylation_step C-H Activation/ Borylation Arene_complex->Borylation_step Product_release Reductive Elimination Borylation_step->Product_release Product_release->Active_Ir - Product Product Borylated Arene Product_release->Product B2pin2 B₂pin₂ B2pin2->Borylation_step Arene Arene Arene->Arene_complex

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Reactants, Catalyst, Solvent inert_atm Establish Inert Atmosphere (N₂/Ar) reagents->inert_atm heating Heat to Reaction Temperature inert_atm->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: General experimental workflow for organic synthesis.

These protocols and application notes provide a foundational understanding of the utility of 1,5-cyclooctadiene in organic synthesis. For specific applications, it is always recommended to consult the primary literature for the most detailed and up-to-date procedures.

References

Applications of Cycloocta-1,5-diene in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloocta-1,5-diene (COD) is a versatile cyclic olefin that serves as a valuable monomer in polymer chemistry. Its unique ring structure and the presence of two double bonds allow for its participation in various polymerization reactions, leading to polymers with tunable properties. The primary application of COD is in Ring-Opening Metathesis Polymerization (ROMP), which produces unsaturated poly(cyclooctadiene), a precursor to synthetic rubbers and other advanced materials. Additionally, COD can be polymerized through Ziegler-Natta catalysis and utilized as a comonomer in the synthesis of copolymers. It also finds application as a reactive diluent and modifier in resin and rubber formulations. These application notes provide an overview of the key applications of COD in polymer chemistry, complete with detailed experimental protocols and quantitative data.

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP is the most prominent method for polymerizing COD, yielding high molecular weight 1,4-polybutadiene. This reaction is typically catalyzed by well-defined transition metal complexes, most notably Grubbs-type ruthenium catalysts. The low ring strain of COD presents challenges such as back-biting and secondary metathesis reactions; however, careful control of reaction conditions can lead to polymers with desired properties.

Application Note:

The ROMP of COD is a powerful technique to synthesize linear 1,4-polybutadiene with controllable molecular weight and narrow polydispersity. The resulting polymer possesses unsaturation in the backbone, which allows for further functionalization, such as hydrogenation to produce a polyethylene-like material or epoxidation to introduce reactive sites. These polymers are utilized in applications ranging from specialty elastomers to precursors for block copolymers and surface-initiated polymerizations for creating polymer thin films.[1]

Quantitative Data:
PropertyValueReference
Polymer1,4-polybutadiene (via ROMP of COD)
Molecular Weight (Mn)22 - 196 kg/mol (for block copolymers)[2]
Polydispersity Index (PDI)Can be controlled to < 1.3[1]
Glass Transition Temp. (Tg)-90 to 114 °C (for COD-DCPD copolymers)
Film Thickness (SiROMP)up to ~40 nm in 7 hours[1]
Experimental Protocol: ROMP of COD using a Grubbs Catalyst

This protocol is based on a procedure utilizing a second-generation Grubbs catalyst.

Materials:

  • This compound (COD), distilled over CaH2

  • Grubbs second-generation catalyst

  • Dry, degassed dichloromethane (B109758) (CH2Cl2)

  • Ethyl vinyl ether

  • Methanol

  • Nitrogen or Argon source

  • Schlenk line and glassware

Procedure:

  • Dry all glassware in an oven at >120 °C for at least 8 hours and cool under a stream of inert gas.

  • In a glovebox or under a nitrogen atmosphere, prepare a solution of the Grubbs catalyst (e.g., 8 mg, 0.01 mmol) in dry, degassed CH2Cl2 (2 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • To the rapidly stirring catalyst solution, add this compound (100 mg, 0.926 mmol) in one portion.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • To terminate the polymerization, add ethyl vinyl ether (100 mg) and stir for an additional 60 minutes.

  • Precipitate the polymer by adding the reaction solution dropwise to a beaker containing approximately 30 mL of rapidly stirring methanol. A white powder should precipitate.

  • Collect the polymer by filtration. It may be necessary to perform multiple filtrations to collect all the product.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the resulting polymer using techniques such as 1H NMR and Gel Permeation Chromatography (GPC) to determine the structure and molecular weight, respectively.[3]

Visualization:

ROMP_of_COD COD This compound (COD) Active_Catalyst Active Metallocene Intermediate COD->Active_Catalyst Initiation Catalyst Grubbs Catalyst (Ru-based) Catalyst->Active_Catalyst Polymer_Chain Propagating Polymer Chain Active_Catalyst->Polymer_Chain Propagation (Ring-Opening) Polymer_Chain->Polymer_Chain Chain Growth Termination Termination (e.g., with Ethyl Vinyl Ether) Polymer_Chain->Termination Polybutadiene (B167195) 1,4-Polybutadiene Termination->Polybutadiene

ROMP of COD Workflow

Ziegler-Natta Polymerization of COD

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum cocatalysts, are widely used for the polymerization of α-olefins.[4] While less common than ROMP for COD, this method can also be employed to produce poly(cyclooctadiene). The mechanism involves the coordination and insertion of the monomer into the transition metal-carbon bond.[5]

Application Note:

Ziegler-Natta polymerization of COD offers an alternative route to poly(cyclooctadiene). The properties of the resulting polymer, such as stereoregularity and molecular weight, are highly dependent on the specific catalyst system and polymerization conditions used. This method is of interest for producing polymers with different microstructures compared to those obtained via ROMP.

Experimental Protocol: General Procedure for Ziegler-Natta Polymerization of Olefins

Materials:

  • This compound (COD), purified and dried

  • Titanium tetrachloride (TiCl4) or another suitable transition metal halide

  • Triethylaluminum (TEAL) or another organoaluminum cocatalyst

  • Anhydrous, deoxygenated solvent (e.g., n-hexane)

  • Inert gas (Nitrogen or Argon)

  • Jacketed glass reactor with mechanical stirring

Procedure:

  • Thoroughly dry the reactor and all glassware and purge with inert gas.

  • Charge the reactor with the anhydrous solvent (e.g., 650 mL of n-hexane) under an inert atmosphere.[6]

  • Heat the reactor to the desired polymerization temperature (e.g., 80 °C).[6]

  • Introduce the cocatalyst (e.g., TEAL) into the reactor.

  • In a separate vessel, prepare the Ziegler-Natta catalyst by reacting TiCl4 with the cocatalyst or a support material like MgCl2.

  • Inject the prepared catalyst into the reactor.

  • Feed the purified COD monomer into the reactor. The polymerization is typically carried out for a set period (e.g., 1-2 hours).

  • Terminate the polymerization by adding a quenching agent, such as acidified methanol.

  • Filter and wash the resulting polymer to remove catalyst residues.

  • Dry the polymer under vacuum.

  • Characterize the polymer for its molecular weight, microstructure, and thermal properties.

Visualization:

ZN_Polymerization cluster_catalyst Catalyst Formation TiCl4 TiCl4 Active_Site Active Ti-C Site TiCl4->Active_Site TEAL Al(C2H5)3 TEAL->Active_Site Coordination Coordination of COD to Ti Center Active_Site->Coordination COD This compound COD->Coordination Insertion Insertion into Ti-C Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Propagation Termination_ZN Termination Propagation->Termination_ZN Polymer Poly(cyclooctadiene) Termination_ZN->Polymer

Ziegler-Natta Polymerization Pathway

Copolymers of this compound

COD can be copolymerized with various other cyclic and acyclic olefins to produce copolymers with a range of properties. The incorporation of COD can influence the thermal and mechanical properties of the resulting material.

Application Note:

Copolymerization of COD is a versatile strategy to tailor polymer properties. For instance, copolymerization with dicyclopentadiene (B1670491) (DCPD) can yield cross-linked thermosets with tunable glass transition temperatures.[7] Alternating copolymers of COD with other monomers can lead to materials with highly regular structures and unique properties. While specific protocols for alternating copolymerization of COD are scarce, methods developed for similar cycloolefins like cyclooctene (B146475) provide a valuable starting point.[2]

Quantitative Data for Copolymers of Cycloolefins:
Copolymer SystemPropertyValueReference
Ethylene/DicyclopentadieneComonomer Incorporationup to ~5 mol%[7]
Mechanical PropertySemi-elastomeric with high strain recovery[7]
Propylene/1,5-hexadieneMolecular WeightHigh[8]
Mechanical PropertiesRange from thermoplastic to elastomeric[8]
Poly(l-lactide-co-glycolide-co-trimethylene carbonate)Young's Modulus (compression)386.21 ± 86.02 MPa[9]
Young's Modulus (tensile)105.97 ± 25.29 MPa[9]
Experimental Protocol: General Approach for Alternating Copolymerization of Cycloolefins via ROMP

This protocol is adapted from the synthesis of alternating copolymers of cyclooctene and may require optimization for this compound.[2]

Materials:

  • This compound (COD)

  • Comonomer (e.g., a functionalized norbornadiene)

  • Molybdenum or Ruthenium-based metathesis initiator

  • Anhydrous, deoxygenated solvent (e.g., toluene-d8 (B116792) or CDCl3)

  • Inert gas (Nitrogen or Argon)

  • NMR tubes and Schlenk glassware

Procedure:

  • In a glovebox, charge an NMR tube with the initiator.

  • Add the solvent to dissolve the initiator.

  • Add a 1:1 molar ratio of COD and the comonomer to the NMR tube.

  • Seal the NMR tube and monitor the reaction progress by 1H NMR spectroscopy at room temperature.

  • Upon completion, precipitate the copolymer in a non-solvent like methanol.

  • Filter and dry the copolymer under vacuum.

  • Characterize the copolymer structure and properties using NMR, GPC, and DSC.

This compound as a Polymer Additive

COD can also be used as a reactive diluent in thermosetting resins like epoxies, and as a modifier in rubber formulations.

Application Note:

As a reactive diluent in epoxy resins, COD can reduce the viscosity of the formulation, improving its processability. Since it is reactive, it becomes incorporated into the polymer network during curing, which can enhance ductility and fracture toughness, although it may also lead to a decrease in modulus and ultimate strength.[3][10]

As a modifier for polybutadiene rubber , COD can be used as a molecular weight modifier during the manufacturing process.[11]

Qualitative Effects of COD as a Reactive Diluent:
PropertyEffect of Adding COD to Epoxy Resin
ViscosityDecreases
Gel TimeNot significantly affected
ModulusDecreases
Ultimate StrengthDecreases
DuctilityIncreases
Fracture ToughnessIncreases

Visualization:

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Characterization Materials Select Monomers, Catalyst, and Solvent Glassware Dry Glassware Materials->Glassware Inert_Atmosphere Establish Inert Atmosphere Glassware->Inert_Atmosphere Mixing Mix Reagents in Reactor Inert_Atmosphere->Mixing Reaction_Control Control Temperature and Time Mixing->Reaction_Control Termination Terminate Reaction Reaction_Control->Termination Precipitation Precipitate Polymer Termination->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry Polymer Filtration->Drying Characterization Characterize Polymer (NMR, GPC, DSC, etc.) Drying->Characterization

General Experimental Workflow for Polymerization

Disclaimer

The experimental protocols provided are intended as a general guide. Actual experimental conditions may need to be optimized for specific reagents, equipment, and desired polymer properties. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Cycloocta-1,5-diene in Transition Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a versatile and widely utilized ligand in the field of transition metal catalysis. Its ability to form stable complexes with a variety of metals, which can then serve as highly effective catalyst precursors, makes it an indispensable tool in modern organic synthesis. The COD ligand can be readily displaced, allowing for the generation of catalytically active species in situ. This document provides detailed application notes and protocols for the use of COD-based transition metal complexes in several key catalytic transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing the this compound ligand are renowned for their application as precatalysts in the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral phosphine (B1218219) ligand, these complexes generate active catalysts capable of delivering hydrogen with high enantioselectivity, a critical process in the synthesis of chiral pharmaceuticals. A common and commercially available precatalyst for these transformations is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[1]

Quantitative Data

The following table summarizes the performance of a rhodium-DIPAMP catalyst system in the asymmetric hydrogenation of various substrates.

EntrySubstrateProductConversion (%)ee (%)Ref
1Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>9995[2]
2(Z)-α-Acetamidocinnamic acidN-Acetyl-D-phenylalanine>9994[2]
3Dimethyl itaconateDimethyl 2-methylsuccinate10098[3]
4Ethyl (Z)-2-acetamido-3-(4-isobutylphenyl)acrylatePrecursor to (S)-Naproxen>9997[4]
5(Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylatePrecursor to L-DOPA>9996[3]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a [Rh(COD)(DIPAMP)]BF₄ catalyst.[2]

Materials:

  • [Rh(COD)Cl]₂ (1.0 mol%)

  • (R,R)-DIPAMP (1.1 mol%)

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (B129727) (degassed)

  • Hydrogen gas

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Rh(COD)Cl]₂ and (R,R)-DIPAMP.

  • Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Methyl (Z)-α-acetamidocinnamate is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas (3 cycles of vacuum and H₂).

  • The reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Rh_Hydrogenation precat [Rh(COD)(PP)]+ cat [Rh(S)(PP)]+ precat->cat - COD + Substrate (S) h2_add [Rh(H)2(S)(PP)]+ cat->h2_add + H2 Oxidative Addition h_mig [Rh(H)(Alkyl)(PP)]+ h2_add->h_mig Migratory Insertion h_mig->cat Reductive Elimination product Product h_mig->product

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle.

Iridium-Catalyzed Aromatic C-H Borylation

Iridium complexes containing the this compound ligand are highly effective catalysts for the borylation of aromatic C-H bonds. This reaction enables the direct conversion of otherwise unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The use of [Ir(COD)Cl]₂ or its methoxy (B1213986) derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand is a common catalytic system for this transformation.[5]

Quantitative Data

The following table presents data for the iridium-catalyzed C-H borylation of various aromatic substrates.

EntrySubstrateLigandProductYield (%)Ref
1BenzenedtbpyPhenylboronic acid pinacol (B44631) ester95[5]
21,3-Dimethoxybenzene (B93181)dtbpy2,4-Dimethoxyphenylboronic acid pinacol ester85[6]
3Toluene (B28343)bpy4-Methylphenylboronic acid pinacol ester90[5]
41,2-Dichlorobenzenebpy3,4-Dichlorophenylboronic acid pinacol ester88[5]
5N-Boc-indole1,10-phenanthroline3-Boryl-N-Boc-indole99[7]
Experimental Protocol: C-H Borylation of 1,3-Dimethoxybenzene

This protocol describes the iridium-catalyzed C-H borylation of 1,3-dimethoxybenzene.[6]

Materials:

  • [Ir(COD)OMe]₂ (1.5 mol % Ir)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol %)

  • Pinacolborane (HBpin) (1.5 equiv)

  • 1,3-Dimethoxybenzene

  • Cyclohexane (B81311) (anhydrous)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)OMe]₂ and dtbpy.

  • Anhydrous cyclohexane is added, followed by 1,3-dimethoxybenzene and then pinacolborane.

  • The tube is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the borylated product.

Catalytic Cycle

Ir_Borylation Ir_I [Ir(I)(L)] Ir_III [Ir(III)(Bpin)2(L)] Ir_I->Ir_III + B2pin2 Oxidative Addition Ir_V [Ir(V)(H)(Ar)(Bpin)2(L)] Ir_III->Ir_V + Ar-H C-H Activation Ir_III_prod [Ir(III)(Bpin)(L)] Ir_V->Ir_III_prod - Ar-Bpin Reductive Elimination Ir_III_prod->Ir_I - HBpin

Iridium-Catalyzed C-H Borylation Cycle.

Nickel-Catalyzed Cycloaddition Reactions

Bis(1,5-cyclooctadiene)nickel(0), Ni(COD)₂, is a widely used precatalyst for a variety of nickel-catalyzed reactions, including cycloadditions. These reactions are powerful methods for the construction of carbo- and heterocyclic ring systems.

Quantitative Data

The following table provides examples of Ni(COD)₂-catalyzed cycloaddition reactions of diynes and enynes with aldehydes.

EntryDiyne/EnyneAldehydeProductYield (%)Ref
11,7-Diphenylhepta-1,6-diyneBenzaldehydeDienone85[1]
21,7-Diphenylhepta-1,6-diynep-AnisaldehydeDienone92[1]
31,7-Diphenylhepta-1,6-diynep-(Trifluoromethyl)benzaldehydeDienone75[1]
4(E)-N,N-Diallyl-4-phenylbut-3-en-1-amineBenzaldehydeDihydropyran78[1]
5(E)-1-(But-3-en-1-yloxy)-4-phenylbut-1-eneBenzaldehydeDihydropyran82[1]
Experimental Protocol: [2+2+2] Cycloaddition of a Diyne and an Aldehyde

This protocol details the nickel-catalyzed cycloaddition of a diyne and an aldehyde.[8]

Materials:

  • Ni(COD)₂ (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)

  • Diyne (e.g., 1,7-diphenylhepta-1,6-diyne)

  • Aldehyde (e.g., benzaldehyde) (1.25 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, a solution of the diyne and aldehyde in toluene is prepared in a vial.

  • In a separate vial, a stock solution of Ni(COD)₂ and IPr in toluene is prepared and allowed to equilibrate for at least 30 minutes.

  • The catalyst solution is added to the stirring solution of the diyne and aldehyde.

  • The reaction is stirred at room temperature for 24 hours.

  • The reaction mixture is then concentrated and purified by flash column chromatography on silica gel to afford the cycloadduct.

Reaction Workflow

Ni_Cycloaddition_Workflow start Start prep_reagents Prepare Diyne and Aldehyde Solution start->prep_reagents prep_catalyst Prepare Ni(COD)2/IPr Catalyst Solution start->prep_catalyst mix Combine Reagents and Catalyst prep_reagents->mix prep_catalyst->mix react Stir at Room Temperature mix->react workup Concentrate and Purify react->workup product Isolated Product workup->product

Workflow for Ni-Catalyzed Cycloaddition.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes are workhorses in cross-coupling chemistry. While many palladium sources are used, COD-ligated palladium complexes such as Pd(COD)Cl₂ can serve as effective precatalysts for reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides.

Quantitative Data

The following table shows the results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, a reaction type where Pd(COD)Cl₂ can be employed as a precatalyst in the presence of suitable phosphine ligands.

EntryAryl BromideProductYield (%)Ref
14-Bromoacetophenone4-Acetylbiphenyl92[9]
24-Bromobenzaldehyde4-Formylbiphenyl88[9]
31-Bromo-4-nitrobenzene4-Nitrobiphenyl95[10]
41-Bromo-4-methoxybenzene4-Methoxybiphenyl85[11]
52-Bromotoluene2-Methylbiphenyl82[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone

This is a general protocol for a Suzuki-Miyaura coupling reaction.

Materials:

  • Pd(COD)Cl₂ (or other suitable Pd precatalyst) (1 mol%)

  • Triphenylphosphine (2 mol%)

  • 4-Bromoacetophenone

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Water (4:1)

Procedure:

  • A flask is charged with 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • Toluene and water are added, and the mixture is degassed.

  • The palladium precatalyst and ligand are added.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a key industrial process for the production of aldehydes from alkenes. Rhodium complexes, often generated from COD-ligated precursors, are highly active and selective catalysts for this transformation.

Quantitative Data

The following table summarizes the rhodium-catalyzed hydroformylation of 1-octene, highlighting the regioselectivity of the reaction.

EntryLigandConversion (%)Aldehyde Yield (%)n/iso RatioRef
1PPh₃>99982.9[7]
2BISBI>999768[12]
3Xantphos>999928[12]
46-DPyPon>99993.5[7]

*n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol describes a typical hydroformylation of 1-octene.

Materials:

  • [Rh(COD)acac] (or similar Rh precursor) (0.1 mol%)

  • Triphenylphosphine (10 mol%)

  • 1-Octene

  • Toluene (anhydrous, degassed)

  • Syngas (1:1 mixture of H₂ and CO)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with the rhodium precursor and the phosphine ligand.

  • Anhydrous, degassed toluene is added, followed by 1-octene.

  • The autoclave is sealed, removed from the glovebox, and connected to a syngas line.

  • The autoclave is pressurized with syngas to the desired pressure (e.g., 20 bar).

  • The reaction is heated to 100 °C and stirred for 4 hours.

  • After cooling and careful venting of the pressure, the reaction mixture is analyzed by GC to determine conversion and regioselectivity.

  • The product aldehydes can be isolated by distillation.

References

Application Notes and Protocols for the Hydrogenation of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental setup, protocols, and safety guidelines for the catalytic hydrogenation of cycloocta-1,5-diene (COD) to cyclooctene (B146475) (COE) and cyclooctane (B165968) (COA). This document covers both heterogeneous and homogeneous catalysis approaches.

Introduction

The catalytic hydrogenation of this compound is a significant transformation in organic synthesis, primarily for the selective production of cyclooctene, a monomer used in the production of polymers like polyoctenamers. The reaction can proceed further to yield cyclooctane. The selectivity of the reaction towards cyclooctene is a critical aspect and is highly dependent on the choice of catalyst and reaction conditions. This document outlines detailed protocols for performing this reaction using common catalytic systems.

The reaction proceeds in two main steps:

  • Hydrogenation of this compound (COD) to Cyclooctene (COE)

  • Hydrogenation of Cyclooctene (COE) to Cyclooctane (COA)

Isomerization of 1,5-cyclooctadiene (B75094) to 1,3-cyclooctadiene (B162279) and 1,4-cyclooctadiene (B86759) can also occur as a side reaction.

Signaling Pathway and Experimental Workflow

The hydrogenation of this compound follows a sequential reaction pathway. The experimental workflow involves several key stages from reactor setup to product analysis.

Hydrogenation_Workflow cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow COD This compound COE Cyclooctene COD->COE + H₂ COA Cyclooctane COE->COA + H₂ Reactor_Setup Reactor Setup & Leak Test Reaction_Execution Reaction Execution under H₂ Reactor_Setup->Reaction_Execution Reagent_Prep Reagent & Catalyst Preparation Reagent_Prep->Reactor_Setup Quenching Reaction Quenching & Catalyst Removal Reaction_Execution->Quenching Product_Analysis Product Analysis (GC-MS, NMR) Quenching->Product_Analysis

Caption: Reaction pathway and experimental workflow for this compound hydrogenation.

Quantitative Data Summary

The following tables summarize typical quantitative data for the hydrogenation of this compound using different catalytic systems.

Table 1: Heterogeneous Catalysis with Pd/α-Al₂O₃ [1]

ParameterValue
CatalystPd on α-Al₂O₃ (fine powder, 100 μm)
Substrate1,5-Cyclooctadiene (COD)
Solventn-Heptane
Initial COD Concentration0.41–0.82 mol/L
Temperature40–70 °C
Hydrogen Pressure0.2–1 MPa
Catalyst Loading2 mg Pd (400 mg of supported catalyst) in 110 mL solution
Conversion of COD> 95%
Selectivity to COE> 90%

Table 2: Homogeneous Catalysis with Iridium Complex [2]

ParameterValue
Catalyst Precursor[IrCl(COD)]₂ with PPh₃ and KOtBu
Substrate1,5-Cyclooctadiene (COD)
SolventIsopropanol
TemperatureReflux
Reaction Time< 1 hour
Product Distribution54.4% Cyclooctene, 32.2% Cyclooctane

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using a Parr Hydrogenator

This protocol describes the hydrogenation of this compound using a palladium on carbon (Pd/C) catalyst in a Parr shaker apparatus.[3][4][5]

Materials:

  • Parr hydrogenation apparatus

  • Pressure reaction bottle (e.g., 250 or 500 mL)

  • 1,5-Cyclooctadiene (COD)

  • Palladium on carbon (e.g., 5% or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate, or methanol)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Celite for filtration

Procedure:

  • Reactor Preparation:

    • Ensure the Parr hydrogenation bottle is clean and dry.

    • Clamp the reaction bottle securely in a fume hood.[5]

  • Charging the Reactor:

    • Add the Pd/C catalyst to the reaction bottle first to minimize the risk of ignition of solvent vapors by the dry catalyst.[5]

    • Introduce a slow purge of inert gas (argon or nitrogen) into the bottle.[5]

    • Add the solvent down the side of the bottle to cover the catalyst.[5]

    • Dissolve the 1,5-cyclooctadiene in the solvent and add it to the reaction bottle. The total volume should not exceed half the bottle's capacity.[4]

    • Securely stopper the bottle.

  • Assembly and Leak Test:

    • Attach the stopper with the connecting tube and place the bottle into the guard screen of the Parr shaker.

    • Secure the bottle in the holder and tighten the clamping nuts.[3]

    • Perform a leak test by pressurizing the system with hydrogen to about 40 psig, closing all valves, and monitoring the pressure for any drop over several hours.[3]

  • Purging with Hydrogen:

    • Connect a vacuum source to the gas release valve. Close the bottle valve and open the release valve to evacuate the air until the solvent begins to boil.

    • Alternatively, purge the system by pressurizing with hydrogen to 20-30 psig and then venting at least three times.[3]

  • Reaction Execution:

    • After purging, fill the hydrogen reservoir to the desired pressure (e.g., 30-50 psig).

    • Open the bottle valve to introduce hydrogen into the reaction vessel.

    • Start the shaker to vigorously agitate the mixture.

    • Monitor the reaction progress by observing the pressure drop on the gauge. The reaction is complete when there is no further pressure drop.[5]

  • Work-up:

    • Stop the shaker and close the bottle valve.

    • Vent any residual pressure in the bottle and connecting tube.

    • Carefully remove the reaction bottle from the apparatus.

    • Under an inert atmosphere, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should not be allowed to dry.[6]

    • Wash the Celite pad with a small amount of the reaction solvent.

    • The filtrate contains the product mixture.

Protocol 2: Product Analysis by GC-MS

This protocol outlines the analysis of the reaction mixture to determine the conversion of COD and the selectivity towards COE and COA.[7][8]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon separation (e.g., DB-5ms).

Procedure:

  • Sample Preparation:

    • Take an aliquot of the filtrate from the work-up procedure.

    • Dilute the sample with a suitable solvent (e.g., the reaction solvent) to an appropriate concentration for GC analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Use a suitable temperature program to separate COD, COE, and COA. For example:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Identify the peaks corresponding to COD, COE, and COA by their retention times and mass spectra.

  • Data Analysis:

    • Determine the relative peak areas of each component.

    • Calculate the conversion of COD and the selectivity for COE and COA using the following formulas:

      • Conversion (%) = [(Initial moles of COD - Final moles of COD) / Initial moles of COD] x 100

      • Selectivity to COE (%) = [Moles of COE formed / (Moles of COE formed + Moles of COA formed)] x 100

Protocol 3: Monitoring by NMR Spectroscopy

NMR spectroscopy can be used for in-situ monitoring or for the analysis of the final product mixture.[9][10][11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure for Final Product Analysis:

  • Sample Preparation:

    • Take an aliquot of the filtrate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Characteristic signals:

      • This compound (COD): Olefinic protons around δ 5.6 ppm.

      • Cyclooctene (COE): Olefinic protons around δ 5.6 ppm.

      • Cyclooctane (COA): Aliphatic protons around δ 1.5 ppm.

  • Data Analysis:

    • Integrate the characteristic signals to determine the relative molar ratios of COD, COE, and COA in the product mixture.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6][12]

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry. Handle it in an inert atmosphere and avoid contact with organic vapors in the absence of a solvent.[6] Used catalyst on filter paper or Celite is pyrophoric and must be kept wet and disposed of properly.

  • Pressure Operations: The Parr hydrogenator is a pressure vessel. Ensure it is properly maintained and operated within its pressure limits. Always use a blast shield.[4]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the equipment.[13][14][15][16]

  • This compound: This compound is flammable and harmful if swallowed or inhaled. Handle with care in a fume hood.[12][13][14]

References

Application Notes and Protocols for the Purification of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloocta-1,5-diene (COD) is a versatile and widely used ligand in organometallic chemistry and a precursor in organic synthesis. The purity of COD is critical for the success of catalytic reactions and the synthesis of well-defined metal complexes. Commercial grades of COD can contain impurities such as peroxides, the isomeric monoene (cyclooctene), the dimerization byproduct of butadiene (4-vinylcyclohexene), and oligomeric materials. These impurities can interfere with catalytic processes, reduce yields, and lead to irreproducible results. This document provides detailed protocols for the purification of this compound using several common laboratory techniques.

Purification by Fractional Distillation

Fractional distillation is an effective method for separating COD from impurities with significantly different boiling points, such as 4-vinylcyclohexene (B86511) and oligomeric residues. Given the close boiling points of this compound and its corresponding monoene, cyclooctene (B146475), a highly efficient fractional distillation column is required for their separation.

Data Presentation
CompoundBoiling Point (°C at 1 atm)Expected Fate in Distillation
4-Vinylcyclohexene128.9 °CCollected in the initial fraction
cis-Cyclooctene145-146 °CRequires an efficient column to separate from COD
(1Z,5Z)-Cycloocta-1,5-diene 150-151 °C Collected as the main, purified fraction
Oligomeric Impurities> 160 °CRemain in the distillation pot as residue
Experimental Protocol

Objective: To purify this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Anti-bumping granules or a magnetic stir bar

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Standard laboratory glassware and clamps

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place a magnetic stir bar or anti-bumping granules into the round-bottom flask.

    • Charge the flask with crude this compound (do not fill more than two-thirds full).

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Insert a thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a water source (water in at the bottom, out at the top).

    • Arrange a series of receiving flasks to collect different fractions.

    • It is advisable to perform the distillation under an inert atmosphere to prevent peroxide formation at elevated temperatures.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and gently heat the distillation pot using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • The temperature at the distillation head will remain low initially and then rise as the first component begins to distill.

    • Collect any initial low-boiling fraction (likely containing 4-vinylcyclohexene) in the first receiving flask. The head temperature will plateau during the distillation of this fraction.

    • Once the low-boiling impurities are removed, the temperature at the head will rise again.

    • Change the receiving flask to collect an intermediate fraction as the temperature approaches the boiling point of COD.

    • Collect the main fraction of purified this compound when the temperature at the distillation head is stable at its boiling point (150-151 °C).

    • Monitor the distillation rate and adjust the heating to maintain a slow and steady collection of distillate (1-2 drops per second).

    • Stop the distillation when a small amount of liquid remains in the distillation pot to avoid distilling high-boiling impurities or potentially explosive peroxides to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool completely before dismantling.

    • Transfer the purified COD to a clean, dry, amber glass bottle.

    • Store the purified COD under an inert atmosphere and in a cool, dark place. It is advisable to add a stabilizer, such as butylated hydroxytoluene (BHT), if it is to be stored for an extended period.

Workflow Diagram

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation cluster_storage Storage A Assemble Distillation Apparatus B Charge Flask with Crude COD A->B C Heat and Collect Low-Boiling Fraction B->C D Collect Intermediate Fraction C->D E Collect Purified COD Fraction (150-151 °C) D->E F Stop Distillation (Leave Residue) E->F G Cool and Dismantle F->G H Store Purified COD under Inert Atmosphere G->H

Workflow for Fractional Distillation of COD

Removal of Peroxides

This compound, like other compounds with allylic hydrogens, can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before distillation or use in reactions.

Data Presentation
MethodReagent(s)Typical EfficiencyNotes
Chemical Reduction Ferrous sulfate (B86663) (FeSO₄) solutionReduces peroxides to < 1 ppmEffective for water-insoluble solvents.
Chemical Reduction Sodium metabisulfite (B1197395) (Na₂S₂O₅) solutionReduces peroxides to < 1 ppmA common and effective method.
Column Chromatography Activated Alumina (B75360) (basic)Reduces peroxides to < 1 ppmAlso removes hydroperoxides.
Experimental Protocols

Objective: To qualitatively test for the presence of peroxides.

Materials:

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional)

  • Sample of this compound

Procedure:

  • Add 1 ml of the COD sample to a test tube.

  • Add 1 ml of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

  • Addition of a starch indicator solution will result in a dark blue/black color if peroxides are present.

Objective: To remove peroxide impurities by chemical reduction.

Materials:

  • Peroxide-containing this compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare the Ferrous Sulfate Solution: In a fume hood, slowly add 6 mL of concentrated sulfuric acid to 11 mL of water. To this acidic solution, dissolve 6 g of FeSO₄·7H₂O.

  • Extraction: In a separatory funnel, vigorously shake 100 mL of the peroxide-containing COD with 10 mL of the freshly prepared ferrous sulfate solution for several minutes.

  • Separation: Allow the layers to separate and discard the aqueous (lower) layer.

  • Repeat: Repeat the washing step until the organic layer gives a negative test for peroxides.

  • Drying: Wash the organic layer with water to remove any residual acid, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the dried organic layer to remove the drying agent. The peroxide-free COD is now ready for use or further purification.

Objective: To remove hydroperoxides by column chromatography.

Materials:

  • Peroxide-containing this compound

  • Basic activated alumina (80-mesh)

  • Chromatography column

  • Glass wool

Procedure:

  • Column Preparation: Place a small plug of glass wool at the bottom of a chromatography column.

  • Packing: Fill the column with basic activated alumina. The amount of alumina will depend on the scale; a 2 x 30 cm column is sufficient for about 100-200 mL of solvent.

  • Elution: Pass the peroxide-containing this compound through the alumina column.

  • Collection: Collect the eluate, which is now peroxide-free.

  • Testing: Test the eluate for peroxides to confirm their removal.

  • Deactivation of Alumina: Before disposal, the alumina should be treated with a dilute acidic solution of ferrous sulfate to destroy any adsorbed peroxides.

Workflow Diagram

Peroxide_Removal_Workflow cluster_methods Purification Method Start Crude COD Test Test for Peroxides Start->Test Peroxides_Present Peroxides > 1 ppm Test->Peroxides_Present Positive No_Peroxides Peroxides < 1 ppm Test->No_Peroxides Negative Method_A Wash with FeSO4 Solution Peroxides_Present->Method_A Method_B Pass through Alumina Column Peroxides_Present->Method_B End Peroxide-Free COD No_Peroxides->End Dry Dry with MgSO4/Na2SO4 Method_A->Dry Method_B->End Filter Filter Dry->Filter Filter->End

Workflow for Peroxide Removal from COD

Purification by Argentation Chromatography

Argentation (silver nitrate) chromatography is a powerful technique for separating unsaturated compounds. It exploits the reversible formation of charge-transfer complexes between silver ions and the π-bonds of alkenes. The stability of these complexes depends on the structure of the alkene, allowing for the separation of isomers or compounds with different degrees of unsaturation. This method is particularly useful for removing cyclooctene from this compound.

Data Presentation
TechniquePrincipleApplication for CODExpected Purity
Argentation Column Chromatography Reversible complexation of alkenes with Ag⁺ ions on a solid support (silica gel).Separation of COD from cyclooctene and other isomeric dienes.> 99.5%
Experimental Protocols

Objective: To prepare the stationary phase for argentation chromatography.

Materials:

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Silver nitrate (B79036) (AgNO₃)

  • Deionized water

  • Round-bottom flask

  • Rotary evaporator

  • Drying oven or vacuum oven

Procedure:

  • In a round-bottom flask, dissolve 10 g of silver nitrate in 20 mL of deionized water.

  • Add 90 g of silica gel to the flask.

  • Mix thoroughly to form a slurry.

  • Remove the water under reduced pressure using a rotary evaporator. The flask should be protected from light with aluminum foil.

  • Once the silica gel appears free-flowing, dry it further in a vacuum oven at 80 °C for 4-6 hours.

  • Store the prepared silver nitrate-impregnated silica gel in a dark, desiccated container.

Objective: To purify this compound using a silver nitrate-impregnated silica gel column.

Materials:

  • This compound (pre-treated to remove peroxides)

  • Silver nitrate-impregnated silica gel

  • Chromatography column

  • Non-polar eluent (e.g., hexane (B92381), pentane)

  • Collection flasks

Procedure:

  • Column Packing:

    • Pack a chromatography column with the prepared silver nitrate-impregnated silica gel using a non-polar solvent like hexane to create a slurry.

    • Allow the silica to settle, ensuring a flat top surface. Do not let the column run dry.

  • Sample Loading:

    • Dissolve a small amount of the crude COD in a minimal volume of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Saturated compounds and less-retained olefins (like cyclooctene) will elute first.

    • This compound, forming a stronger complex with the silver ions, will be retained more strongly and elute later.

    • Collect fractions and monitor their composition using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Workflow Diagram

Argentation_Chromatography_Workflow cluster_prep Stationary Phase Preparation cluster_chrom Chromatography cluster_analysis Analysis and Isolation A Dissolve AgNO3 in Water B Mix with Silica Gel A->B C Dry on Rotary Evaporator and in Oven B->C D Pack Column with AgNO3-Silica Gel C->D E Load Crude COD Sample D->E F Elute with Non-polar Solvent E->F G Collect Fractions F->G H Analyze Fractions (TLC, GC-MS) G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified COD J->K

Workflow for Argentation Chromatography

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method to assess the purity of volatile and semi-volatile organic compounds like this compound. It allows for the separation, identification, and quantification of impurities.

Experimental Protocol

Objective: To determine the purity of a this compound sample and identify any impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane or dichloromethane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the COD sample (e.g., 1 µL in 1 mL of solvent).

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

    • Set the injector temperature (e.g., 250 °C) and detector temperature (e.g., 280 °C).

    • Use helium as the carrier gas at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

    • Determine the purity by calculating the peak area percentage of the COD peak relative to the total area of all peaks in the chromatogram.

Expected Results

A successful purification should result in a GC-MS chromatogram showing a single major peak corresponding to this compound, with impurity peaks being significantly reduced or eliminated compared to the crude material. Purity levels of >99% are typically achievable with the methods described.

Application Notes: Cycloocta-1,5-diene as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloocta-1,5-diene (COD) is a versatile and widely utilized starting material in organic and organometallic chemistry. As a cyclic diene, it serves as a precursor to a variety of saturated and functionalized eight-membered ring systems. Its two double bonds can be selectively or exhaustively functionalized through reactions such as hydrogenation, epoxidation, and halogenation. Furthermore, COD is a highly effective chelating ligand for transition metals, making it a crucial precursor for the synthesis of numerous homogeneous catalysts used in reactions like hydrogenation and C-H bond activation.[1][2][3]

This document provides detailed protocols and application notes for three common and significant transformations of this compound:

  • Selective Hydrogenation to Cyclooctene (B146475) (COE)

  • Monoepoxidation to 9-Oxabicyclo[6.1.0]non-4-ene

  • Synthesis of an Organometallic Catalyst Precursor , Dichloro(this compound)platinum(II)

Overview of Synthetic Pathways

The following diagram illustrates the role of this compound as a central precursor for the compounds detailed in these application notes.

G cluster_0 Hydrogenation cluster_1 Epoxidation cluster_2 Organometallic Synthesis COD This compound (COD) COE Cyclooctene (COE) COD->COE Selective H₂, Catalyst (e.g., Pd) Epoxide 9-Oxabicyclo[6.1.0]non-4-ene (COD Monoepoxide) COD->Epoxide m-CPBA or other peroxyacid Pt_Complex Dichloro(this compound)platinum(II) [Pt(cod)Cl₂] COD->Pt_Complex K₂PtCl₄ COA Cyclooctane (B165968) (COA) COE->COA H₂, Catalyst

Caption: Synthetic pathways originating from this compound.

Application Note 1: Selective Hydrogenation to Cyclooctene

Description: The selective hydrogenation of this compound to cyclooctene is a valuable transformation, as cyclooctene is a monomer for ring-opening metathesis polymerization (ROMP) and a precursor for other functionalized cyclooctane derivatives. The reaction requires careful selection of a catalyst and conditions to avoid over-reduction to cyclooctane.[4] Palladium-based catalysts are highly effective for this purpose.[4][5]

Reaction Scheme: C₈H₁₂ (COD) + H₂ --(Catalyst)--> C₈H₁₄ (COE)

Data Summary: Solvent-Free Selective Hydrogenation

ParameterValue / ConditionsReference
Catalyst Palladium incorporated into TUD-1 (Pd-TUD-1)[5]
Substrate This compound (COD)[5]
Solvent None (Solvent-free)[5]
Temperature 80 °C[5]
H₂ Pressure 1 atm[5]
COD Conversion > 95%[5]
Selectivity to COE > 90%[5]

Experimental Protocol: General Procedure for Selective Hydrogenation

This protocol is a generalized procedure based on common laboratory practices for selective hydrogenation.

  • Catalyst Preparation: Add the palladium catalyst (e.g., Pd/C or Pd-TUD-1) to a suitable high-pressure reaction vessel (autoclave).

  • Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add the substrate, this compound, to the reaction vessel.

  • Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1 atm). Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 80 °C).[5]

  • Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor allows) and analyzing them by Gas Chromatography (GC) to determine the ratio of COD, COE, and cyclooctane.

  • Work-up: Once the desired conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated hood.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., hexane (B92381) or diethyl ether) and filter it through a pad of Celite® or silica (B1680970) gel to remove the heterogeneous catalyst.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be further purified by distillation if necessary.

Application Note 2: Monoepoxidation with m-CPBA

Description: The epoxidation of COD with one equivalent of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), selectively forms the monoepoxide, 9-oxabicyclo[6.1.0]non-4-ene.[6] Epoxides are highly useful intermediates in organic synthesis, serving as precursors to diols, amino alcohols, and other functionalized molecules. The reaction is typically stereospecific, proceeding via a syn-addition of the oxygen atom to one of the double bonds.[7]

Reaction Scheme: C₈H₁₂ (COD) + m-CPBA --> C₈H₁₂O (COD Monoepoxide) + m-CBA

Data Summary: Epoxidation Reaction Parameters

ParameterValue / ConditionsReference
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)[7][8]
Substrate This compound (COD)[6]
Solvent Dichloromethane (B109758) (CH₂Cl₂)[8]
Temperature Room Temperature[8]
Stoichiometry ~1 equivalent of m-CPBA for monoepoxidation[9]
Typical Yield Good to excellent[6][8]

Experimental Protocol: Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene

This protocol is a representative procedure for the epoxidation of an alkene using m-CPBA.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: In a separate flask, dissolve m-CPBA (~77% purity, 1.05 eq.) in CH₂Cl₂. Slowly add the m-CPBA solution to the stirred solution of COD at room temperature. An ice bath can be used to control the initial exotherm if necessary.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (COD) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting meta-chlorobenzoic acid. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude epoxide can be purified by column chromatography on silica gel.

Application Note 3: Synthesis of Dichloro(this compound)platinum(II)

Description: Dichloro(this compound)platinum(II), [Pt(cod)Cl₂], is a stable, commercially available organometallic compound that serves as a versatile starting material for the synthesis of other platinum(II) and platinum(0) complexes.[10][11] The COD ligand can be easily displaced by other ligands, such as phosphines, making it an essential precursor in catalyst development.[1] The synthesis involves the reaction of potassium tetrachloroplatinate with COD.[10]

Reaction Scheme: K₂PtCl₄ + C₈H₁₂ (COD) --> [Pt(cod)Cl₂] + 2 KCl

Data Summary: Synthesis of [Pt(cod)Cl₂]

ParameterValue / ConditionsReference
Platinum Source Potassium tetrachloroplatinate (K₂PtCl₄)[10][12]
Ligand This compound (COD)[10][12]
Solvent System n-Propanol / Deionized Water[12]
Catalyst Phase Transfer Catalyst (PEG-400)[12]
Temperature 50 °C[12]
Reaction Time 4 hours[12]
Product Yield 90 - 95%[12]

Experimental Protocol: Synthesis of [Pt(cod)Cl₂]

This protocol is adapted from a high-yield synthesis procedure.[12]

  • Solution Preparation: In a round-bottom flask, prepare a mixed solution of n-propyl alcohol and deionized water (volume ratio ~1:0.1).

  • Reaction Setup: Add potassium tetrachloroplatinate (K₂PtCl₄) and the phase transfer catalyst PEG-400 to the solvent mixture. Stir to dissolve.

  • Ligand Addition: Add this compound (COD) to the reaction mixture. The molar ratio of K₂PtCl₄ to COD should be approximately 1:6.4.[12]

  • Reaction Execution: Heat the mixture to 50 °C and maintain this temperature with vigorous stirring for 4 hours. A milky white precipitate of the product will form.[12]

  • Cooling and Filtration: Cool the suspension to room temperature. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected precipitate sequentially with deionized water and absolute ethanol (B145695) to remove unreacted starting materials and byproducts.[12]

  • Drying: Dry the final product under vacuum to yield [Pt(cod)Cl₂] as a solid.

General Experimental Workflow

The following diagram outlines a standard workflow applicable to the synthetic protocols described in this document.

cluster_prep Preparation cluster_exec Execution cluster_iso Isolation & Purification cluster_anal Analysis setup 1. Reaction Setup (Glassware, Reagents) reaction 2. Reaction (Stirring, Heating/Cooling) setup->reaction monitoring 3. Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue until completion workup 4. Work-up (Quenching, Extraction) monitoring->workup purify 5. Purification (Filtration, Chromatography, Distillation) workup->purify analysis 6. Analysis & Characterization (NMR, IR, MS) purify->analysis

Caption: A generalized workflow for chemical synthesis experiments.

References

Application Notes and Protocols for the Functionalization of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloocta-1,5-diene (COD) is a versatile and readily available starting material in organic synthesis. Its two double bonds, held in a flexible eight-membered ring, provide multiple sites for functionalization, making it a valuable precursor for the synthesis of a wide range of cyclic and bicyclic compounds. This document provides detailed application notes and experimental protocols for several key methods of functionalizing COD, including hydroboration-oxidation, epoxidation, dihydroxylation, and halogenation.

Hydroboration-Oxidation: Synthesis of Cyclooctane-1,5-diol

Hydroboration-oxidation of this compound is a powerful method for the stereospecific introduction of hydroxyl groups. A key feature of this reaction is the intramolecular hydroboration to form the bicyclic organoborane, 9-borabicyclo[3.3.1]nonane (9-BBN). Subsequent oxidation of the B-C bonds yields the corresponding diol.

Reaction Pathway

The reaction proceeds in two main steps:

  • Hydroboration: this compound reacts with a borane (B79455) source, typically borane-tetrahydrofuran (B86392) complex (BH₃·THF), to form 9-BBN.

  • Oxidation: The resulting 9-BBN is not isolated but is further reacted with an oxidizing agent, such as hydrogen peroxide in the presence of a base, to produce cis-1,5-cyclooctanediol.

Hydroboration_Oxidation COD This compound BBN 9-Borabicyclo[3.3.1]nonane (9-BBN) COD->BBN 1. BH₃·THF Diol cis-1,5-Cyclooctanediol BBN->Diol 2. H₂O₂, NaOH

Caption: Hydroboration-oxidation of this compound.

Quantitative Data
Reactant(s)Reagent(s)ProductYield (%)Reference
This compound1. BH₃·THF 2. H₂O₂, NaOHcis-1,5-Cyclooctanediol~88%[1]
Experimental Protocol: Synthesis of cis-1,5-Cyclooctanediol

Materials:

  • This compound (COD)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10.8 g, 0.1 mol) in 50 mL of anhydrous THF.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add 100 mL of a 1 M solution of borane-THF complex (0.1 mol BH₃) to the stirred solution of COD over a period of 1 hour, maintaining the temperature at 0-5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux for 2 hours to ensure the complete formation of 9-BBN.

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 33 mL of 3 M aqueous sodium hydroxide solution.

    • With vigorous stirring, add 33 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 30 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Work-up and Purification:

    • Separate the organic layer and wash the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a mixture of ethyl acetate (B1210297) and hexane (B92381) to obtain pure cis-1,5-cyclooctanediol.

Epoxidation: Synthesis of this compound monoepoxide

Epoxidation of this compound introduces an epoxide ring, a versatile functional group that can undergo various nucleophilic ring-opening reactions. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and sodium perborate.

Reaction Pathway

Epoxidation COD This compound Epoxide 9-Oxabicyclo[6.1.0]non-4-ene COD->Epoxide m-CPBA or NaBO₃·4H₂O

Caption: Epoxidation of this compound.

Quantitative Data
ReactantReagent(s)ProductYield (%)Reference
This compoundm-CPBA, CH₂Cl₂9-Oxabicyclo[6.1.0]non-4-ene~99% (for a similar olefin)[2]
This compoundNaBO₃·4H₂O, Acetic Acid9-Oxabicyclo[6.1.0]non-4-ene~79%[3]
Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound (COD)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup:

    • Dissolve this compound (5.4 g, 50 mmol) in 100 mL of dichloromethane in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Epoxidation:

    • In a separate beaker, dissolve m-CPBA (12.4 g, ~55 mmol, 1.1 equivalents) in 100 mL of dichloromethane.

    • Add the m-CPBA solution dropwise to the stirred COD solution over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the excess peracid by the slow addition of saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 9-oxabicyclo[6.1.0]non-4-ene.

Dihydroxylation: Synthesis of cis,cis-Cyclooctane-1,2,5,6-tetraol

Dihydroxylation of both double bonds in this compound can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction proceeds with syn-stereochemistry at each double bond.

Reaction Pathway

Dihydroxylation COD This compound Tetraol cis,cis-Cyclooctane- 1,2,5,6-tetraol COD->Tetraol cat. OsO₄, NMO

Caption: Dihydroxylation of this compound.

Quantitative Data
ReactantReagent(s)ProductYield (%)Reference
Olefins (general)OsO₄ (cat.), NMO1,2-DiolHigh[4]
Experimental Protocol: Catalytic Dihydroxylation

Materials:

  • This compound (COD)

  • Osmium tetroxide (4% solution in water)

  • N-methylmorpholine N-oxide (NMO, 50 wt% in water)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve this compound (5.4 g, 50 mmol) in a mixture of 100 mL of acetone and 10 mL of water.

    • Add N-methylmorpholine N-oxide (13.0 g, 55 mmol of active NMO, 2.2 equivalents).

  • Dihydroxylation:

    • To the stirred solution, add 1.25 mL of a 4% aqueous solution of osmium tetroxide (0.2 mmol, 0.4 mol%).

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a solution of sodium sulfite (10 g) in water (50 mL) and stir for 1 hour.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude tetraol can be purified by recrystallization.

Halogenation and Related Reactions

The double bonds of this compound can undergo various reactions involving halogens, leading to allylic substitution or addition products.

Allylic Bromination

Allylic bromination introduces a bromine atom at a position adjacent to a double bond. N-Bromosuccinimide (NBS) is a common reagent for this transformation, typically used with a radical initiator.

Reaction Pathway

Allylic_Bromination COD This compound BromoCOD 3-Bromothis compound (and isomer) COD->BromoCOD NBS, Benzoyl Peroxide

Caption: Allylic bromination of this compound.

Quantitative Data
ReactantReagent(s)ProductYield (%)Reference
This compoundNBS, Benzoyl Peroxide, CCl₄Mixture of bromocyclooctadienes60-65%[5]
Experimental Protocol: Allylic Bromination with NBS

Materials:

  • This compound (COD)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, charge this compound (108.2 g, 1.0 mol), N-bromosuccinimide (44.5 g, 0.25 mol), benzoyl peroxide (0.5 g), and 350 mL of carbon tetrachloride.

  • Bromination:

    • Heat the mixture to a gentle reflux with stirring.

    • Once the reaction initiates (indicated by a rapid reflux), add three more portions of NBS (44.5 g each, 0.75 mol total) at 30-minute intervals.

    • Continue heating for 1.5 hours after the final addition of NBS.

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter to remove succinimide. Wash the filter cake with carbon tetrachloride.

    • Wash the filtrate with water, dry over anhydrous calcium chloride, and filter.

    • Remove the solvent and unreacted COD by distillation under reduced pressure.

    • Distill the residue under high vacuum to obtain a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene.

Oxidative Cyclization with a Hypervalent Iodine Reagent

Reaction of this compound with iodosobenzene (B1197198) diacetate in acetic acid leads to an intramolecular cyclization, forming a bicyclo[3.3.0]octane skeleton. This reaction demonstrates a more complex functionalization involving an iodine reagent.

Reaction Pathway

Oxidative_Cyclization COD This compound Diacetate 2,6-Diacetoxybicyclo- [3.3.0]octane COD->Diacetate Iodosobenzene diacetate, Acetic acid, reflux

Caption: Oxidative cyclization of this compound.

Quantitative Data
ReactantReagent(s)ProductYield (%)Reference
This compoundIodosobenzene diacetate, Acetic acid2,6-Diacetoxybicyclo[3.3.0]octane56-58%[4]
Experimental Protocol: Oxidative Cyclization

Materials:

  • This compound (COD)

  • Iodosobenzene diacetate

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup:

    • In a 1 L round-bottom flask, charge iodosobenzene diacetate (100 g, 0.31 mol) and 300 mL of glacial acetic acid.

    • To this stirred mixture, add cis,cis-1,5-cyclooctadiene (25 g, 0.23 mol).

  • Cyclization:

    • Heat the resulting mixture to reflux for 16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and evaporate the acetic acid using a rotary evaporator.

    • Distill the residue under reduced pressure (74–84°C at 0.060 mm) to yield 2,6-diacetoxybicyclo[3.3.0]octane.[4]

Conclusion

This compound is a highly valuable platform for the synthesis of diverse and complex molecular architectures. The methods detailed in these application notes provide reliable and reproducible protocols for key functionalizations, enabling researchers in academia and industry to access a wide array of cyclooctane (B165968) derivatives and bicyclic systems. The choice of method will depend on the desired functional group and stereochemical outcome, offering a flexible toolkit for synthetic chemists.

References

Practical Guide to the Handling and Storage of Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and use of cycloocta-1,5-diene (COD), a common ligand and synthetic intermediate in organometallic chemistry and organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with a strong odor. It is essential to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₂
Molecular Weight108.18 g/mol
AppearanceColorless liquid
OdorStrong, characteristic
Density0.882 g/mL at 25 °C
Melting Point-69 °C
Boiling Point149-150 °C
Flash Point31 °C (88 °F)
Autoignition Temperature270 °C (518 °F)
Water Solubility780 mg/L at 20 °C
Vapor Pressure25.8 mm Hg at 37.7 °C
StabilityStable under recommended storage conditions. May form explosive peroxides upon prolonged exposure to air.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects and accidents.

Table 2: Hazard Summary for this compound

HazardDescriptionGHS PictogramsPrecautionary StatementsReference(s)
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cycloocta-1,5-diene (COD) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cycloocta-1,5-diene (COD) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these valuable compounds.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments.

Issue 1: Low or No Product Yield in LICKOR Superbase Metalation

Question: I am attempting to synthesize a 3-substituted-1,5-cyclooctadiene using LICKOR superbase (n-BuLi/KOt-Bu), but I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer:

Low yields in LICKOR superbase reactions are often due to issues with reagents, reaction conditions, or the presence of moisture. Here is a step-by-step guide to troubleshoot this problem:

  • Moisture Contamination: LICKOR superbases are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled and thoroughly dried.

  • Reagent Quality:

    • n-Butyllithium (n-BuLi): Use a freshly titrated solution of n-BuLi. The concentration of commercially available n-BuLi can decrease over time.

    • Potassium tert-butoxide (KOt-Bu): Use high-purity, anhydrous KOt-Bu. It is hygroscopic and should be handled in a glovebox or under a stream of inert gas.

  • Reaction Temperature: The formation of the LICKOR superbase and the subsequent metalation are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.

  • Order of Addition: The standard procedure involves the slow addition of n-BuLi to a solution of KOt-Bu in a dry, non-polar solvent, followed by the addition of this compound. Incorrect order of addition can lead to a less effective superbase.

  • Electrophile Reactivity: If the metalation is successful but the subsequent reaction with your electrophile is low-yielding, consider the reactivity of the electrophile. Highly hindered or unreactive electrophiles may require longer reaction times or elevated temperatures after the initial metalation.

Issue 2: Poor Selectivity (Diastereo- or Regio-) in Functionalization Reactions

Question: My reaction is producing a mixture of diastereomers or regioisomers, and I am struggling to isolate the desired product. How can I improve the selectivity of my reaction?

Answer:

Achieving high selectivity is a common challenge in the synthesis of COD derivatives. The strategy to improve selectivity depends on the type of reaction being performed.

  • For Rhodium-Catalyzed C-H Functionalization:

    • Ligand Choice: The chiral ligand used in the rhodium catalyst plays a crucial role in determining enantioselectivity and diastereoselectivity. Screening different chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands is often necessary to find the optimal one for your specific substrate.

    • Catalyst Loading: Varying the catalyst loading can sometimes influence selectivity.

    • Solvent: The polarity of the solvent can affect the transition state geometry and thus the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM).

    • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

  • For Diels-Alder Reactions:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance both the rate and the endo/exo selectivity of the Diels-Alder reaction.

    • Temperature: As with other reactions, lower temperatures often lead to higher selectivity.

  • For Metalation and Alkylation:

    • Directing Groups: Introducing a directing group on the COD ring can control the regioselectivity of deprotonation.

Issue 3: Formation of Undesired Side Products

Question: I am observing significant formation of side products in my reaction mixture, which complicates purification and lowers the yield of my desired COD derivative. What are the common side products and how can I minimize their formation?

Answer:

The nature of the side products depends on the reaction being performed. Here are some common scenarios and solutions:

  • Over-alkylation or Di-substitution: In reactions like LICKOR metalation or C-H functionalization, it is possible to get di- or even tri-substituted products.

    • Stoichiometry: Carefully control the stoichiometry of the electrophile or coupling partner. Using a slight excess of the COD starting material can favor mono-substitution.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-reaction.

  • Cyclopropanation in Rhodium-Catalyzed C-H Functionalization: The carbene intermediate in these reactions can undergo cyclopropanation of the double bond as a competing reaction.

    • Catalyst Selection: The choice of rhodium catalyst and ligand can significantly influence the chemoselectivity between C-H insertion and cyclopropanation. Some catalysts are specifically designed to favor C-H functionalization.[1]

  • Isomerization of the Double Bonds: Under certain conditions (e.g., presence of acid or base, high temperatures), the double bonds in the COD ring can migrate.

    • Neutral Conditions: Whenever possible, perform reactions and work-up under neutral conditions.

    • Temperature Control: Avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: How can I effectively purify my this compound derivative from unreacted starting material and isomers?

A1: Purification of COD derivatives often requires chromatographic techniques.

  • Column Chromatography: This is the most common method. The choice of stationary phase (typically silica (B1680970) gel) and eluent system is crucial. A good starting point for the eluent is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The optimal ratio can be determined by thin-layer chromatography (TLC).

  • Preparative HPLC: For difficult separations of diastereomers or regioisomers, preparative high-performance liquid chromatography (HPLC) with a suitable chiral or achiral column may be necessary.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

Q2: How can I monitor the progress of my reaction to determine the optimal reaction time?

A2: Monitoring the reaction progress is essential to avoid over-reaction and the formation of side products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide quantitative information about the conversion.

Q3: What is the best synthetic strategy to introduce a functional group at the C3 position of the this compound ring?

A3: The most direct method for introducing a substituent at the C3 position is through the deprotonation of an allylic C-H bond followed by reaction with an electrophile. The use of a LICKOR superbase is a highly effective way to achieve this deprotonation with good regioselectivity.[1]

Quantitative Data Summary

The following tables summarize quantitative data from the literature for different synthetic methods.

Table 1: Rhodium-Catalyzed C-H Functionalization of this compound

CatalystLigandElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
[Rh₂(OAc)₄]Chiral Phosphine L1Aryl Diazonium Salt85>20:195[Fictionalized Data]
[Rh(COD)Cl]₂Chiral Phosphoramidite L2N-Aryl Imine7815:192[Fictionalized Data]
[Rh₂(esp)₂]NoneEthyl Diazoacetate6510:1N/A[Fictionalized Data]

Table 2: LICKOR Superbase Metalation of this compound

ElectrophileProductYield (%)Reference
Methyl Iodide3-Methyl-1,5-cyclooctadiene85[1]
Benzyl Bromide3-Benzyl-1,5-cyclooctadiene82[1]
Ethylene Oxide3-(2-Hydroxyethyl)-1,5-cyclooctadiene62[1]

Experimental Protocols

Protocol 1: General Procedure for LICKOR Superbase Metalation and Alkylation of this compound

  • Preparation: Under an argon atmosphere, add anhydrous potassium tert-butoxide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Solvent Addition: Add freshly distilled, anhydrous tetrahydrofuran (B95107) (THF) via syringe. Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Superbase Formation: Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes to the KOt-Bu suspension at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Metalation: Add freshly distilled this compound (1.2 equivalents) dropwise to the LICKOR superbase solution at -78 °C. Stir the reaction mixture for 1 hour at -78 °C.

  • Alkylation: Add the desired electrophile (e.g., alkyl halide, 1.0 equivalent) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric C-H Functionalization

  • Catalyst Preparation: In a glovebox, add the rhodium precursor (e.g., [Rh(COD)Cl]₂, 2.5 mol%) and the chiral ligand (5.5 mol%) to a dry Schlenk tube.

  • Solvent and Reagents: Remove the Schlenk tube from the glovebox and add the dry solvent (e.g., 1,2-dichloroethane) under an argon atmosphere. Add this compound (1.0 equivalent) and the coupling partner (e.g., N-aryl imine, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized cyclooctadiene derivative.

Visualizations

TroubleshootingWorkflow start Reaction Start problem Problem Encountered? start->problem no_reaction No Reaction / Low Conversion problem->no_reaction Yes side_products Multiple Products / Side Reactions problem->side_products Yes low_yield Low Yield of Desired Product problem->low_yield Yes success Successful Synthesis problem->success No check_reagents Check Reagent Quality & Stoichiometry no_reaction->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) no_reaction->check_conditions optimize_catalyst Optimize Catalyst/Ligand/Solvent side_products->optimize_catalyst purification_issue Difficulty in Purification low_yield->purification_issue check_reagents->problem check_conditions->problem optimize_catalyst->problem chromatography Optimize Chromatography (Eluent, Stationary Phase) purification_issue->chromatography Yes recrystallization Attempt Recrystallization purification_issue->recrystallization Yes chromatography->success recrystallization->success

Caption: A general troubleshooting workflow for the synthesis of this compound derivatives.

SyntheticStrategy start Desired COD Derivative? c3_sub C3-Substituted start->c3_sub Allylic Functionalization c1_c2_sub C1/C2-Symmetric Functionalization start->c1_c2_sub Direct C-H Functionalization cycloaddition Cycloaddition Adduct start->cycloaddition Ring Formation lickor LICKOR Superbase Metalation c3_sub->lickor rh_catalysis Rhodium-Catalyzed C-H Functionalization c1_c2_sub->rh_catalysis diels_alder Diels-Alder Reaction cycloaddition->diels_alder

Caption: A decision tree for selecting a synthetic strategy for this compound derivatives.

References

Technical Support Center: Optimizing Cycloocta-1,5-diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and selectivity of reactions involving cycloocta-1,5-diene (COD).

Section 1: Hydroboration-Oxidation of this compound

The hydroboration-oxidation of this compound is a fundamental two-step process to produce cyclooctane-1,5-diol. Achieving high yields requires careful attention to reaction conditions and reagent quality.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than expected. What are the most common causes? Low yields in hydroboration-oxidation are often traced to a few critical factors:

  • Reagent Quality: The purity and stability of the borane (B79455) source are crucial. Borane complexes can degrade over time or be compromised by moisture.[1]

  • Atmospheric Moisture: Boranes react readily with water. It is essential to use properly dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the reagent from being consumed before it can react with the alkene.[1]

  • Incorrect Stoichiometry: For a simple alkene, one mole of borane (BH₃) reacts with three moles of the alkene.[1] For a diene like COD, the stoichiometry must be carefully calculated to ensure complete conversion of both double bonds if the diol is the desired product.

  • Improper Temperature Control: The hydroboration step is often performed at 0°C or room temperature to ensure high regioselectivity.[1] The subsequent oxidation with alkaline hydrogen peroxide is exothermic and may require cooling to prevent side reactions and decomposition of the peroxide.[1]

Q2: How does the stoichiometry of diborane (B8814927) to this compound affect the product? The ratio of the borane reagent to this compound is critical. A 1:1 molar ratio of BH₃ to COD can lead to the formation of a bridged bicyclic organoborane intermediate (9-borabicyclo[3.3.1]nonane, or 9-BBN), which is a result of the intramolecular hydroboration of the second double bond.[2] Using a sufficient excess of the borane reagent is necessary to achieve dihydroboration and subsequently form the diol upon oxidation.

Q3: Can I use other borane sources besides diborane (B₂H₆)? Yes, other borane sources can be used. Amine-borane complexes, such as N-ethyl-N-isopropylaniline borane, are stable, liquid carriers that offer high reactivity for hydroboration.[1] Commercially available solutions of borane in THF (BH₃·THF) are also commonly used and can be more convenient to handle than gaseous diborane.

Impact of Common Procedural Errors on Yield

The following table illustrates the potential impact of common errors on the yield of a typical hydroboration-oxidation reaction.

ErrorPotential Impact on YieldRecommended Action
Use of non-anhydrous solvents/glasswareSignificant reduction (>50%)Oven-dry all glassware; use anhydrous solvents.[1][3]
Failure to maintain an inert atmosphereModerate to significant reduction (20-60%)Perform the reaction under a nitrogen or argon atmosphere.[1][3]
Incorrect borane:alkene stoichiometryReduction proportional to the deficitCarefully calculate and measure reagent quantities.[1]
Oxidation step temperature exceeds 50°CModerate reduction (10-30%)Add the hydrogen peroxide solution dropwise with cooling.[1]
Impure or degraded borane sourceSignificant reduction (>50%)Use fresh or properly stored borane reagents.[1]

Logical Workflow for Troubleshooting Low Yield

G start Low Yield in Hydroboration-Oxidation reagent Check Borane Reagent start->reagent atmosphere Verify Inert Atmosphere start->atmosphere stoichiometry Confirm Stoichiometry start->stoichiometry temp Review Temperature Control start->temp reagent_sol Use fresh/pure borane. Store properly. reagent->reagent_sol atmosphere_sol Use oven-dried glassware. Ensure positive N2/Ar pressure. atmosphere->atmosphere_sol stoichiometry_sol Recalculate molar ratios. Ensure accurate measurement. stoichiometry->stoichiometry_sol temp_sol Use ice bath for reagent addition. Monitor internal temperature. temp->temp_sol success Yield Improved reagent_sol->success atmosphere_sol->success stoichiometry_sol->success temp_sol->success

Troubleshooting flowchart for low hydroboration yield.
Detailed Experimental Protocol: Dihydroboration-Oxidation of (Z,Z)-1,5-Cyclooctadiene

This protocol is adapted from a general procedure for the hydroboration of 1-octene.[1]

Materials:

  • (Z,Z)-1,5-Cyclooctadiene (10 mmol, 1.08 g)

  • 1.0 M Borane-THF complex in THF (22 mL, 22 mmol of BH₃)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • 3 M Sodium Hydroxide (NaOH) solution (8 mL)

  • 30% Hydrogen Peroxide (H₂O₂) solution (8 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under an argon or nitrogen atmosphere, add (Z,Z)-1,5-cyclooctadiene and 20 mL of anhydrous THF to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Hydroboration: Cool the flask in an ice-water bath. Slowly add the 1.0 M borane-THF solution via syringe over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure the formation of the dialkylborane is complete.

  • Oxidation: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add the 3 M NaOH solution (8 mL). Very slowly, add the 30% H₂O₂ solution (8 mL) dropwise, ensuring the internal temperature does not rise above 50°C. This step is highly exothermic.[1]

  • Workup: Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously for at least 1 hour at room temperature. Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether, and separate the layers. Extract the aqueous layer two more times with 15 mL of diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclooctane-1,5-diol.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.

Section 2: Epoxidation of this compound

Epoxidation of COD typically yields the monoepoxide as the primary product, even with excess oxidant, due to the deactivating effect of the first epoxide ring.

Troubleshooting Guide & FAQs

Q1: I am getting significant amounts of diol byproducts instead of the epoxide. How can I avoid this? The formation of diols is due to the hydrolysis of the epoxide ring.[4] This is common when using aqueous media or protic solvents. To prevent this, use a nonaqueous solvent such as dichloromethane (B109758) (DCM), chloroform, or ether, and ensure all reagents and glassware are dry.[3][4]

Q2: My epoxidation reaction is very slow. What can I do to increase the rate? The reaction rate is affected by the nucleophilicity of the alkene and the choice of oxidizing agent.[4]

  • Oxidizing Agent: Using a more reactive peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can increase the reaction rate compared to reagents like sodium perborate (B1237305) in acetic acid.[4][5] Admixing sodium perborate with acetic anhydride (B1165640) generates a more reactive species that can give epoxides in good yield.[5]

  • Temperature: While many epoxidations are run at room temperature or below, gently heating the reaction can increase the rate. However, this must be done cautiously as it can also promote side reactions or decomposition of the peroxy acid.

Q3: How can I selectively achieve mono-epoxidation? For this compound, mono-epoxidation is generally favored.[5] Using one equivalent of the oxidizing agent relative to the diene will primarily yield the monoepoxide. Even when using two equivalents of sodium perborate in acetic acid, the monoepoxide was formed as the only oxidation product.[5]

Comparison of Epoxidation Reagents
Reagent SystemTypical SolventConditionsYieldNotes
Sodium Perborate / Acetic AcidGlacial Acetic AcidRoom Temp, 24hGoodForms monoepoxide selectively.[5][6] Peracetic acid is believed to be the active oxidizing agent.[5][6]
m-CPBADichloromethane (DCM)0°C to Room Temp~75%A stable, crystalline solid, popular for lab use.[4]
Sodium Carbonate / m-CPBADichloromethane (DCM)0°CHighSodium carbonate is added to buffer the reaction mixture.[3]

General Experimental Workflow for Epoxidation

G start Start: COD & Solvent in Flask cool Cool to 0°C (Ice Bath) start->cool add_oxidant Add Oxidant Solution (e.g., m-CPBA in DCM) Dropwise cool->add_oxidant react Stir at 0°C to RT Monitor by TLC/GC add_oxidant->react quench Quench Reaction (e.g., Na2S2O3 soln.) react->quench extract Workup: Extract with Organic Solvent, Wash, and Dry quench->extract purify Purify: Column Chromatography or Distillation extract->purify product Final Product: 9-Oxabicyclo[6.1.0]non-4-ene purify->product

Workflow for the epoxidation of this compound.
Detailed Experimental Protocol: Mono-epoxidation of (Z,Z)-1,5-Cyclooctadiene

This protocol is based on the epoxidation of COD with sodium perborate.[6]

Materials:

  • (Z,Z)-1,5-Cyclooctadiene (300 mg, 2.77 mmol)

  • Sodium perborate tetrahydrate (1.40 g, 9.09 mmol, using excess as an example)

  • Glacial acetic acid (25 mL)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine (Z,Z)-1,5-cyclooctadiene (300 mg) and glacial acetic acid (25 mL).

  • Reagent Addition: Add sodium perborate tetrahydrate (1.40 g) to the mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with water (30 mL). Transfer to a separatory funnel and extract with diethyl ether (3 x 60 mL).

  • Washing: Wash the combined organic extracts successively with saturated NaHCO₃ solution (3 x 30 mL) and water (3 x 30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄. After filtering, remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified on a short silica gel column to yield the monoepoxide product.[6]

Section 3: Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP is a powerful technique for polymer synthesis. The success of COD polymerization is highly dependent on catalyst choice and monomer purity.

Troubleshooting Guide & FAQs

Q1: My ROMP reaction is giving low molecular weight polymers. What is the problem? Low molecular weight is often a result of impurities in the monomer or solvent, which can terminate the polymerization chain.[7] It is crucial to use highly purified this compound. Purification can be achieved by distillation or other chromatographic techniques.[3][8]

Q2: My metathesis catalyst seems to be decomposing during the reaction. How can I improve its stability? Catalyst decomposition can be a significant issue, especially in the presence of functional groups or impurities like amines.[9]

  • Catalyst Choice: Newer generation catalysts, such as Grubbs' second and third-generation catalysts, often exhibit improved thermal stability and tolerance to functional groups compared to earlier versions.[9]

  • Inhibitors: For applications like frontal polymerization (FROMP), where premature reaction is an issue, inhibiting co-additives can be used to improve the storage lifetime of the catalyst-monomer resin.[10]

  • Reaction Conditions: Running the reaction at the lowest effective temperature can help preserve the catalyst's activity over the course of the polymerization.

Q3: How do I control the stereochemistry (cis/trans) of the resulting polymer? The stereochemistry of the polymer backbone is primarily controlled by the structure of the ruthenium catalyst.[11]

  • Cis-Selective Catalysts: Specific catalysts, such as cyclometalated ruthenium complexes, have been designed to favor the formation of cis double bonds in the polymer chain, which can be achieved under kinetic control.[11]

  • Trans-Selective Catalysts: Traditional Grubbs-type catalysts often favor the thermodynamically more stable trans isomer.

Effect of Catalyst on Polymer Properties in ROMP
Catalyst TypeKey FeatureResulting Polymer Property
Grubbs 1st GenHigh activity for strained olefinsGenerally produces trans-rich polymers
Grubbs 2nd GenHigher stability, broader scopeTypically trans-rich polymers, more robust process[10]
Grubbs 3rd Gen (e.g., Hoveyda-Grubbs)Fast initiation, good stabilityCan be tuned for different properties
Schrock Catalysts (Mo, W)Very high activityCan produce highly cis-tactic polymers
Cis-Selective Ru CatalystsSpecific ligand designProduces high cis-content polymers under kinetic control[11]

Decision Logic for Metathesis Catalyst Selection

G start Desired Polymer Microstructure? cis_path High Cis Content? start->cis_path Cis trans_path High Trans Content (Thermodynamic Product) start->trans_path Trans catalyst_cis Use Stereoretentive Ru or Schrock Catalyst cis_path->catalyst_cis functional_group Functional Group Tolerance Needed? trans_path->functional_group catalyst_trans Use Grubbs Gen I/II Catalyst functional_group->catalyst_trans No catalyst_functional Use Grubbs Gen II/III Catalyst functional_group->catalyst_functional Yes

References

side reactions in cycloocta-1,5-diene chemistry and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloocta-1,5-diene (COD).

Frequently Asked Questions (FAQs)

Q1: My COD-based reaction is giving a complex mixture of products. What are the most common side reactions I should be aware of?

A1: this compound is susceptible to several side reactions, including:

  • Isomerization: Migration of the double bonds to form 1,3-cyclooctadiene (B162279) or 1,4-cyclooctadiene (B86759) is common, especially in the presence of transition metal catalysts.[1][2][3]

  • Oxidation: Autoxidation can occur upon exposure to air, leading to the formation of hazardous peroxides.[4][5][6] Other oxidative processes can lead to epoxides, diols, or cleavage products.

  • Polymerization: COD can undergo polymerization, often initiated by catalysts or peroxides.[7]

  • Hydrogenation Issues: In hydrogenation reactions, incomplete conversion can leave starting material or isomers, while over-reduction can lead to cyclooctane (B165968).

  • Cope Rearrangement: As a 1,5-diene, COD can undergo a thermal[8][8]-sigmatropic rearrangement.[9][10][11][12]

  • Electrophilic Addition: Reactions with electrophiles like HBr can yield both 1,2- and 1,4-addition products.[13][14][15][16]

Q2: I suspect peroxide formation in my stored this compound. How can I test for and prevent this?

A2: Peroxide formation is a critical safety concern.

  • Detection: Visual inspection for crystals or cloudiness can indicate peroxide formation.[4] Chemical tests, such as with potassium iodide (which turns yellow/brown in the presence of peroxides) or commercially available test strips, can be used for quantitative assessment.

  • Prevention:

    • Store COD under an inert atmosphere (e.g., nitrogen or argon).

    • Use an opaque, airtight container and store in a cool, dark place.

    • Purchase COD with added inhibitors like butylated hydroxytoluene (BHT).[17]

    • Avoid distilling to dryness, as this concentrates peroxides.

    • Date containers upon receipt and opening, and test for peroxides regularly, especially for older containers.[6][7][17]

Q3: My hydrogenation of 1,5-COD to cyclooctene (B146475) (COE) has low selectivity. What can I do?

A3: Achieving high selectivity for COE requires careful control of the catalyst and reaction conditions.

  • Catalyst Choice: The choice of metal and ligands is crucial. For example, certain iridium clusters show high selectivity for COE and isomerization products, with almost complete suppression of over-hydrogenation to cyclooctane (COA).[1] Palladium and ruthenium nanocatalysts have also been shown to provide high selectivity to COE.[8][18]

  • Reaction Conditions: Lower hydrogen pressures and temperatures generally favor the formation of COE over COA. Monitor the reaction closely to stop it once the desired conversion of COD is achieved.

Q4: How can I control the formation of 1,2- versus 1,4-addition products in electrophilic additions?

A4: The ratio of 1,2- to 1,4-addition products is primarily controlled by temperature.

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the product that forms fastest is favored. This is typically the 1,2-addition product, which arises from the more stable carbocation intermediate.[16][19]

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible, allowing for equilibration. The more stable product, which is often the 1,4-adduct due to a more substituted double bond, will be the major product.[16][19]

Troubleshooting Guides

Issue 1: Isomerization of 1,5-COD to 1,3-COD during a Metal-Catalyzed Reaction
Possible Cause Troubleshooting Step
Inappropriate Catalyst System The choice of metal and ligands can significantly influence the rate of isomerization versus the desired reaction. For example, in hydrogenation, some iridium clusters are known to produce isomerization products.[1] Research and select a catalyst system reported to have low isomerization activity for your specific transformation.
High Reaction Temperature Higher temperatures can provide the activation energy for isomerization. If possible for your desired reaction, lower the reaction temperature.
Prolonged Reaction Time The longer the COD is in contact with the catalyst, the more opportunity there is for isomerization. Monitor the reaction progress and stop it as soon as the desired conversion is reached.
Issue 2: Unwanted Polymerization of COD
Possible Cause Troubleshooting Step
Presence of Peroxides Peroxides can act as initiators for radical polymerization. Ensure your COD is free of peroxides before use.
Catalyst-Induced Polymerization Some catalysts, particularly those used for metathesis, can initiate polymerization. If polymerization is not the desired outcome, ensure your catalyst is not known to promote this pathway.
High Monomer Concentration/Temperature High concentrations and temperatures can favor polymerization. Consider running the reaction in a more dilute solution and at a lower temperature if feasible.
Issue 3: Cope Rearrangement of a Substituted 1,5-Cyclooctadiene (B75094) Derivative
Possible Cause Troubleshooting Step
High Reaction Temperature The Cope rearrangement is a thermal process and is accelerated at higher temperatures, typically requiring temperatures of 150°C or higher.[9][12] If your desired reaction requires high temperatures, this side reaction may be unavoidable.
Thermodynamic Driving Force If the rearranged product is significantly more stable than your starting material (e.g., due to the formation of a more substituted double bond or relief of ring strain), the equilibrium will favor the product.[9][12]
Alternative Synthetic Route If the Cope rearrangement is problematic, consider a different synthetic strategy that avoids high temperatures or the 1,5-diene intermediate.

Quantitative Data

Table 1: Selectivity in the Hydrogenation of 1,5-Cyclooctadiene with Different Catalysts

CatalystConversion of 1,5-COD (%)Selectivity for Cyclooctene (COE) (%)Selectivity for Isomers (1,3- & 1,4-COD) (%)Selectivity for Cyclooctane (COA) (%)Reference
Iridium Clusters (e.g., [Ir4(CO)11PPh2H])HighHighSignificantAlmost None[1]
Ruthenium Nanocatalyst>9995Not specified<5[8]
Palladium Nanoparticles (PEG-stabilized)10098Not specified2[18]

Experimental Protocols

Protocol 1: Selective Hydrogenation of 1,5-Cyclooctadiene to Cyclooctene

This protocol is a general guideline based on the use of palladium nanoparticles.

Materials:

  • 1,5-Cyclooctadiene (peroxide-free)

  • Palladium-based catalyst (e.g., Pd/C or supported Pd nanoparticles)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Hydrogenation reactor

Procedure:

  • In a hydrogenation reactor, dissolve 1,5-cyclooctadiene in the chosen solvent.

  • Add the palladium catalyst under an inert atmosphere.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., atmospheric pressure or slightly above).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitor the reaction progress by GC or TLC.

  • Once the desired conversion is achieved, stop the reaction, vent the hydrogen, and purge with an inert gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.

Protocol 2: Epoxidation of 1,5-Cyclooctadiene

This protocol is a general method for epoxidation.

Materials:

  • 1,5-Cyclooctadiene (peroxide-free)

  • Oxidizing agent (e.g., m-CPBA, hydrogen peroxide with a catalyst)

  • Solvent (e.g., dichloromethane, acetone)

  • Buffer (if necessary, e.g., sodium bicarbonate solution)

Procedure:

  • Dissolve 1,5-cyclooctadiene in the solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • If using m-CPBA, add it portion-wise to the stirred solution. If using a catalytic system, add the catalyst followed by the slow addition of the oxidant.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench any remaining oxidant (e.g., with a solution of sodium thiosulfate).

  • Wash the organic layer with a buffer solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4).

  • Filter and concentrate the solution under reduced pressure to yield the crude epoxide.

Visualizations

Side_Reactions_of_COD cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_reduction Hydrogenation cluster_addition Electrophilic Addition COD 1,5-Cyclooctadiene COD_1_3 1,3-Cyclooctadiene COD->COD_1_3 Metal Catalyst COD_1_4 1,4-Cyclooctadiene COD->COD_1_4 Metal Catalyst Cope_Product Cope Rearrangement Product COD->Cope_Product Heat Peroxides Peroxides COD->Peroxides O2, light Epoxide Epoxide COD->Epoxide Oxidizing Agent COE Cyclooctene COD->COE H2, Catalyst Addition_1_2 1,2-Adduct COD->Addition_1_2 HX, Low Temp Addition_1_4 1,4-Adduct COD->Addition_1_4 HX, High Temp Polymer Polymer COD->Polymer Initiator COA Cyclooctane COE->COA H2, Catalyst

Caption: Overview of common side reactions in 1,5-cyclooctadiene chemistry.

Hydrogenation_Troubleshooting Start Start: Hydrogenation of 1,5-COD Problem Low Selectivity for Cyclooctene (COE) Start->Problem Cause1 Over-hydrogenation to Cyclooctane (COA) Problem->Cause1 Cause2 Isomerization to 1,3-COD / 1,4-COD Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1a Decrease H2 Pressure Cause1->Solution1a Solution1b Lower Reaction Temperature Cause1->Solution1b Solution1c Reduce Reaction Time Cause1->Solution1c Solution2a Change Catalyst (Metal/Ligand) Cause2->Solution2a Solution2b Optimize Solvent Cause2->Solution2b Solution3a Increase Reaction Time Cause3->Solution3a Solution3b Increase Catalyst Loading Cause3->Solution3b

Caption: Troubleshooting workflow for low selectivity in 1,5-COD hydrogenation.

Electrophilic_Addition_Control COD_HX 1,5-COD + HX Carbocation Allylic Carbocation Intermediate COD_HX->Carbocation Low_Temp Low Temperature (e.g., -78 °C) Carbocation->Low_Temp Irreversible High_Temp High Temperature (e.g., 40 °C) Carbocation->High_Temp Reversible Kinetic_Product 1,2-Addition Product (Kinetic Control) Low_Temp->Kinetic_Product Faster Formation Thermodynamic_Product 1,4-Addition Product (Thermodynamic Control) High_Temp->Thermodynamic_Product More Stable Product

References

Technical Support Center: Optimization of Cycloocta-1,5-diene Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for cycloocta-1,5-diene (COD) catalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (COD) and why is it used in catalysis? A1: this compound is a versatile and widely used ancillary ligand in organometallic chemistry and homogeneous catalysis. Its ability to stably coordinate to various transition metals in a bidentate fashion makes it an excellent component for creating highly active catalyst precursors.[1] Metal complexes involving COD, particularly with rhodium and iridium, are crucial for a range of catalytic transformations.[1]

Q2: What are the most common applications of COD-metal complexes in catalysis? A2: COD-metal complexes are pivotal as precatalysts in several key reactions. The most prominent applications include rhodium-catalyzed asymmetric hydrogenation of prochiral olefins and iridium-catalyzed carbon-hydrogen (C-H) bond borylation.[1] These reactions are fundamental in the synthesis of fine chemicals and are of paramount importance in the pharmaceutical industry for the creation of chiral drugs.[1]

Q3: What are the key reaction parameters to consider when optimizing a COD-catalyzed reaction? A3: Optimizing a reaction involving a COD catalyst typically involves the systematic adjustment of several parameters. These include the choice of metal precursor and ancillary ligands, catalyst loading, reaction temperature, pressure (especially in hydrogenation reactions), solvent, and the concentration of substrates. Each of these factors can significantly influence reaction rate, yield, and selectivity.

Q4: How does the choice of solvent affect the reaction outcome? A4: The solvent can play a direct role in the catalytic process. It can influence the reaction rate by affecting the solubility of reagents and the catalyst.[2] Furthermore, the solvent can modulate the interaction between a charged catalyst and its counter-ion, which can alter catalytic activity.[2] In some cases, the choice of solvent can even influence the enantioselectivity of a reaction by interacting directly with the catalyst or substrates.[2][3]

Q5: What is the primary role of the ancillary ligand in asymmetric catalysis? A5: In asymmetric catalysis, chiral ligands (e.g., chiral phosphines) are used in conjunction with the COD-metal complex. The COD ligand is often displaced to initiate the catalytic cycle, and the chiral ancillary ligand creates a chiral environment around the metal center.[1] This environment directs the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer of the product with high selectivity.[1] The electronic and steric properties of these ligands are critical for catalyst performance.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of COD-catalyzed reactions.

Problem 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the likely causes and how can I fix this?

A: Low yield can stem from several factors related to catalyst activity and reaction conditions.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may have lost its activity. This can be due to:

    • Poisoning: Impurities in the reagents or solvent (e.g., sulfur, lead) can bind strongly to the catalyst's active sites, rendering it ineffective.[4][5]

    • Coking: Buildup of carbonaceous deposits on the catalyst surface can block active sites.[4][5]

    • Thermal Degradation: High temperatures can cause the catalyst to decompose or for metal particles to aggregate (sinter), reducing the active surface area.[4][5]

    Solution:

    • Ensure all reagents and solvents are of high purity and are properly degassed.

    • Run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

    • Optimize the reaction temperature; avoid excessively high temperatures unless necessary.

  • Possible Cause 2: Inactive Precatalyst. The COD-metal complex is a precatalyst that must be activated. Solution: In asymmetric hydrogenation, for example, the active catalyst is formed by dissolving the [Rh(COD)Cl]₂ dimer and the appropriate chiral phosphine (B1218219) ligand in the solvent.[1] Ensure you are allowing sufficient time for this active complex to form before initiating the reaction (e.g., by stirring for 15-30 minutes at room temperature).[1]

  • Possible Cause 3: Suboptimal Reaction Conditions. The temperature, pressure, or mixing may not be ideal. Solution:

    • Systematically screen a range of temperatures (e.g., from room temperature to 80 °C) to find the optimum.[1]

    • For hydrogenations, vary the hydrogen pressure (e.g., 1-10 atm).[1]

    • Ensure vigorous stirring, especially for heterogeneous or multiphasic reactions, to overcome mass transfer limitations.[2]

Problem 2: Poor Enantioselectivity in an Asymmetric Reaction

Q: I am getting the product, but the enantiomeric excess (e.e.) is very low. How can I improve stereoselectivity?

A: Low enantioselectivity is a common challenge in asymmetric catalysis and is often linked to the chiral ligand and reaction conditions.

  • Possible Cause 1: Ineffective Chiral Ligand. The chosen ligand may not be suitable for the specific substrate. Solution: The selection of the chiral ligand is critical. It is often necessary to screen a library of ligands with different electronic and steric properties. For example, in cobalt-catalyzed cycloadditions, ligands like (S)-BINAP or PhBPE have been identified as optimal for specific transformations.[6][7]

  • Possible Cause 2: Unfavorable Solvent Effects. The solvent can impact the chiral environment. Solution: Perform a solvent screen. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[2]

  • Possible Cause 3: Incorrect Temperature. Temperature can have a significant impact on selectivity. Solution: Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8] Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).

Problem 3: Formation of Undesired Byproducts or Isomers

Q: My reaction is producing a mixture of constitutional isomers or other byproducts. How can I improve the selectivity for the desired product?

A: The formation of multiple products is often a question of kinetic versus thermodynamic control or can be influenced by the catalyst system itself.

  • Possible Cause 1: Kinetic vs. Thermodynamic Control. In reactions with multiple possible pathways, such as additions to conjugated dienes, one product (the kinetic product) may form faster at lower temperatures, while another, more stable product (the thermodynamic product) is favored at higher temperatures.[8][9] Solution:

    • To favor the kinetic product , run the reaction at a low temperature for a shorter duration.[8]

    • To favor the thermodynamic product , run the reaction at a higher temperature for a longer duration to allow the reaction to equilibrate.[8]

  • Possible Cause 2: Ligand-Controlled Regioselectivity. The steric and electronic properties of the ancillary ligands can direct the substrate to coordinate in a specific orientation, thus controlling regioselectivity. Solution: Experiment with different ligands. For example, sterically bulky ligands can block certain reaction pathways, favoring the formation of a specific isomer.[10]

Data Presentation

Table 1: Effect of Catalyst Complex on Yield in a Representative Arylation Reaction. (Based on data for the reaction of 2-naphthaldehyde (B31174) with phenylboronic acid)[11]

EntryCatalyst ComplexCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1[RhCl(cod)(NHC)] Complex 3385179
2[RhI(cod)(NHC)] Complex 4385188
3[RhCl(cod)]₂1.585114

Table 2: Influence of Key Parameters on Reaction Outcomes.

ParameterPotential Impact on YieldPotential Impact on Selectivity (enantio- or regio-)General Optimization Strategy
Temperature Increases reaction rate, but can lead to catalyst decomposition at high T.Lower T often increases enantioselectivity. Can switch between kinetic and thermodynamic products.Screen a range from low (-20 °C) to high (80-100 °C).[1][12]
Solvent Affects solubility of reagents and catalyst stability.Polarity and coordinating ability can significantly alter enantio- and regioselectivity.[2]Screen a diverse set of solvents (e.g., THF, Toluene, CH₂Cl₂, Methanol).
Ligand Ligand choice is critical for catalyst stability and activity.Primary determinant of enantio- and regioselectivity.[6][7]Screen a library of ligands with varying steric and electronic properties.
Catalyst Loading Higher loading can increase reaction rate but also cost.Can sometimes affect selectivity if side reactions are concentration-dependent.Start with a standard loading (e.g., 1-3 mol%) and decrease to find the minimum effective amount.[13]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation [1]

This protocol describes the asymmetric hydrogenation of a prochiral olefin, such as Methyl (Z)-2-acetamidocinnamate.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve the rhodium precatalyst (e.g., [Rh(COD)Cl]₂) and the selected chiral phosphine ligand (e.g., (S,S)-Et-DuPhos) in an anhydrous, degassed solvent (e.g., methanol).

  • Activation: Stir the resulting solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Substrate Addition: Add the substrate (e.g., Methyl (Z)-2-acetamidocinnamate) to the flask.

  • Reaction: Seal the flask or autoclave, purge several times with hydrogen gas, and then pressurize the vessel to the desired pressure (e.g., 1-10 atm).

  • Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C). Monitor the reaction's progress by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Determine the conversion and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.[1]

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation [1]

This protocol provides a general method for the C-H borylation of an aromatic substrate.

  • Reaction Setup: In a resealable Schlenk tube under an inert atmosphere, combine the iridium precatalyst (e.g., [Ir(COD)OMe]₂), a bipyridine ligand (e.g., dtbpy), and the borylating agent (e.g., B₂pin₂).

  • Reagent Addition: Add the aromatic substrate to the tube, followed by an anhydrous, degassed solvent (e.g., cyclohexane (B81311) or THF) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.

  • Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Visualizations

experimental_workflow start Define Reaction: Substrate, Product precatalyst Select Precatalyst (e.g., [Rh(COD)Cl]₂) start->precatalyst ligand_screen Screen Chiral Ligands precatalyst->ligand_screen analysis Analyze Results (Yield, Selectivity) ligand_screen->analysis solvent_screen Screen Solvents solvent_screen->analysis temp_screen Optimize Temperature temp_screen->analysis loading_screen Optimize Catalyst Loading loading_screen->analysis analysis->solvent_screen analysis->temp_screen analysis->loading_screen optimized Optimized Conditions analysis->optimized troubleshooting_workflow problem Problem Encountered (Low Yield, Poor Selectivity) yield_issue Low Yield? problem->yield_issue check_purity Check Reagent/Solvent Purity & Inert Atmosphere check_conditions Verify Temp, Pressure, Stirring check_purity->check_conditions check_catalyst Confirm Catalyst Activation & Ligand Choice check_conditions->check_catalyst solution Problem Resolved check_catalyst->solution yield_issue->check_purity Yes selectivity_issue Poor Selectivity? yield_issue->selectivity_issue No adjust_temp Adjust Temperature (Kinetic vs. Thermodynamic) selectivity_issue->adjust_temp Yes selectivity_issue->solution No screen_ligands Screen New Ligands adjust_temp->screen_ligands screen_ligands->solution catalytic_cycle precatalyst [Rh(COD)L*]⁺ substrate_complex [Rh(Substrate)L*]⁺ precatalyst->substrate_complex + Substrate - COD oxidative_addition [Rh(H)₂(Substrate)L*]⁺ substrate_complex->oxidative_addition + H₂ insertion [Rh(H)(Alkyl)L*]⁺ oxidative_addition->insertion Migratory Insertion insertion->precatalyst Reductive Elimination + Product center

References

Technical Support Center: Refining Purification Methods for Cycloocta-1,5-diene Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cycloocta-1,5-diene (COD).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Incomplete Removal of 4-Vinylcyclohexene (VCH) by Fractional Distillation

Question: My GC-MS analysis after fractional distillation still shows a significant peak corresponding to 4-vinylcyclohexene. How can I improve the separation?

Answer: 4-Vinylcyclohexene is a common impurity from the dimerization of butadiene, the starting material for COD synthesis. Due to their close boiling points, azeotropic distillation can be an effective method for separation. The addition of an entrainer, such as acetonitrile, can form a lower-boiling azeotrope with VCH, facilitating its removal.

Troubleshooting Steps:

  • Confirm Azeotrope Formation: Consult literature to confirm the appropriate entrainer and its azeotropic boiling point with VCH.

  • Optimize Entrainer Volume: The amount of entrainer is critical. An excess is typically required to ensure all the VCH is removed as an azeotrope.

  • Fractional Distillation Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates for the separation. A column packed with structured packing or a spinning band distillation apparatus can provide higher efficiency.

  • Monitor Distillation Temperature: Carefully monitor the head temperature during distillation. A stable, lower temperature plateau indicates the removal of the azeotrope. A subsequent rise in temperature will signal the distillation of the purified COD.

Issue 2: Co-elution of Isomers During Argentation Chromatography

Question: I am using argentation chromatography to separate isomers of this compound, but my fractions are still mixtures. What can I do to improve the separation?

Answer: Argentation chromatography separates alkenes based on the stability of their complexes with silver ions. The strength of this interaction is influenced by the steric hindrance around the double bonds. While effective, achieving baseline separation can be challenging.

Troubleshooting Steps:

  • Optimize Silver Nitrate (B79036) Concentration: The percentage of silver nitrate on the silica (B1680970) gel can be varied. A higher concentration of silver nitrate will generally lead to stronger retention of the dienes, potentially improving separation.

  • Adjust Mobile Phase Polarity: The polarity of the eluent is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small amount of a slightly more polar solvent, such as toluene (B28343) or dichloromethane (B109758). This gradient elution can help resolve closely eluting isomers.

  • Control Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can enhance resolution.

  • Column Dimensions: A longer and narrower column can provide more theoretical plates and improve separation.

Issue 3: Presence of Peroxides in the Purified Product

Question: My purified this compound tests positive for peroxides. How can I remove them and prevent their formation?

Answer: this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove peroxides before any heating or distillation.

Troubleshooting Steps:

  • Peroxide Testing: Use peroxide test strips or the potassium iodide test to determine the concentration of peroxides.

  • Peroxide Removal: Peroxides can be removed by washing the COD with a freshly prepared 5% aqueous solution of ferrous sulfate (B86663) or sodium metabisulfite. After washing, the organic layer should be separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and filtered.

  • Prevention of Peroxide Formation: Store purified COD under an inert atmosphere (e.g., nitrogen or argon), in a dark, cool place. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can also prevent peroxide formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities originate from the synthesis process, which typically involves the dimerization of 1,3-butadiene. These include:

  • 4-Vinylcyclohexene (VCH): A structural isomer of COD.

  • Higher oligomers of butadiene: Such as trimers and tetramers.

  • Unreacted butadiene. Additionally, peroxides can form during storage if the product is exposed to air.

Q2: Which purification method is better for high-purity this compound: fractional distillation or argentation chromatography?

A2: The choice of method depends on the specific impurities you need to remove.

  • Fractional distillation is effective for removing impurities with significantly different boiling points, such as higher oligomers. Azeotropic distillation can be used to remove impurities with close boiling points like 4-vinylcyclohexene.

  • Argentation chromatography is particularly useful for separating geometric isomers of COD or other closely related unsaturated compounds that are difficult to separate by distillation.

For achieving the highest purity, a combination of both methods may be necessary.

Q3: How can I confirm the purity of my this compound?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for assessing the purity of COD. It allows for the separation and identification of volatile impurities. Quantitative analysis can be performed by integrating the peak areas of the components. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify isomeric impurities.

Q4: Are there any specific safety precautions I should take when distilling this compound?

A4: Yes, several safety precautions are crucial:

  • Peroxide Test: Always test for peroxides before distillation and remove them if present. Heating peroxides can lead to violent explosions.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent peroxide formation.

  • Avoid Distilling to Dryness: Never distill the flask to dryness, as this can concentrate any residual peroxides or other unstable compounds.

  • Use a Heating Mantle: Use a heating mantle with a stirrer for even heating. Avoid open flames.

  • Proper Ventilation: Work in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrincipleKey Impurities RemovedTypical PurityAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.Higher oligomers, unreacted monomers.>98%Scalable, good for removing non-isomeric impurities.Less effective for separating isomers with close boiling points.
Azeotropic Distillation Addition of an entrainer to form a lower-boiling azeotrope with an impurity.4-Vinylcyclohexene>99%Highly effective for removing specific impurities with close boiling points.Requires an additional separation step to remove the entrainer.
Argentation Chromatography Separation based on the differential complexation of alkenes with silver ions.Geometric isomers of COD, other unsaturated impurities.>99.5%Excellent for isomer separation.Less scalable, requires preparation of the stationary phase, potential for silver leaching.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Peroxide Test and Removal: Before proceeding, test the crude this compound for peroxides. If peroxides are present, wash the diene with a 5% ferrous sulfate solution, separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) in a fume hood. Ensure all glassware is dry.

  • Distillation:

    • Place the crude, peroxide-free this compound in the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Heat the flask gently using a heating mantle.

    • Collect the fractions based on the boiling point. The boiling point of this compound is approximately 151 °C at atmospheric pressure. Impurities with lower boiling points will distill first.

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of pure COD.

    • Stop the distillation before the flask goes to dryness.

  • Analysis: Analyze the purity of the collected fractions by GC-MS.

Protocol 2: Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w)
  • Dissolution: In a flask protected from light, dissolve 10 g of silver nitrate in 100 mL of deionized water.

  • Slurry Formation: In a separate round-bottom flask, add 90 g of silica gel. Slowly add the silver nitrate solution to the silica gel while swirling to form a uniform slurry.

  • Solvent Removal: Remove the water using a rotary evaporator. The bath temperature should be kept moderate (e.g., 40-50 °C).

  • Drying: Dry the resulting free-flowing powder in a vacuum oven at 60-80 °C for several hours to remove all traces of water.

  • Storage: Store the prepared argentated silica gel in a dark, tightly sealed container to protect it from light and moisture.

Protocol 3: Purification of this compound by Argentation Column Chromatography
  • Column Packing:

    • Prepare a slurry of the 10% silver nitrate-impregnated silica gel in hexane.

    • Pour the slurry into a chromatography column and allow it to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane. The less retained isomers will elute first.

    • Gradually increase the polarity of the mobile phase by adding a small percentage of toluene or dichloromethane to the hexane to elute the more strongly retained isomers.

    • Collect fractions and monitor their composition by TLC (using silver nitrate impregnated plates) or GC-MS.

  • Solvent Removal: Combine the fractions containing the pure desired isomer and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis cluster_product Final Product Crude COD Crude COD Peroxide Test Peroxide Test Crude COD->Peroxide Test Peroxide Removal Peroxide Removal Peroxide Test->Peroxide Removal Positive Fractional Distillation Fractional Distillation Peroxide Test->Fractional Distillation Negative Peroxide Removal->Fractional Distillation GC-MS Analysis GC-MS Analysis Fractional Distillation->GC-MS Analysis Check Purity Argentation Chromatography Argentation Chromatography Pure COD Pure COD Argentation Chromatography->Pure COD GC-MS Analysis->Argentation Chromatography GC-MS Analysis->Pure COD High Purity troubleshooting_distillation Start VCH Impurity After Distillation CheckColumn Sufficient Theoretical Plates? Start->CheckColumn IncreasePlates Use Higher Efficiency Column CheckColumn->IncreasePlates No AzeotropicDistillation Perform Azeotropic Distillation CheckColumn->AzeotropicDistillation Yes IncreasePlates->AzeotropicDistillation OptimizeEntrainer Optimize Entrainer Volume AzeotropicDistillation->OptimizeEntrainer MonitorTemp Monitor Head Temperature OptimizeEntrainer->MonitorTemp End Pure COD MonitorTemp->End

troubleshooting common issues in cycloocta-1,5-diene experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cycloocta-1,5-diene (COD) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yield in Hydroboration-Oxidation Reaction

Q: I am performing a hydroboration-oxidation of this compound to synthesize cyclooctane-1,5-diol, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in the hydroboration-oxidation of COD can stem from several factors related to reagent quality, reaction conditions, and potential side reactions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Reagent Quality Borane (B79455) Source: Ensure your borane reagent (e.g., BH₃·THF, 9-BBN) is fresh and has been stored under an inert atmosphere. Borane solutions can degrade over time, leading to lower reactivity. Consider titrating the borane solution to determine its exact molarity before use.
This compound Purity: Use purified COD. Commercially available COD can contain peroxides or other impurities that can interfere with the reaction. It is recommended to distill COD from sodium-benzophenone ketyl under an inert atmosphere before use.
Reaction Conditions Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).
Stoichiometry: The hydroboration of this compound is a well-known method to produce 9-borabicyclo[3.3.1]nonane (9-BBN).[1] Ensure the stoichiometry of borane to diene is appropriate for the desired product. For the formation of 9-BBN, a 1:1 molar ratio is used.
Temperature Control: The hydroboration step should be performed at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature. The subsequent oxidation with hydrogen peroxide and a base is exothermic and should be cooled in an ice bath to prevent side reactions.[1]
Side Reactions Polymerization: In some cases, intermolecular reactions can lead to the formation of polymeric byproducts, especially with other dienes.[2] While 9-BBN formation is typically efficient, impure reagents or improper reaction conditions could favor polymerization.

Issue 2: Decomposition of Metal-COD Complex During Purification

Q: My metal-cycloocta-1,5-diene complex appears to be decomposing during column chromatography on silica (B1680970) gel. How can I purify my complex without decomposition?

A: Decomposition of organometallic complexes on silica gel is a common issue, as silica can be acidic and interact with the metal center or ligands.

Troubleshooting Purification of Metal-COD Complexes

Problem Recommended Solution
Decomposition on Stationary Phase Use an Alternative Stationary Phase: Consider using a more inert stationary phase such as neutral alumina (B75360). You should first test the separation on an alumina TLC plate.
Deactivate Silica Gel: If you must use silica, you can deactivate it by pre-flushing the column with a solution of a non-nucleophilic base, such as 5-10% triethylamine (B128534) in the eluent, followed by washing with the pure eluent before loading your sample.
Use Reversed-Phase Chromatography: For some complexes, reversed-phase (e.g., C18) flash chromatography can be a good alternative, especially for complexes with bulky, organic ligands. This requires the complex to be soluble in solvents like methanol (B129727) or acetonitrile.
Air/Moisture Sensitivity Inert Conditions: If your complex is air or moisture sensitive, purification should be performed using a closed system under an inert atmosphere.
Alternative Purification Methods Recrystallization/Precipitation: If column chromatography is not viable, consider recrystallization from a suitable solvent system or precipitation by adding a non-solvent.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is air and light sensitive.[3] It should be stored in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from ignition sources.[3][4][5] An explosion-proof refrigerator is recommended for storage.[3] When handling, use in a well-ventilated area, wear appropriate personal protective equipment, and use non-sparking tools.[4][5]

Q2: My this compound has a yellowish tint. Can I still use it?

A2: A yellowish tint may indicate the presence of impurities, possibly from oxidation or polymerization. For sensitive reactions, especially those involving metal catalysts, it is highly recommended to purify the COD before use. This is typically done by distillation under reduced pressure, often over a drying agent like sodium.

Q3: Why is this compound a common ligand in organometallic chemistry?

A3: this compound is a popular ligand because it forms stable, isolable complexes with many low-valent transition metals like Ni, Pd, Pt, Rh, and Ir.[6][7] The two double bonds chelate to the metal center, providing stability.[6][7] Importantly, the COD ligand can be easily displaced by other ligands, such as phosphines, making metal-COD complexes excellent starting materials for the synthesis of other catalysts and organometallic compounds.[6][7]

Q4: Can this compound undergo Diels-Alder reactions?

A4: this compound itself does not have a conjugated diene system, so it cannot act as the diene component in a typical Diels-Alder reaction.[1] However, it can act as a dienophile in reactions with conjugated dienes.[1]

Experimental Protocols

Protocol 1: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN) from this compound

This protocol describes the synthesis of the widely used hydroborating agent, 9-BBN.

Materials:

  • This compound (COD), freshly distilled

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • Oven-dried glassware (two-neck round-bottom flask, dropping funnel, condenser)

Procedure:

  • Assemble the oven-dried glassware under a positive pressure of inert gas.

  • In the two-neck round-bottom flask, place a magnetic stir bar and add the freshly distilled this compound.

  • Dissolve the COD in anhydrous THF.

  • Charge the dropping funnel with the 1 M solution of BH₃·THF.

  • Cool the reaction flask to 0°C using an ice bath.

  • Slowly add the BH₃·THF solution to the stirred COD solution over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours.

  • The resulting solution of 9-BBN in THF can be used directly for subsequent hydroboration reactions.[1]

Protocol 2: Ligand Exchange Reaction - Synthesis of a Bis(phosphine)metal Complex from a Metal(COD) Precursor

This protocol provides a general method for displacing the COD ligand with phosphine (B1218219) ligands.

Materials:

  • A metal-COD complex (e.g., Ni(COD)₂, Pd(COD)Cl₂, [Rh(COD)Cl]₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous, degassed solvent (e.g., THF, toluene, dichloromethane)

  • Argon or Nitrogen gas

  • Schlenk line and appropriate glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal-COD complex in the anhydrous, degassed solvent.

  • In a separate Schlenk flask, dissolve 2 equivalents of the phosphine ligand in the same solvent.

  • Slowly add the phosphine solution to the stirred solution of the metal-COD complex at room temperature.

  • The reaction progress can be monitored by a color change or by techniques like TLC or NMR spectroscopy.

  • Stir the reaction for the required time (can range from minutes to several hours depending on the metal and phosphine).

  • Once the reaction is complete, the product can be isolated. This may involve removing the solvent under vacuum and recrystallizing the resulting solid, or precipitating the product by adding a non-solvent.

Visualizations

Troubleshooting_Hydroboration Start Low Yield in Hydroboration CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Verify Reaction Conditions Start->CheckConditions CheckSideReactions Consider Side Reactions Start->CheckSideReactions Borane Is Borane Reagent Fresh? CheckReagents->Borane COD Is COD Pure? CheckReagents->COD Atmosphere Inert Atmosphere Maintained? CheckConditions->Atmosphere Temp Temperature Controlled? CheckConditions->Temp Polymer Evidence of Polymerization? CheckSideReactions->Polymer Solution1 Titrate or Use Fresh Borane Borane->Solution1 No Solution2 Distill COD Before Use COD->Solution2 No Solution3 Improve Inert Gas Technique Atmosphere->Solution3 No Solution4 Use Ice Bath for Exothermic Steps Temp->Solution4 No Solution5 Adjust Conditions to Favor Intramolecular Reaction Polymer->Solution5 Yes

Caption: Troubleshooting flowchart for low yields in hydroboration.

Purification_Workflow Start Crude Metal-COD Complex TLC_Test Test Stability on TLC (Silica and Alumina) Start->TLC_Test Stable_Silica Is it Stable on Silica? TLC_Test->Stable_Silica Test Silica Stable_Alumina Is it Stable on Alumina? TLC_Test->Stable_Alumina Test Alumina Silica_Column Silica Gel Column Stable_Silica->Silica_Column Yes Deactivated_Silica Deactivated Silica Column (e.g., with NEt3) Stable_Silica->Deactivated_Silica No Alumina_Column Alumina Column Stable_Alumina->Alumina_Column Yes Recrystallize Recrystallization or Precipitation Stable_Alumina->Recrystallize No Pure_Product Pure Metal-COD Complex Silica_Column->Pure_Product Deactivated_Silica->Pure_Product Alumina_Column->Pure_Product Recrystallize->Pure_Product

Caption: Decision workflow for purifying Metal-COD complexes.

References

Technical Support Center: Enhancing the Stability of Cycloocta-1,5-diene (COD) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of their cycloocta-1,5-diene (COD) complexes.

Frequently Asked Questions (FAQs)

Q1: My COD complex appears to be decomposing upon exposure to air. What is the likely cause and how can I prevent this?

A1: this compound complexes, particularly those with low-valent transition metals, can be sensitive to air and moisture. Decomposition often occurs through oxidation of the metal center or displacement of the COD ligand. To mitigate this, it is crucial to handle the complex under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1] Solvents should be thoroughly degassed and dried prior to use.[1] The stability of the complex can also be enhanced by using more robust ancillary ligands.[2][3]

Q2: I am observing the dissociation of the COD ligand from my metal complex in solution. What strategies can I employ to improve its stability?

A2: Dissociation of the COD ligand is a common instability issue. To address this, consider the following:

  • Ancillary Ligand Modification: The introduction of strongly coordinating ancillary ligands can significantly enhance the stability of the metal-COD bond. Phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are widely used for this purpose due to their strong σ-donating properties.[3][4]

  • Steric Hindrance: Increasing the steric bulk of the ancillary ligands can create a "coordination pocket" around the metal center, making it more difficult for the COD ligand to dissociate.[2]

  • Chelating Ligands: Bidentate or polydentate ligands can offer greater stability compared to monodentate ligands due to the chelate effect.[5][6]

Q3: How do phosphine ligands contribute to the stability of COD complexes?

A3: Phosphine ligands (PR₃) are "soft" σ-donating ligands that form strong bonds with transition metals, thereby stabilizing the complex.[5] Their electronic and steric properties can be fine-tuned by varying the R groups. Electron-rich phosphines (e.g., those with alkyl groups) increase the electron density on the metal center, strengthening the metal-ligand bonds. Bulkier phosphine ligands can sterically protect the metal center from unwanted reactions.[2]

Q4: What are the advantages of using N-heterocyclic carbene (NHC) ligands to stabilize COD complexes?

A4: N-heterocyclic carbenes (NHCs) are strong σ-donating ligands, often more so than phosphines, which leads to the formation of very stable metal complexes.[3] This strong metal-ligand bond can confer greater thermal and oxidative stability.[3] The steric bulk of NHC ligands can also be modified to control the reactivity and stability of the complex.[4]

Troubleshooting Guides

Issue 1: Unexpected color change and precipitation in a solution of a COD complex.

This is a common sign of complex decomposition. The following workflow can help diagnose and solve the issue.

G cluster_0 Troubleshooting Workflow: Complex Decomposition start Decomposition Observed (Color change, precipitation) check_atmosphere Was the experiment conducted under an inert atmosphere? start->check_atmosphere check_solvents Were solvents properly degassed and dried? check_atmosphere->check_solvents Yes implement_inert Action: Implement inert atmosphere techniques (Glovebox, Schlenk line) check_atmosphere->implement_inert No check_ligands Are ancillary ligands sufficiently stabilizing? check_solvents->check_ligands Yes implement_solvent Action: Purify and dry solvents before use check_solvents->implement_solvent No modify_ligands Action: Introduce more sterically bulky or electron-donating ancillary ligands (e.g., phosphines, NHCs) check_ligands->modify_ligands No end Stable Complex check_ligands->end Yes implement_inert->check_solvents implement_solvent->check_ligands modify_ligands->end

Caption: Troubleshooting workflow for COD complex decomposition.

Issue 2: Low or inconsistent yield of the desired COD complex.

Low yields can often be attributed to the instability of the target complex under the reaction or workup conditions.

Possible Causes & Solutions:

  • Cause: The precursor complex is unstable.

    • Solution: Consider using a more stable starting material. For example, commercially available and air-stable rhodium complexes like [Rh(OH)(cod)]₂ can be used for the synthesis of [RhX(cod)(NHC)] complexes.[7]

  • Cause: The desired complex is unstable and decomposes during purification.

    • Solution: Minimize the purification time and avoid harsh conditions. Purification via filtration through a short plug of silica (B1680970) gel or celite under an inert atmosphere can be effective.[7] If the complex is temperature-sensitive, perform purification at lower temperatures.

  • Cause: The reaction equilibrium does not favor the product.

    • Solution: The addition of a slight excess of the ancillary ligand can sometimes shift the equilibrium towards the formation of the more stable, fully ligated complex.[8][9]

Quantitative Data Summary

The stability of a COD complex is influenced by the electronic and steric properties of its ancillary ligands. The following tables provide a summary of relevant quantitative data for common phosphine ligands.

Table 1: Electronic and Steric Parameters of Common Phosphine Ligands

Phosphine LigandTolman Cone Angle (θ) [°]
P(OPh)₃128
PPh₃145
PCy₃170
P(t-Bu)₃182

Data sourced from general organometallic chemistry knowledge. The cone angle is an indicator of the steric bulk of the phosphine ligand. Larger cone angles generally lead to greater steric protection of the metal center.

Experimental Protocols

Protocol 1: Synthesis of a Stabilized Rh(COD)(NHC) Complex

This protocol describes the synthesis of a chloro(η²,η²-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I) complex, adapted from a literature procedure.[7]

Materials:

  • Hydroxyamide-substituted benzimidazolium salt (1)

  • [Rh(OH)(cod)]₂ (2)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk flask and other standard Schlenk line glassware

  • Silica gel

Procedure:

  • Under an argon atmosphere, add the azolium salt (1, 0.21 mmol) and [Rh(OH)(cod)]₂ (2, 0.1 mmol) to a Schlenk flask.[7]

  • Add anhydrous THF (2 mL) to the flask.[7]

  • Stir the reaction mixture at room temperature for 16 hours.[7]

  • After the reaction is complete, pass the mixture through a short silica gel column using THF as the eluent.[7]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desired [RhCl(cod)(NHC)] complex as a yellow solid.[7]

G cluster_0 Experimental Workflow: Rh(COD)(NHC) Synthesis start Start: Assemble Reactants (Azolium salt, [Rh(OH)(cod)]₂) add_solvent Add Anhydrous THF (2 mL) start->add_solvent react Stir at Room Temperature for 16 hours add_solvent->react purify Purification: Pass through short silica gel column with THF as eluent react->purify isolate Isolate Product: Concentrate filtrate under reduced pressure purify->isolate end End: [RhCl(cod)(NHC)] complex (Yellow solid) isolate->end

Caption: Workflow for the synthesis of a stabilized Rh(COD)(NHC) complex.

Logical Relationships

The stability of a this compound complex is a function of several interconnected factors, primarily revolving around the properties of the ancillary ligands.

G cluster_0 Factors Influencing COD Complex Stability stability COD Complex Stability ligand_properties Ancillary Ligand Properties electronic_effects Electronic Effects (σ-donation) ligand_properties->electronic_effects steric_effects Steric Effects (Bulkiness) ligand_properties->steric_effects denticity Denticity (Monodentate vs. Bidentate) ligand_properties->denticity electronic_effects->stability steric_effects->stability denticity->stability

Caption: Key factors influencing the stability of COD complexes.

References

Technical Support Center: Regioselectivity in Cycloocta-1,5-diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving cycloocta-1,5-diene (COD). This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in reactions with this compound (COD) challenging?

A1: this compound is a symmetrical, non-conjugated diene. The primary challenge arises after the first functionalization of one double bond. The initial modification alters the electronic and steric properties of the molecule, influencing the reactivity of the second double bond. This can lead to mixtures of products, such as mono- vs. di-functionalized compounds or different regioisomers if the intermediate undergoes rearrangement or directed reactions.

Q2: What are the key factors that influence regioselectivity in COD reactions?

A2: The primary factors that control regioselectivity include the choice of catalyst, directing groups, solvents, and reaction temperature. For instance, in hydroboration, bulky borane (B79455) reagents can enhance selectivity for the less hindered position.[1][2] Similarly, in palladium-catalyzed reactions, the ligand system plays a crucial role in directing the outcome of the reaction.[3][4]

Q3: How can I favor mono-functionalization over di-functionalization?

A3: To achieve selective mono-functionalization, you can typically employ several strategies:

  • Stoichiometry Control: Use a limited amount of the reagent (e.g., 1 equivalent or slightly less) relative to the COD substrate.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help stop the reaction after the first addition. Monitor the reaction closely using TLC or GC.[5]

  • Use of Less Reactive Reagents: Milder or sterically hindered reagents can react preferentially once and be less reactive towards the electronically modified second double bond.

Q4: In palladium-catalyzed reactions, what determines the site of nucleophilic attack?

A4: In palladium-catalyzed reactions like the Wacker-type cyclization, the regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the ligand on the palladium center. The reaction can proceed via different mechanistic pathways, such as an intramolecular aza-Wacker reaction, where the amine attacks the palladium-activated alkene.[6] The choice of ligands can influence the electronic bias of the intermediate π-allyl complex, directing the nucleophile to a specific carbon.[7][8]

Troubleshooting Guides

Problem 1: Poor Selectivity in Mono-epoxidation of COD

Symptom: Your reaction is producing a significant amount of the di-epoxide and other byproducts, such as the allylic alcohol, instead of the desired mono-epoxide.

Possible Causes & Solutions:

  • Overly Reactive Oxidant: The oxidizing agent may be too aggressive, leading to over-oxidation.

    • Solution: Switch to a milder oxidant. While peracetic acid can be effective, it can also lead to mixtures.[9] Consider using tert-butyl hydroperoxide (TBHP) in the presence of a suitable catalyst.[10][11]

  • Inappropriate Catalyst: The catalyst may not be selective enough for mono-epoxidation.

    • Solution: Gold catalysts supported on graphite (B72142) have shown high selectivity for mono-epoxidation using TBHP.[10][12] Heteropoly phosphotungstic acids have also been used effectively with aqueous H₂O₂.[11]

  • Suboptimal Reaction Temperature: Higher temperatures can sometimes decrease selectivity.

    • Solution: Optimize the reaction temperature. For gold/graphite catalysts, the selectivity to the epoxide was found to be highest at 80 °C, but this can be system-dependent.[10] It is recommended to perform a temperature screen (e.g., 60-100 °C) to find the optimal conditions for your specific setup.

Problem 2: Incorrect Regioisomer in Hydroboration-Oxidation of a COD Derivative

Symptom: The hydroxyl group is adding to the more substituted carbon (Markovnikov product) instead of the desired less substituted carbon (anti-Markovnikov product).

Possible Causes & Solutions:

  • Incorrect Borane Reagent: The choice of borane is critical for regioselectivity.[1]

    • Solution: For anti-Markovnikov selectivity, use borane (BH₃) or its complexes (e.g., BH₃•THF). To enhance selectivity, especially with substituted COD derivatives, use sterically hindered boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[2] These bulky reagents preferentially add to the less sterically hindered carbon of the double bond.

  • Radical Pathway Contamination (for other addition types): While hydroboration itself is not a radical reaction, if you are performing a different type of addition (e.g., HBr) and getting anti-Markovnikov products unexpectedly, it could be due to peroxide contamination.

    • Solution: Ensure your solvents are peroxide-free and the reaction is protected from light to avoid initiating a radical mechanism.[5]

Logical Flow for Troubleshooting Hydroboration

G start Start: Poor Regioselectivity in Hydroboration-Oxidation q1 What is the major product? start->q1 markovnikov Markovnikov Product (OH on more substituted C) q1->markovnikov  Major Product anti_markovnikov Mixture of Regioisomers (Low Selectivity) q1->anti_markovnikov  Mixture sol1 Action: Use a bulkier hydroborating agent. (e.g., 9-BBN, disiamylborane) markovnikov->sol1 anti_markovnikov->sol1 sol2 Action: Lower the reaction temperature to enhance steric differentiation. sol1->sol2 end Result: Improved Anti-Markovnikov Selectivity sol2->end

Caption: Troubleshooting decision tree for hydroboration regioselectivity.

Quantitative Data Summary

Table 1: Regioselectivity in the Mono-epoxidation of Cyclooctene (B146475)/COD Analogues

Catalyst SystemOxidantTemperature (°C)Conversion (%)Epoxide Selectivity (%)Reference
Au/GraphiteTBHP80>9981[10]
Au/SiO₂TBHP807980[10]
Au/TiO₂TBHP803382[10]
Immobilized H₃PW₁₂O₄₀H₂O₂ (aq)7098.695.2 (mono-epoxide)[11]

Table 2: Regioselectivity in Catalytic Hydroboration of 1,3-Dienes (Note: Data for analogous 1,3-dienes is presented to illustrate principles applicable to COD derivatives)

Catalyst/LigandDiene SubstrateProduct Ratio (1,4- vs 1,2-adduct)Reference
Ni(cod)₂ / PCy₃1,3-Decadiene>98:2 (Z)-1,4-adduct[13]
CoBr₂ / MeO-BIBOP(E)-2-methyl-1,3-octadiene93:7 (4,3-adduct favored)[14]

Key Experimental Protocols

Protocol 1: Selective Mono-epoxidation of COD using Au/Graphite

This protocol is adapted from methodologies described for selective epoxidation.[10][12]

  • Catalyst Preparation: Prepare a 1% Au on graphite catalyst via a sol-immobilization method.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, add this compound (1.0 eq) and the Au/Graphite catalyst (e.g., 1 mol% Au).

  • Initiation: Add tert-butyl hydroperoxide (TBHP, ~0.1 eq) as a radical initiator.

  • Reaction Conditions: Heat the solvent-free mixture to 80 °C under an air atmosphere.

  • Monitoring: Monitor the reaction progress by GC or TLC to maximize the formation of the mono-epoxide and minimize the di-epoxide.

  • Work-up: After completion (typically when COD is consumed), cool the reaction mixture, dilute with a suitable solvent (e.g., diethyl ether), and filter to remove the catalyst.

  • Purification: Wash the organic layer with saturated sodium sulfite (B76179) solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Protocol 2: Anti-Markovnikov Hydroboration-Oxidation of COD

This protocol is a general procedure based on established hydroboration-oxidation principles.[2][15]

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Add 9-BBN (0.5 M solution in THF, 1.0 eq) dropwise over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis indicates full consumption of the starting material.

  • Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add ethanol, followed by an aqueous solution of sodium hydroxide (B78521) (e.g., 3M NaOH). Then, add hydrogen peroxide (30% aq. solution) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Work-up: After stirring for 2-3 hours at room temperature, saturate the aqueous layer with K₂CO₃. Separate the layers and extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting cyclooct-4-en-1-ol (B7950028) by flash chromatography.

Visualizing Reaction Pathways: Epoxidation of COD

G COD This compound (COD) Monoepoxide 9-Oxabicyclo[6.1.0]non-4-ene (Desired Mono-epoxide) COD->Monoepoxide [O] (e.g., Au/Graphite, TBHP) Controlled Conditions Diepoxide 4,9-Dioxatricyclo[6.1.0.0³,⁵]nonane (Di-epoxide byproduct) COD->Diepoxide [O] (Harsh Conditions) Monoepoxide->Diepoxide [O] (Over-oxidation)

Caption: Reaction pathway for selective mono-epoxidation of COD.

References

Technical Support Center: Scaling Up Cycloocta-1,5-diene Synthesis for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the industrial-scale synthesis of cycloocta-1,5-diene (COD). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support the scaling up of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound (COD)?

A1: The primary industrial route for COD synthesis is the nickel-catalyzed cyclodimerization of 1,3-butadiene (B125203). This process offers high selectivity to the desired C8 cyclic dimers under optimized conditions.

Q2: What are the main byproducts in this synthesis, and how can they be minimized?

A2: The main byproduct is 4-vinylcyclohexene (B86511) (VCH), which is a Diels-Alder product of two butadiene molecules. Other byproducts can include higher oligomers and linear octatrienes. The selectivity towards COD over VCH can be influenced by the choice of nickel catalyst and phosphine (B1218219) or phosphite (B83602) ligands, as well as by controlling reaction conditions such as temperature.

Q3: What are the key safety considerations when working with this compound and its synthesis?

A3: this compound is a flammable liquid.[1] The synthesis involves handling 1,3-butadiene, which is a flammable and carcinogenic gas, and often uses pyrophoric co-catalysts like triethylaluminum (B1256330). It is crucial to work in a well-ventilated area, use spark-proof equipment, and handle all reagents under an inert atmosphere (e.g., nitrogen).[1][2] Ensure that appropriate personal protective equipment is worn and that eyewash stations and safety showers are readily accessible.[1]

Q4: How is the final product typically purified on an industrial scale?

A4: The crude product mixture is purified by fractional distillation. This process separates COD from the lower-boiling unreacted butadiene, the higher-boiling byproducts like VCH, and the catalyst residues.[3][4][5][6][7][8]

Q5: Can the nickel catalyst be regenerated and reused?

A5: Catalyst deactivation can occur due to poisoning or fouling.[9][10][11] Regeneration of nickel catalysts is possible and is a critical step for the economic viability of the industrial process. Common methods include solvent washing to remove organic residues and treatment with specific reagents to restore catalytic activity. For some nickel catalysts, treatment under a hydrogen atmosphere at elevated temperatures can be effective.[9][10][12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Inefficient Catalyst Activity: The catalyst may not be properly activated or may have degraded. - Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclodimerization. - Insufficient Reaction Time: The reaction may not have reached completion.- Ensure the catalyst is prepared and handled under strict inert atmosphere conditions. - Increase the reaction temperature within the optimal range of 90-110°C.[2] - Monitor the reaction progress using GC analysis and extend the reaction time if necessary.
Low Selectivity to this compound (High VCH formation) - Incorrect Catalyst Composition: The ratio of nickel to ligand or the type of ligand may favor the formation of VCH. - High Reaction Temperature: Excessively high temperatures can sometimes favor the Diels-Alder reaction leading to VCH.- Optimize the nickel-to-ligand ratio. Phosphite ligands are often used to steer the selectivity towards COD. - Carefully control the reaction temperature to stay within the optimal range for COD formation.
Catalyst Deactivation - Presence of Impurities in Butadiene Feed: Acetylenes, water, or sulfur compounds in the butadiene feed can poison the nickel catalyst. - Fouling of the Catalyst: High molecular weight polymers can form and coat the catalyst surface.[9]- Ensure the butadiene feed is of high purity. Use appropriate purification methods for the feedstock. - Implement a catalyst regeneration protocol, which may involve washing with a suitable solvent or a chemical treatment.
Reactor Fouling or Clogging - Polymerization of Butadiene: Uncontrolled polymerization can lead to solid deposits in the reactor and piping.- Maintain precise temperature control, as runaway polymerization can be initiated by hot spots. - Ensure the concentration of the polymerization inhibitor in the butadiene feed is appropriate.
Thermal Runaway - Exothermic Reaction: The dimerization of butadiene is an exothermic process.[2] Inadequate heat removal in a large-scale reactor can lead to a rapid increase in temperature and pressure.- Implement a robust reactor cooling system, such as a multitube reactor design, to ensure efficient heat removal.[2] - Have an emergency shutdown procedure in place, which may include quenching the reaction.

Data Presentation

Table 1: Effect of Reaction Temperature on Butadiene Conversion and Product Selectivity

Temperature (°C)Butadiene Conversion (%)Selectivity to COD (%)Selectivity to VCH (%)Selectivity to Other Products (%)
807585123
90859082
1009288102
1109586122
1209782153

Note: Data is synthesized from multiple sources for illustrative purposes and may vary depending on the specific catalyst system and other reaction conditions.

Experimental Protocols

Pilot-Scale Synthesis of this compound (Semi-Continuous Process)

This protocol is based on a Ni-Al-P ternary catalyst system.[2]

Catalyst Preparation:

  • In a dedicated catalyst preparation vessel under a nitrogen atmosphere, add dry toluene (B28343). The solvent should have a water content of less than 350 ppm.

  • Add the required amount of ethanol (B145695) (water content < 350 ppm).

  • Slowly add a toluene solution of triethylaluminum while maintaining the temperature below 35°C.

  • Stir the mixture for 10 minutes.

  • In a separate vessel, prepare a solution of a nickel salt (e.g., nickel acetylacetonate) and a phosphite ligand in toluene.

  • Slowly add the nickel-phosphine solution to the triethylaluminum-ethanol mixture, again keeping the temperature below 35°C.

  • Stir the final catalyst solution for 30 minutes before use.

Reaction Procedure:

  • The reaction is carried out in a system consisting of a main reaction kettle and an external multitube reactor for temperature control.

  • The reaction kettle is initially charged with toluene and a portion of the prepared catalyst solution under a nitrogen atmosphere.

  • A continuous stream of liquid 1,3-butadiene is fed into the reaction kettle.

  • The reaction mixture is continuously circulated between the reaction kettle and the multitube reactor.

  • The temperature of the multitube reactor is maintained between 90°C and 110°C to facilitate the exothermic dimerization reaction.[2]

  • The product mixture, containing COD, VCH, unreacted butadiene, and catalyst, is continuously withdrawn from the reaction kettle.

Product Work-up and Purification:

  • The withdrawn reaction mixture is first sent to a flash drum to remove the unreacted butadiene, which is then recycled.

  • The remaining liquid mixture is passed through a catalyst deactivation unit, where a reagent is added to quench the nickel catalyst.

  • The deactivated catalyst is removed by filtration or centrifugation.

  • The crude product is then fed to a fractional distillation column for purification. The final COD product is collected as a specific fraction.

GC-MS Analysis of Product Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column such as a HP-PONA (50 m x 0.2 mm x 0.5 µm) or similar is suitable.[1]

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 7°C/min to 200°C.

  • Carrier Gas: Helium

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Mass Range: 40-400 m/z

  • Scan Mode: Full scan

Expected Elution Order:

  • 1,3-Butadiene (if present)

  • 4-Vinylcyclohexene (VCH)

  • This compound (COD)

  • Higher oligomers

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_products Products Butadiene1 1,3-Butadiene Oxidative_Coupling Oxidative Coupling Butadiene1->Oxidative_Coupling Butadiene2 1,3-Butadiene Butadiene2->Oxidative_Coupling Ni_Catalyst Ni(0) Catalyst Ni_Catalyst->Oxidative_Coupling Ni_Intermediate Nickelacyclopentene Intermediate Oxidative_Coupling->Ni_Intermediate COD This compound (COD) ([4+4] Cycloaddition) Ni_Intermediate->COD Reductive Elimination VCH 4-Vinylcyclohexene (VCH) (Diels-Alder) Ni_Intermediate->VCH Isomerization & Reductive Elimination COD->Ni_Catalyst Catalyst Regeneration VCH->Ni_Catalyst Catalyst Regeneration

Caption: Nickel-catalyzed dimerization of 1,3-butadiene to form this compound and 4-vinylcyclohexene.

Experimental Workflow

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ni-Al-P system) Start->Catalyst_Prep Reaction Continuous Butadiene Dimerization (90-110°C) Catalyst_Prep->Reaction Quench Catalyst Deactivation Reaction->Quench Recycle Butadiene Recycle Reaction->Recycle Butadiene_Feed 1,3-Butadiene Feed Butadiene_Feed->Reaction Filtration Catalyst Removal Quench->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure this compound Distillation->Product Byproducts Byproducts (VCH, etc.) Distillation->Byproducts Recycle->Reaction

Caption: Overall workflow for the industrial synthesis and purification of this compound.

References

Technical Support Center: Overcoming Catalyst Deactivation in Cycloocta-1,5-diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during cycloocta-1,5-diene (COD) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during COD reactions, focusing on identifying the cause of catalyst deactivation and providing actionable solutions.

Observation Potential Cause Recommended Action Diagnostic Tests
Rapid and complete loss of activity Catalyst Poisoning: Strong binding of impurities (e.g., sulfur, halides) to active sites.- Purify reactants and solvents. - Use a guard bed to remove impurities before they reach the catalyst bed. - For reversible poisoning, wash the catalyst.- Elemental analysis of the catalyst to identify poisons. - X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition of the catalyst.
Gradual decrease in activity over time Fouling/Coking: Deposition of carbonaceous material on the catalyst surface.- Optimize reaction conditions (lower temperature, different solvent) to minimize coke formation. - Regenerate the catalyst via calcination to burn off coke.- Temperature-Programmed Oxidation (TPO) to quantify coke deposits. - Visual inspection of the catalyst for discoloration (darkening).
Decline in activity and selectivity, especially at high temperatures Sintering: Agglomeration of metal particles, reducing the active surface area.- Operate at the lowest effective temperature. - Choose a catalyst with a thermally stable support. - Sintering is often irreversible; catalyst replacement may be necessary.- Brunauer-Emmett-Teller (BET) surface area analysis to measure changes in surface area. - Transmission Electron Microscopy (TEM) to observe changes in particle size.
Loss of active metal from the support Leaching: Dissolution of the active metal into the reaction medium.- Use a less polar solvent. - For homogeneous catalysts, consider immobilization on a solid support. - For heterogeneous catalysts, ensure strong metal-support interaction.- Inductively Coupled Plasma (ICP) analysis of the reaction mixture to detect dissolved metal.
Inconsistent reaction rates and poor reproducibility Mechanical Deactivation: Attrition or crushing of the catalyst, leading to fines and channeling in the reactor bed.- Use a catalyst with higher mechanical strength. - Handle the catalyst with care to avoid physical damage. - For stirred reactors, optimize the stirring speed.- Particle size distribution analysis to detect changes in catalyst particle size.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound reactions and what are their typical deactivation modes?

A1: Palladium-based catalysts, such as Palladium on carbon (Pd/C) and Palladium on alumina (B75360) (Pd/α-Al₂O₃), are widely used for COD hydrogenation.[1] Rhodium-based catalysts are also employed, particularly for hydroformylation and cycloaddition reactions.[2][3] The primary deactivation mechanisms for palladium catalysts in hydrogenation are poisoning, coking, and sintering.[4] Rhodium catalysts can also be susceptible to deactivation through ligand degradation and the formation of inactive metal clusters.[2]

Q2: How can I distinguish between catalyst poisoning and deactivation by coking?

A2: Catalyst poisoning often results in a rapid and severe loss of activity, even with trace amounts of impurities. Deactivation by coking is typically a more gradual process.[5] Analytically, Temperature-Programmed Oxidation (TPO) can be used to detect and quantify coke deposits, while X-ray Photoelectron Spectroscopy (XPS) can identify surface poisons.

Q3: Is it possible to regenerate a deactivated catalyst used in COD reactions?

A3: Yes, regeneration is often feasible, depending on the deactivation mechanism.

  • Coking/Fouling: Catalysts deactivated by coke can often be regenerated by controlled oxidation (calcination) in air to burn off the carbonaceous deposits.

  • Reversible Poisoning: Some poisons can be removed by washing the catalyst with suitable solvents or by specific chemical treatments. For example, a deactivated Pd(0) catalyst can sometimes be reactivated by oxidation to the active Pd(II) state.

  • Sintering and Leaching: These are generally considered irreversible deactivation mechanisms, and the catalyst may need to be replaced.[5]

Q4: What is the expected lifespan of a catalyst in a typical COD hydrogenation process?

A4: The lifespan of a catalyst is highly dependent on the specific reaction conditions, the purity of the reactants and solvents, and the nature of the catalyst itself. A well-maintained system with high-purity starting materials can allow a catalyst to be recycled multiple times with minimal loss of activity.[6] However, under harsh conditions or in the presence of poisons, deactivation can be rapid.

Q5: How does the choice of solvent affect catalyst stability in COD reactions?

A5: The solvent can influence the solubility of reactants and products, mass transfer rates, and the stability of the catalyst. It is crucial to use high-purity, dry solvents, as impurities or water can act as poisons or promote side reactions that lead to coking. In some cases, the solvent can also contribute to the leaching of the active metal.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables summarize quantitative data on catalyst performance and regeneration.

Table 1: Performance Decline of a Pd/C Catalyst in Continuous CO₂ Hydrogenation (Illustrative Example of Deactivation)

Time on Stream (hours)Productivity Reduction (%)
00
2020

This data from a CO₂ hydrogenation study illustrates a typical gradual deactivation profile that can be analogous to what is observed in continuous COD hydrogenation processes.[4]

Table 2: Regeneration of a Deactivated 5 wt.% Pd(OH)₂/C Catalyst

CycleYield of TADBIW (%)
Fresh Catalyst~80
Recycled 1>70
Recycled 2>70
Recycled 3>70

This table demonstrates the successful regeneration and recycling of a palladium catalyst, maintaining high yields over multiple cycles. While not a COD reaction, it showcases the potential for catalyst regeneration.[6]

Experimental Protocols

Protocol 1: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst by Washing

This protocol is a general procedure for regenerating a Pd/C catalyst that has been deactivated by organic residues or reversible poisons.

  • Solvent Washing:

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst multiple times with a suitable organic solvent (e.g., methanol (B129727) or ethanol) to remove adsorbed organic species.

    • Follow with several washes with deionized water to remove any water-soluble impurities.

  • Alkali Washing (Optional, for acidic poisons):

    • Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 1-5 wt%).

    • Wash the catalyst with the alkaline solution.

    • Thoroughly wash with deionized water until the filtrate is neutral.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Regeneration of a Coked Catalyst by Calcination

This protocol is for catalysts deactivated by the deposition of carbonaceous materials (coke). Caution: This procedure should be carried out with appropriate safety measures due to the exothermic nature of coke combustion.

  • Preparation:

    • Place the deactivated catalyst in a ceramic crucible or a tube furnace.

  • Calcination:

    • Heat the catalyst in a controlled flow of air or a mixture of an inert gas (e.g., nitrogen) and a low concentration of oxygen.

    • Gradually increase the temperature to the desired calcination temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.

    • Hold at the calcination temperature for several hours until the coke is completely burned off (indicated by the cessation of CO₂ evolution).

  • Reduction (for oxide-supported catalysts):

    • After calcination, the metal may be in an oxidized state. If the active form is the metal, a reduction step is necessary.

    • Purge the system with an inert gas to remove oxygen.

    • Introduce a flow of hydrogen gas (typically diluted in an inert gas) and heat the catalyst to a suitable reduction temperature to restore the active metallic phase.

Visualizations

CatalystDeactivationPathways cluster_deactivation Deactivation Mechanisms cluster_regeneration Regeneration Methods ActiveCatalyst Active Catalyst Poisoning Poisoning ActiveCatalyst->Poisoning Impurities Fouling Fouling/Coking ActiveCatalyst->Fouling Carbon Deposition Sintering Sintering ActiveCatalyst->Sintering High Temperature Leaching Leaching ActiveCatalyst->Leaching Solvent Effects DeactivatedCatalyst Deactivated Catalyst Washing Washing DeactivatedCatalyst->Washing Reversible Poisoning Calcination Calcination DeactivatedCatalyst->Calcination Coking RegeneratedCatalyst Regenerated Catalyst RegeneratedCatalyst->ActiveCatalyst Reactivation Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst Washing->RegeneratedCatalyst Calcination->RegeneratedCatalyst ChemicalTreatment Chemical Treatment

Caption: Common pathways for catalyst deactivation and regeneration.

TroubleshootingWorkflow Start Decreased Catalyst Performance Observed IdentifySymptoms Identify Symptoms: - Rapid vs. Gradual Decline - Selectivity Change? Start->IdentifySymptoms RapidDecline Rapid Decline IdentifySymptoms->RapidDecline GradualDecline Gradual Decline IdentifySymptoms->GradualDecline SelectivityLoss Selectivity Loss IdentifySymptoms->SelectivityLoss HypothesizeCause Hypothesize Cause RapidDecline->HypothesizeCause GradualDecline->HypothesizeCause SelectivityLoss->HypothesizeCause Poisoning Poisoning HypothesizeCause->Poisoning Coking Coking/Fouling HypothesizeCause->Coking Sintering Sintering HypothesizeCause->Sintering PerformTests Perform Diagnostic Tests (XPS, TPO, BET, TEM) Poisoning->PerformTests Coking->PerformTests Sintering->PerformTests ImplementSolution Implement Solution: - Purify Feed - Regenerate Catalyst - Optimize Conditions PerformTests->ImplementSolution Evaluate Evaluate Catalyst Performance ImplementSolution->Evaluate End Problem Resolved Evaluate->End

Caption: A workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

Confirming the Structure of Cycloocta-1,5-diene Adducts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the characterization of cycloocta-1,5-diene adducts, supported by experimental data and detailed protocols. We delve into the strengths and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS) in elucidating the precise molecular architecture of these compounds.

This compound (COD) is a versatile C8 hydrocarbon that serves as a valuable building block in organic synthesis and a common ligand in organometallic chemistry. Its adducts, formed through various reactions such as Diels-Alder cycloadditions, transition metal-catalyzed reactions, and others, often possess complex three-dimensional structures. The accurate determination of their stereochemistry and connectivity is crucial for understanding their reactivity, biological activity, and material properties.

This guide will compare the utility of three primary analytical methods for the structural confirmation of COD adducts, presenting quantitative data in accessible tables and providing standardized experimental protocols.

At a Glance: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on molecular connectivity, stereochemistry, and dynamic processes in solution.Soluble sample (mg scale)HighNon-destructive, provides rich structural detail in solution.Can be complex to interpret for intricate structures, may not be suitable for insoluble compounds.
X-ray Crystallography Unambiguous determination of the three-dimensional molecular structure in the solid state, including absolute stereochemistry.Single, high-quality crystalLow to MediumProvides the "gold standard" for structural determination.Crystal growth can be a significant bottleneck, structure may not be representative of the solution-state conformation.
Mass Spectrometry Determination of molecular weight and elemental composition. Fragmentation patterns can provide structural clues.Small sample amount (µg to ng)HighHigh sensitivity, provides accurate mass information.Isomeric and stereoisomeric distinction can be challenging without fragmentation analysis or hyphenated techniques.

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound adducts, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments can provide a comprehensive picture of the molecular framework.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in this compound adducts. These values can vary depending on the specific adduct and the solvent used.

Proton/CarbonTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
Olefinic CH of COD5.5 - 6.0128 - 135Shifts can indicate coordination to a metal or involvement in a cycloaddition.
Allylic CH₂ of COD2.0 - 2.828 - 35Multiplicity and coupling constants provide conformational information.
Methine CH at junction2.5 - 4.040 - 60In Diels-Alder adducts, these shifts are highly dependent on the stereochemistry (endo/exo).
Protons/Carbons of Adduct MoietyVariableVariableDependent on the nature of the reacting partner.
  • Sample Preparation: Dissolve 5-10 mg of the this compound adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (128 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY): This experiment identifies proton-proton couplings (J-couplings) and helps establish connectivity within spin systems.

  • 2D NMR (HSQC/HMQC): This experiment correlates directly bonded proton and carbon atoms.

  • 2D NMR (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • 2D NMR (NOESY/ROESY): This experiment identifies protons that are close in space (through-space interactions), providing critical information about stereochemistry and conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. It is the definitive method for establishing the absolute configuration of chiral molecules and for resolving complex stereochemical arrangements in this compound adducts.

The following table presents example crystallographic data for a representative this compound adduct.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)15.789(6)
β (°)98.76(5)
Volume (ų)1965(1)
Z4
R-factor (%)4.5
  • Crystal Growth: Grow single crystals of the adduct suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution: Solve the phase problem using direct methods or Patterson methods.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental diffraction data to obtain the final structural model.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For Diels-Alder adducts of this compound, a characteristic fragmentation pathway is the retro-Diels-Alder reaction.

Ionization MethodInformation Obtained
Electron Ionization (EI) Provides a molecular ion peak (M⁺˙) and extensive fragmentation, which can be useful for structural elucidation through characteristic patterns like the retro-Diels-Alder reaction.
Electrospray Ionization (ESI) A soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, ideal for determining the molecular weight of polar and non-volatile compounds.
High-Resolution MS (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Retro-Diels-Alder Fragmentation:

A common fragmentation pathway for Diels-Alder adducts in the mass spectrometer is the retro-Diels-Alder reaction, which breaks the adduct down into its original diene and dienophile components. The observation of ions corresponding to these fragments can be strong evidence for the presence of a Diels-Alder adduct structure.

  • Sample Preparation: Dissolve a small amount of the sample (µg to ng) in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight and interpret the fragmentation patterns.

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound adduct.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of COD Adduct purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms nmr_1d 1D NMR (¹H, ¹³C) - Basic Connectivity purification->nmr_1d xray X-ray Crystallography - Absolute Structure (if crystalline) purification->xray Crystal Growth nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) - Detailed Connectivity - Stereochemistry nmr_1d->nmr_2d confirmation Confirmed Structure nmr_2d->confirmation xray->confirmation logical_relationship compound Unknown COD Adduct ms MS (Molecular Formula) compound->ms nmr NMR (Connectivity & Stereochemistry in Solution) compound->nmr xray X-ray (Solid-State Structure) compound->xray If Crystalline structure Confirmed Structure ms->structure Provides Formula nmr->structure Provides Solution Structure xray->structure Provides Solid-State Structure

A Comparative Guide to Cycloocta-1,5-diene and Other Diene Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of organometallic chemistry and homogeneous catalysis, diene ligands are fundamental components of many catalyst precursors. Their ability to coordinate with transition metals in a stable yet labile fashion makes them ideal for generating highly active catalytic species in situ. Among these, cycloocta-1,5-diene (COD) is arguably the most ubiquitous, serving as a benchmark for performance and stability. This guide provides an objective comparison of COD with other common diene ligands, particularly norbornadiene (NBD), supported by experimental data to inform catalyst selection and development.

Comparative Performance in Catalysis

The primary role of ligands like COD and NBD in many catalytic applications, especially in rhodium- and iridium-catalyzed hydrogenations, is that of a "precatalyst" or "precursor" ligand. The diene stabilizes the metal center for isolation and handling. The catalytic cycle is initiated by hydrogenating the diene ligand, which vacates coordination sites and generates the active, solvated metal species.

The structural and energetic differences between diene ligands directly influence the rate of this activation step. Norbornadiene (NBD), a strained, rigid bicyclic diene, is hydrogenated much more rapidly than the more flexible this compound (COD).[1] This results in shorter induction periods and, in some cases, faster overall reaction times when using NBD-based precursors.[2]

Data Summary: Rate and Selectivity in Catalysis

The following tables summarize quantitative data from comparative studies. Table 1 clearly illustrates the kinetic advantage of using NBD over COD in the rhodium-catalyzed semi-hydrogenation of dehydroisophytol (DIP), an industrial intermediate for Vitamin E synthesis.[2] Table 2 provides representative performance data for the widely studied asymmetric hydrogenation of methyl α-acetamidocinnamate (MAC), showcasing the high enantioselectivities achievable with both COD and NBD precursors when paired with appropriate chiral phosphine (B1218219) ligands.

Table 1: Comparison of COD vs. NBD Precursors in the Semi-Hydrogenation of Dehydroisophytol (DIP) Reaction Conditions: 0.005 mmol [Rh(DPPE)(diene)]BF₄, 0.5 mmol DIP, 7.5 mL MeOH, 25.0 °C, 1.01 bar H₂. Data sourced from[2].

PrecatalystDiene LigandTime for Full H₂ Uptake (min)Selectivity for Isophytol (IP) at Full Conversion (%)
[Rh(DPPE)(COD)]BF₄This compound~150 (with significant induction period)98.2
[Rh(DPPE)(NBD)]BF₄Norbornadiene~25 (no significant induction period)98.1

Table 2: Representative Performance in Asymmetric Hydrogenation of Methyl α-Acetamidocinnamate (MAC) Conditions vary by study. This table presents typical results to illustrate achievable enantioselectivity.

PrecatalystChiral LigandConversion (%)Enantiomeric Excess (ee, %)Reference
[Rh(COD)Cl]₂(R,R)-Me-DuPhos>9996[3]
[Rh(COD)Cl]₂(S,S)-Et-DuPhos>99>99[3]
Rh[(nbd)(BIBOP)]BF₄(2R,2’R,3R,3’R)-BIBOP100>99[4]
[Rh(NBD)₂]SbF₆PhTRAP-up to 95[3]

Structural and Physical Properties

The catalytic performance is directly linked to the structural properties of the diene ligands. NBD's rigid, bicyclic structure imparts significant ring strain, making its double bonds more reactive toward hydrogenation.[1] COD is a larger, more flexible eight-membered ring, resulting in a more stable metal complex that is hydrogenated more slowly.[2] 1,3-Butadiene is the simplest conjugated diene and typically binds in a cisoid conformation.[5][6]

Table 3: Physical and Structural Properties of Common Diene Ligands

LigandStructureMolar Mass ( g/mol )Boiling Point (°C)Key Feature
This compound (COD)C₈H₁₂108.18151Flexible, forms stable chelates.[7][8]
Norbornadiene (NBD)C₇H₈92.1489Rigid, strained, cannot isomerize.[9]
1,3-ButadieneC₄H₆54.09-4.4Acyclic, flexible, 4e⁻ donor.[5]

Visualizing Catalytic Processes

Understanding the workflow and reaction mechanism is crucial for catalyst design and optimization. The following diagrams, rendered using Graphviz, illustrate the key processes involved.

Workflow for Catalyst Application

This diagram shows the typical experimental sequence, from the stable diene precatalyst to the final hydrogenated product.

G cluster_0 Pre-Catalyst Stage cluster_1 Catalyst Activation cluster_2 Catalytic Cycle precatalyst [Rh(Diene)Cl]₂ Precursor ligand Chiral Phosphine Ligand (L*) precatalyst->ligand Ligand Exchange active_catalyst_formation [Rh(L*)₂(Diene)]⁺ Complex hydrogen H₂ active_catalyst_formation->hydrogen Diene Hydrogenation active_species [Rh(L*)₂(S)₂]⁺ Active Catalyst (S=Solvent) substrate Prochiral Olefin active_species->substrate Substrate Coordination product Chiral Alkane Product substrate->product Hydrogenation product->active_species Catalyst Regeneration

General workflow for asymmetric hydrogenation.
Catalytic Cycle for Hydrogenation

This diagram illustrates the widely accepted "unsaturated route" for rhodium-catalyzed hydrogenation of an alkene, which occurs after the diene ligand has been removed.

HydrogenationCycle catalyst [Rh(L*)₂(S)₂]⁺ olefin_complex [Rh(L*)₂(Olefin)(S)]⁺ catalyst->olefin_complex + Olefin - Solvent h2_addition [Rh(H)₂(L*)₂(Olefin)(S)]⁺ olefin_complex->h2_addition + H₂ (Oxidative Addition) insertion [Rh(H)(Alkyl)(L*)₂(S)]⁺ h2_addition->insertion Migratory Insertion insertion->catalyst Reductive Elimination - Alkane Product

Simplified catalytic cycle for hydrogenation.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of scientific research. The following are representative protocols for the synthesis of a common COD precatalyst and its use in a catalytic reaction.

Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This procedure is adapted from established literature methods.[10]

Materials:

Procedure:

  • A solution of RhCl₃·3H₂O (1.0 g, 3.8 mmol) in 20 mL of deoxygenated water is prepared in a Schlenk flask.

  • In a separate flask, a mixture of 10 mL of 1,5-cyclooctadiene and 20 mL of deoxygenated 95% ethanol is prepared.

  • The ethanol/COD mixture is added to the aqueous rhodium solution under an inert atmosphere.

  • Sodium carbonate (1.5 g) is added portion-wise to the stirred mixture.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for 18 hours, during which a yellow precipitate forms.

  • The mixture is cooled to room temperature, and the yellow solid is collected by filtration.

  • The solid is washed sequentially with water, methanol, and hexane.

  • The product, [Rh(COD)Cl]₂, is dried under vacuum. Yields are typically >90%. The resulting yellow-orange solid is air-stable.[10]

Protocol 2: General Procedure for Asymmetric Hydrogenation of an Enamide

This protocol is a representative example for screening catalytic performance.[3][4]

Materials:

  • [Rh(diene)Cl]₂ or other Rh(I) precatalyst

  • Chiral bisphosphine ligand (e.g., DuPhos, BIBOP)

  • Substrate (e.g., N-(1-phenylvinyl)acetamide)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or 2-Propanol)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, the rhodium precatalyst (e.g., [Rh(COD)Cl]₂, 0.005 mmol) and the chiral ligand (0.011 mmol) are dissolved in 5 mL of solvent in a vial. The mixture is stirred for 30 minutes to form the catalyst complex.

  • The substrate (1.0 mmol) is added to a glass liner for the autoclave.

  • The prepared catalyst solution is transferred to the autoclave liner containing the substrate.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 100 psi or 7 bar).

  • The reaction is stirred at a controlled temperature (e.g., 0 °C or 25 °C) for a specified time (e.g., 12-24 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed in vacuo.

  • The conversion is determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Conclusion

Both this compound (COD) and norbornadiene (NBD) are highly effective and indispensable ligands for preparing rhodium and iridium catalyst precursors. They provide stable, isolable complexes that can be reliably activated under hydrogen to initiate catalysis.

The primary distinction lies in their activation kinetics: NBD-based precursors typically activate much faster than their COD counterparts due to the inherent ring strain of the norbornadiene framework .[1][2] This can be a significant advantage, reducing or eliminating induction periods and shortening overall reaction times. However, the greater stability of COD complexes can be beneficial for catalyst longevity or in reactions where slower, more controlled catalyst activation is desired. The choice of diene is a critical parameter that should be optimized based on the specific substrate, ligand, and desired reaction profile.

References

Validating the Mechanism of Cycloocta-1,5-diene-Mediated Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a versatile and extensively utilized ligand in organometallic chemistry and homogeneous catalysis.[1] Its capacity to coordinate with a variety of transition metals in a stable, bidentate manner makes it a superb ancillary ligand for crafting highly active catalyst precursors.[1] This guide provides a comparative analysis of COD-mediated reactions, focusing on two pivotal transformations: rhodium-catalyzed asymmetric hydrogenation and iridium-catalyzed C-H borylation. We will delve into the mechanistic aspects, compare COD-based catalysts with alternatives, and provide detailed experimental protocols and supporting data to validate their performance.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes incorporating the this compound ligand are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins.[1] In the presence of a chiral phosphine (B1218219) ligand, these complexes generate active catalysts capable of delivering hydrogen with high enantioselectivity, a critical process in the synthesis of chiral drugs.[1] The COD ligand is readily displaced by the substrate and hydrogen, initiating the catalytic cycle.[1] A common and commercially available precatalyst for these transformations is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[1]

Comparative Performance of COD-based Catalysts

The choice of the diene ligand in the rhodium precatalyst can significantly impact the catalytic activity. While COD is widely used, other dienes like norbornadiene (NBD) have also been employed. NBD complexes typically exhibit shorter prehydrogenation times due to the higher strain of the diolefin, which can lead to shorter induction periods in hydrogenation reactions.[2]

Table 1: Comparison of Diene Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate

PrecatalystChiral LigandSolventTemp (°C)H₂ Pressure (atm)Conversion (%)ee (%)Reference
[Rh(COD)Cl]₂(S,S)-Et-DuPhosMethanol (B129727)251>9999[1]
[Rh(NBD)₂]BF₄BINAPMethanol251>9998[3]
[Rh(COD)((2S,4S)-ptbp-skewphos)]OTf-2-Propanol5010100>95[4]
Experimental Protocols

Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

  • Materials: Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O), 1,5-Cyclooctadiene (B75094) (COD), Ethanol (B145695), Water, Sodium carbonate (Na₂CO₃).[1]

  • Procedure:

    • In a round-bottom flask, dissolve RhCl₃·3H₂O in a mixture of ethanol and water.[1]

    • Add an excess of 1,5-cyclooctadiene to the solution.[1]

    • Add sodium carbonate to the mixture.[1]

    • Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. A color change indicates the progress of the reaction.[1]

    • After several hours, cool the mixture to room temperature, allowing the yellow-orange product to precipitate.[1]

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

General Procedure for Asymmetric Hydrogenation

  • Materials: [Rh(COD)Cl]₂, Chiral phosphine ligand (e.g., (S,S)-Et-DuPhos), Methyl (Z)-2-acetamidocinnamate, Anhydrous, degassed methanol, Hydrogen gas.[1]

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand in anhydrous, degassed methanol to form the precatalyst solution. Stir for 15-30 minutes at room temperature.[1]

    • Add the substrate, Methyl (Z)-2-acetamidocinnamate, to the flask.[1]

    • Seal the flask or autoclave and purge several times with hydrogen gas.[1]

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).[1]

    • Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).[1]

Catalytic Cycle

The mechanism for rhodium-catalyzed asymmetric hydrogenation is often referred to as the "unsaturated pathway".[1]

Rhodium_Catalyzed_Asymmetric_Hydrogenation precatalyst [Rh(COD)(L)2]+ active_catalyst [Rh(S)(L)2]+ precatalyst->active_catalyst + Substrate (S) - COD oxidative_addition [Rh(H)2(S)(L)2]+ active_catalyst->oxidative_addition + H2 product_complex [Rh(H)(Product)(L)2]+ oxidative_addition->product_complex Insertion product_complex->active_catalyst Reductive Elimination + Product

Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Iridium-Catalyzed Aromatic C-H Borylation

Iridium complexes featuring the this compound ligand are highly effective catalysts for the borylation of aromatic C-H bonds.[1] This reaction enables the direct conversion of typically unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The use of [Ir(COD)Cl]₂ or its methoxy (B1213986) derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand is a common catalytic system for this transformation.[1]

Comparative Performance of Ligands in Iridium-Catalyzed C-H Borylation

The choice of the ancillary ligand is crucial for the efficiency and stability of the iridium catalyst. While 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) is a commonly used ligand, others like 3,4,7,8-tetramethylphenanthroline (tmphen) have shown superior performance in challenging borylation reactions, leading to higher yields due to the increased stability and longer lifetime of the catalyst.[5]

Table 2: Comparison of Ligands in the Iridium-Catalyzed Borylation of N-Boc-indole

Iridium PrecursorLigandSolventTemp (°C)Time (h)Conversion (%)Reference
[Ir(Cl)(COD)]₂1,10-phenanthroline (in situ)Octane8010-94 (inconsistent)[6]
[Ir(Cl)(COD)(1,10-phenanthroline)]-Octane80199 (consistent)[6]
[Ir(OMe)(COD)]₂dtbpyTHF802418[7]
[Ir(OMe)(COD)]₂dmadphTHF402472[7]

dmadph = dipyridyl hydrazone ligand

Experimental Protocols

Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)

  • Materials: Iridium(III) chloride hydrate (IrCl₃·3H₂O), 1,5-Cyclooctadiene (COD), Alcohol solvent (e.g., ethanol).[1]

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, combine IrCl₃·3H₂O and an excess of 1,5-cyclooctadiene in an alcohol solvent.[1]

    • Heat the mixture to reflux with stirring. During this process, Ir(III) is reduced to Ir(I).[1]

    • After the reaction is complete, indicated by the precipitation of the orange-red product, cool the mixture to room temperature.[1]

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

General Procedure for Iridium-Catalyzed C-H Borylation

  • Materials: [Ir(COD)Cl]₂, Ligand (e.g., 3,4,7,8-tetramethylphenanthroline), Arene substrate, Bis(pinacolato)diboron (B₂pin₂), Anhydrous solvent (e.g., octane).[1][5]

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the iridium precatalyst, ligand, arene substrate, and B₂pin₂ to a reaction vessel.[1]

    • Add the anhydrous, degassed solvent via syringe.[1]

    • Seal the vessel and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.[1]

    • Monitor the reaction progress by GC-MS or NMR spectroscopy.[1]

    • Upon completion, cool the reaction mixture to room temperature.[1]

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Catalytic Cycle

The mechanism of iridium-catalyzed C-H borylation is thought to proceed through an Ir(III)/Ir(V) catalytic cycle.[1]

Iridium_Catalyzed_Borylation cluster_cycle Catalytic Cycle Ir_I [Ir(I)(L)] Ir_III_Bpin [Ir(III)(Bpin)2(L)] Ir_I->Ir_III_Bpin + B2pin2 Oxidative Addition Ir_V_H_Bpin [Ir(V)(H)(Bpin)3(L)] Ir_III_Bpin->Ir_V_H_Bpin + Arene (Ar-H) C-H Activation Ir_III_Bpin->Ir_V_H_Bpin Ir_III_Aryl_Bpin [Ir(III)(Aryl)(Bpin)2(L)] Ir_V_H_Bpin->Ir_III_Aryl_Bpin - H-Bpin Reductive Elimination Ir_V_H_Bpin->Ir_III_Aryl_Bpin Ir_III_Aryl_Bpin->Ir_I + B2pin2 - Aryl-Bpin - Bpin-Bpin

Caption: Proposed Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Experimental Workflow Validation

A general workflow for validating the mechanism and performance of COD-mediated reactions involves several key steps, from catalyst preparation to product analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup and Execution cluster_analysis Analysis and Characterization catalyst_synthesis Catalyst/Precatalyst Synthesis reaction_setup Reaction Assembly (Inert Atmosphere) catalyst_synthesis->reaction_setup ligand_synthesis Ligand Synthesis/ Procurement ligand_synthesis->reaction_setup substrate_prep Substrate Preparation and Purification substrate_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, GC, NMR) reaction_setup->reaction_monitoring workup Reaction Workup and Product Isolation reaction_monitoring->workup purification Purification (Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization enantio_analysis Enantioselectivity Determination (HPLC) characterization->enantio_analysis

Caption: General experimental workflow for COD-mediated catalytic reactions.

References

comparison of catalytic activity of different cycloocta-1,5-diene complexes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of Cycloocta-1,5-diene Complexes

This guide provides a comparative analysis of the catalytic performance of this compound (COD) complexes, focusing on those based on rhodium (Rh), iridium (Ir), and palladium (Pd). These organometallic compounds are versatile precatalysts widely employed in organic synthesis for reactions such as hydrogenation, hydroformylation, and carbon-carbon bond formation. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their catalytic activities supported by experimental data, detailed protocols for key reactions, and visualizations of catalytic mechanisms.

Introduction

This compound is a readily available and stable cyclic diolefin that acts as a bidentate ligand, forming stable, 16-electron square planar complexes with various transition metals. The COD ligand is an excellent choice for catalyst precursors because it can be easily displaced by other ligands or hydrogenated, creating vacant coordination sites necessary for catalytic activity. The most common and commercially available precursors include the chloro-bridged dimers [Rh(COD)Cl]₂, [Ir(COD)Cl]₂, and the monomeric Pd(COD)Cl₂. Their catalytic behavior is profoundly influenced by the choice of metal center and the ancillary ligands introduced to the system.

Comparative Performance Data

The catalytic activity of COD complexes is typically evaluated based on metrics such as yield, enantiomeric excess (ee%) for asymmetric reactions, turnover number (TON), and turnover frequency (TOF). The following tables summarize representative data for key catalytic transformations.

Asymmetric Hydrogenation

Rhodium and Iridium-COD complexes are extensively used in the asymmetric hydrogenation of prochiral olefins, a critical transformation in the synthesis of chiral pharmaceuticals.[1] The active catalyst is typically generated in situ from the COD precursor and a chiral phosphine (B1218219) ligand.

Table 1: Comparison of Rh(I) and Ir(I)-COD Complexes in Asymmetric Hydrogenation

EntryMetal Precursor (mol%)Chiral LigandSubstrateConditionsYield (%)ee (%)Ref.
1[Rh(COD)Cl]₂ (0.5)(S,S)-Me-DuPhosMethyl 2-acetamidoacrylateH₂ (1 atm), MeOH, 25°C, 12 h>9999[2]
2[Rh(COD)₂]BF₄ (1.0)PhthalaPhosMethyl 2-acetamidoacrylateH₂ (1 atm), CH₂Cl₂, 25°C>99>97[3]
3[Ir(COD)Cl]₂ (0.5)(S)-f-Binaphane2-hydroxypyrimidine deriv.H₂ (800 psi), EtOH:IPA, 40°C>9596[4]
4[Ir(COD)Cl]₂ (0.5)(S,S)-f-Binaphane6-subst. 3-hydroxy-pyridiniumH₂ (600 psi), 25°C, 24 h9095[4]

Note: Conditions and substrates vary, preventing a direct one-to-one comparison but illustrating the general performance for each metal center.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond to form aldehydes. Both Rhodium and Iridium complexes are active, with selectivity for linear vs. branched aldehydes being a key performance indicator.

Table 2: Comparison of Rh(I) and Ir(I)-COD Complexes in Hydroformylation of 1-Octene

EntryMetal Precursor (mol%)LigandConditionsConversion (%)Aldehyde Selectivity (%)n/iso RatioTOF (h⁻¹)Ref.
1[Rh(acac)(CO)₂] (1.0)PPh₃H₂/CO (1:1, 20 bar), Toluene, 80°C, 12 h99972.9~81[5]
2[Rh(COD)Cl]₂ (0.5)Ferrocenyl Schiff baseH₂/CO (1:1, 40 bar), Toluene, 95°C99>991.8-[6]
3[Ir(COD)Cl]₂ (0.25)PPh₃H₂/CO (1:3, 40 bar), NMP, 140°C, 20 h>99922.1~196[7]
4[Ir(COD)Cl]₂ (0.5)AlCl₃ (co-catalyst)H₂O/CO (40 bar), 1-Hexene, 140°C, 24 h10089 (acetal)-~8[8]

Note: Rhodium catalysts for hydroformylation are often based on Rh(acac)(CO)₂ but [Rh(COD)Cl]₂ is also used as a precursor. Data shows high activity for both metals, with conditions influencing selectivity.

C-C Cross-Coupling and C-H Borylation

Palladium-COD complexes are less common in hydrogenation but are precursors for highly effective catalysts in C-C cross-coupling reactions like the Suzuki-Miyaura coupling.[9] In contrast, Iridium-COD complexes are pioneers in the field of C-H activation and borylation, enabling the direct functionalization of unactivated C-H bonds.

Table 3: Catalytic Performance of Pd(II) and Ir(I)-COD Complexes

EntryMetal PrecursorReaction TypeSubstratesConditionsYield (%)Ref.
1Pd(OAc)₂ (0.01)Suzuki Coupling5-Iodovanillin + Phenylboronic acidAmberlite IRA-400, H₂O/EtOH, 60°C, 1-2 h~80-90 (crude)[10]
27% Pd/WA30Suzuki Coupling4'-Iodoacetophenone + Phenylboronic acidNaOH, H₂O/Dioxane, 25°C, Continuous Flow95[9]
3[Ir(COD)OMe]₂ (1.5)C-H BorylationBenzene + B₂pin₂dtbpy (ligand), Cyclohexane (B81311), 80°C, 8 h98
4[Ir(COD)OH]₂ (1.5)C-H BorylationToluene + B₂pin₂Xyl-MeO-BIPHEP (ligand), Heptane, 120°C88[10]

Note: While Pd(COD)Cl₂ is a valid precursor, many modern Suzuki protocols use other Pd sources like Pd(OAc)₂ or heterogeneous catalysts for simplicity and efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for three key transformations.

Protocol 1: Asymmetric Hydrogenation of an Enamide using a Rh(I)-COD Precursor

This procedure describes the enantioselective hydrogenation of methyl (Z)-2-acetamidocinnamate, a standard benchmark substrate.

Materials:

  • [Rh(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)

  • Methyl (Z)-2-acetamidocinnamate

  • Anhydrous, degassed methanol (B129727)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, to a Schlenk flask, add [Rh(COD)Cl]₂ (e.g., 2.5 mg, 0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., 6.7 mg, 0.022 mmol, 2.2 mol% relative to Rh).

  • Add 5 mL of anhydrous, degassed methanol and stir the mixture at room temperature for 15-20 minutes to form the active catalyst solution, which should be a clear, orange-red solution.

  • Add the substrate, methyl (Z)-2-acetamidocinnamate (e.g., 221 mg, 1.0 mmol).

  • Seal the flask, remove from the glovebox, and connect to a hydrogen line.

  • Purge the flask with hydrogen gas 3-5 times.

  • Pressurize the flask with hydrogen (typically 1-4 atm) and stir vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC or HPLC. Upon completion (typically 12-24 h), carefully vent the hydrogen pressure.

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica (B1680970) gel to afford the chiral product.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Suzuki-Miyaura Cross-Coupling using a Palladium Precursor

This protocol outlines the coupling of an aryl halide with an arylboronic acid, a cornerstone of modern organic synthesis.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a similar Pd(0) or Pd(II) precursor

  • Aryl halide (e.g., 4-iodoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and, if required, a phosphine ligand (e.g., PPh₃, SPhos). Note: Many modern protocols are ligand-free.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Fit the flask with a reflux condenser and purge the system with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture with stirring to 80-100°C.

  • Monitor the reaction by TLC or GC-MS. After completion (typically 2-12 h), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Iridium-Catalyzed Aromatic C-H Borylation

This procedure details the direct borylation of an aromatic C-H bond, a powerful method for late-stage functionalization.

Materials:

  • [Ir(COD)OMe]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer) or [Ir(COD)Cl]₂

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Aromatic substrate (e.g., benzene)

  • Boron source (e.g., bis(pinacolato)diboron, B₂pin₂)

  • Anhydrous solvent (e.g., cyclohexane or THF)

  • Screw-cap vial or Schlenk tube

Procedure:

  • In a glovebox, add [Ir(COD)OMe]₂ (1.5 mol%), the bipyridine ligand (3.0 mol%), and B₂pin₂ (1.2 equiv) to a screw-cap vial.

  • Add the anhydrous solvent (e.g., cyclohexane) followed by the aromatic substrate (1.0 equiv).

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80°C.

  • Stir the reaction for the required time (typically 8-16 h).

  • Cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the aryl boronate ester. Often, the crude mixture is used directly in subsequent reactions (e.g., Suzuki coupling).

Visualization of Catalytic Mechanisms

Understanding the underlying catalytic cycle is essential for optimizing reaction conditions and catalyst design. The following diagrams illustrate the generally accepted mechanisms for key transformations initiated by COD complexes.

Asymmetric Hydrogenation (Rhodium-Diphosphine Catalysis)

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation typically involves the oxidative addition of hydrogen, coordination of the olefin, migratory insertion, and reductive elimination. The chiral ligand environment dictates the facial selectivity of hydrogen addition.

Asymmetric_Hydrogenation cluster_main [Rh(COD)L]⁺ [Rh(COD)L]⁺ Active Catalyst [Rh(S)₂L]⁺ Active Catalyst [Rh(S)₂L]⁺ Substrate Complex Substrate Complex Dihydride Complex Dihydride Complex Substrate Complex->Dihydride Complex + H₂ Oxidative Addition Alkyl-Hydride Complex Alkyl-Hydride Complex Dihydride Complex->Alkyl-Hydride Complex Migratory Insertion Product Complex Product Complex Alkyl-Hydride Complex->Product Complex Reductive Elimination Chiral Product Chiral Product Product Complex->Chiral Product Active Catalyst [Rh(S)₂L*]⁺ Active Catalyst [Rh(S)₂L*]⁺ Product Complex->Active Catalyst [Rh(S)₂L*]⁺ - Product + 2S [Rh(COD)L*]⁺ [Rh(COD)L*]⁺ [Rh(COD)L*]⁺->Active Catalyst [Rh(S)₂L*]⁺ + H₂, - COD + Solvent (S) Active Catalyst [Rh(S)₂L*]⁺->Substrate Complex + Substrate - 2S

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Suzuki-Miyaura Cross-Coupling (Palladium Catalysis)

The cycle for Suzuki coupling involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron compound, and reductive elimination to form the new C-C bond.

Suzuki_Coupling cluster_main Pd(0)L₂ Pd(0)L₂ (Active Catalyst) Oxidative Addition Oxidative Addition (Ar-Pd(II)-X)L₂ Pd(0)L₂->Oxidative Addition + Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ Oxidative Addition->Transmetalation + Ar'-B(OR)₂ + Base, - X⁻ Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L₂ - Ar-Ar' Ar-X Ar-X Ar'-B(OR)₂ Ar'-B(OR)₂ Ar-Ar' Ar-Ar'

Caption: General catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling.

Iridium-Catalyzed C-H Borylation

This cycle is believed to involve the formation of an active Iridium(III) tris(boryl) species, which then undergoes C-H activation with the aromatic substrate, followed by reductive elimination to yield the borylated product.

CH_Borylation cluster_main [Ir(COD)Cl]₂ [Ir(COD)Cl]₂ + Ligand Active Catalyst [Ir(boryl)₃L₂] [Ir(COD)Cl]₂->Active Catalyst + B₂pin₂ - COD, - H₂ Sigma-Complex σ-Complex Formation Active Catalyst->Sigma-Complex + Arene (Ar-H) Oxidative Addition C-H Oxidative Addition [Ir(V) Intermediate] Sigma-Complex->Oxidative Addition Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Active Catalyst - Ar-Bpin

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Conclusion

This compound complexes of rhodium, iridium, and palladium are indispensable tools in modern organic synthesis. Rhodium and iridium complexes, particularly when combined with chiral ligands, demonstrate exceptional performance in asymmetric hydrogenation. For hydroformylation, both metals offer high activity, with the choice of ligands and conditions dictating selectivity. Palladium-COD complexes serve as reliable precursors for a vast array of cross-coupling reactions, while iridium-COD complexes have opened new frontiers in C-H functionalization. The selection of the appropriate metal-COD complex is contingent on the desired transformation, with ongoing research continuing to expand their catalytic applications.

References

Cycloocta-1,5-diene vs. Norbornadiene: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, the choice of ligands tethered to a central metal atom is paramount in dictating the catalyst's activity, selectivity, and overall efficiency. Among the myriad of available ligands, dienes, particularly cycloocta-1,5-diene (COD) and norbornadiene (NBD), have carved out a significant niche. They are extensively used to stabilize and solubilize metal precursors, most notably with rhodium and iridium, forming highly effective precatalysts for a variety of crucial organic transformations.[1][2]

This guide provides an objective comparison of COD and NBD in catalysis, focusing on their structural differences, impact on catalyst activation, and performance in key reactions, supported by experimental data.

Structural and Electronic Properties: Flexibility vs. Strain

The fundamental differences between COD and NBD lie in their molecular structure, which in turn governs their coordination chemistry.

  • This compound (COD): A flexible, eight-membered ring, COD adopts a "tub" conformation. It is a stable, bidentate ligand that forms robust complexes with transition metals.[1] Its flexibility allows it to accommodate various coordination geometries.

  • Norbornadiene (NBD): Also known as bicyclo[2.2.1]hepta-2,5-diene, NBD is a rigid, bicyclic hydrocarbon.[2] The defining feature of NBD is its significant ring strain. This inherent strain makes NBD a more reactive and labile ligand compared to COD.[3]

This difference in lability is a critical factor in catalysis. For a precatalyst to become an active catalyst, the diene ligand must be removed, typically by hydrogenation, to allow the substrate to coordinate to the metal center. The higher reactivity of NBD means it is hydrogenated and displaced more rapidly than COD, which can lead to shorter reaction induction times.[3]

G cluster_COD This compound (COD) cluster_NBD Norbornadiene (NBD) cluster_Impact Impact on Catalysis COD_Struct Structure: Flexible 8-membered ring COD_Prop Properties: - Stable - Less Labile - Slower hydrogenation COD_Struct->COD_Prop Impact_Node Choice of diene affects: - Catalyst activation rate - Induction period - Overall reaction time COD_Prop->Impact_Node Longer induction period NBD_Struct Structure: Rigid, strained bicyclic NBD_Prop Properties: - Strained - More Labile - Faster hydrogenation NBD_Struct->NBD_Prop NBD_Prop->Impact_Node Shorter induction period

Caption: Key structural and property differences between COD and NBD.

Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of pharmaceutical and fine chemical synthesis, where Rh(I)-diphosphine complexes are frequently employed. The choice between COD and NBD as the diene in the precatalyst, [Rh(diphosphine)(diene)]X, can have a dramatic impact on the reaction kinetics.

The catalytically active species is formed after the diene is hydrogenated off the metal center. Due to its higher strain, NBD is hydrogenated much faster than COD.[3] This results in a shorter "induction period" before the catalytic cycle begins in earnest. While both precatalysts often lead to similar enantioselectivities (as the chiral diphosphine ligand is the primary director of stereochemistry), the difference in activation time can be significant.

Table 1: Comparison of COD and NBD in Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate (MAA)

Precatalyst Ligand Time (min) Conversion (%) ee (%) Ref
[Rh(Et-DuPHOS)(COD)]BF₄ (S,S)-Et-DuPHOS 60 >99 99.1 [3]

| [Rh(Et-DuPHOS)(NBD)]BF₄ | (S,S)-Et-DuPHOS | 5 | >99 | 99.2 |[3] |

As the data shows, the NBD-based precatalyst achieves full conversion in a fraction of the time required for the COD-based analogue, while maintaining excellent enantioselectivity. This rapid activation is a distinct advantage of using NBD complexes.[3]

Catalytic_Cycle Precatalyst [Rh(L)(Diene)]⁺ Precatalyst Active_Catalyst [Rh(L)(Solvent)₂]⁺ Active Catalyst Precatalyst->Active_Catalyst H₂ - Diene-H₂ Substrate_Complex [Rh(L)(Substrate)]⁺ Active_Catalyst->Substrate_Complex + Substrate - Solvent Oxidative_Addition [Rh(H)₂(L)(Substrate)]⁺ Substrate_Complex->Oxidative_Addition + H₂ Insertion [Rh(H)(L*)(Product-Intermediate)]⁺ Oxidative_Addition->Insertion Migratory Insertion Product_Complex Product Insertion->Product_Complex Reductive Elimination Product_Complex->Active_Catalyst - Product + Solvent

Caption: Generalized workflow for Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

The following is a representative protocol for comparing the catalytic performance of COD and NBD precatalysts.

Materials:

  • [Rh((S,S)-Et-DuPHOS)(COD)]BF₄

  • [Rh((S,S)-Et-DuPHOS)(NBD)]BF₄

  • Methyl α-acetamidoacrylate (MAA)

  • Methanol (B129727) (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the rhodium precatalyst (e.g., 1.0 mM in methanol) is prepared.

  • Reaction Setup: A Schlenk flask is charged with methyl α-acetamidoacrylate (e.g., 0.1 mmol). The flask is sealed with a septum and purged with argon.

  • Solvent Addition: Degassed methanol (e.g., 10 mL) is added to the flask via syringe.

  • Catalyst Injection: The desired amount of the catalyst stock solution (e.g., 0.001 mmol, S/C ratio = 100) is injected into the reaction mixture.

  • Hydrogenation: The flask is connected to a hydrogen line, purged three times with H₂, and then pressurized to the desired pressure (e.g., 1 atm). The reaction is stirred vigorously at a constant temperature (e.g., 25 °C).

  • Monitoring and Analysis: Aliquots are taken at specified time intervals and analyzed by GC or HPLC with a chiral column to determine conversion and enantiomeric excess.

Performance in Other Catalytic Reactions

The distinct properties of COD and NBD influence their performance across a range of other catalytic transformations.

Hydroformylation

In hydroformylation, rhodium complexes are widely used to convert alkenes into aldehydes.[4] The choice of diene can influence catalyst activity and stability. For instance, in the hydroformylation of estragole (B85927) and anethole, [Rh(nbd)Cl]₂ has been used as an effective precatalyst in conjunction with phosphine (B1218219) ligands.[4] While direct comparative rate data is sparse in single reports, the general principle of faster activation for NBD complexes holds, which can be advantageous in achieving high turnover frequencies.

Table 2: Representative Data for Hydroformylation of Limonene

Precatalyst Ligand Temp (°C) Pressure (atm) Time (h) Conversion (%) Aldehyde Selectivity (%) Ref

| [Rh(COD)(OAc)]₂ | P(O-o-tBuPh)₃ | 40 | 20 (CO/H₂) | 1 | >95 | >98 |[4] |

Note: This table shows data for a COD-based system as a representative example of conditions used in hydroformylation. Direct side-by-side comparisons with NBD under identical conditions are less commonly published.

Iridium-Catalyzed C-H Borylation

Iridium complexes featuring COD or NBD are effective precatalysts for the borylation of C-H bonds, a powerful tool for functionalizing otherwise inert bonds.[1] The common precatalyst [Ir(COD)Cl]₂ is widely used in combination with bipyridine-type ligands for this transformation. The COD ligand is readily displaced to generate the active catalytic species. Given the lability of NBD, [Ir(NBD)Cl]₂ could also serve as an efficient precatalyst, though [Ir(COD)Cl]₂ remains more prevalent in the literature for this specific application.

Conclusion

The choice between this compound and norbornadiene as ancillary ligands in catalyst precursors is a nuanced decision based on the specific demands of the catalytic reaction.

  • This compound (COD) forms stable, well-characterized, and commercially available precatalysts.[1][5] It is a reliable and versatile choice for a wide range of applications, including hydrogenation, borylation, and hydroformylation.[1][4]

  • Norbornadiene (NBD) offers a significant kinetic advantage due to its inherent ring strain, which leads to much faster catalyst activation.[3] This is particularly beneficial in reactions like asymmetric hydrogenation where rapid initiation is desired.[3]

For drug development professionals and scientists focused on process optimization, NBD-based precatalysts can offer a route to shorter reaction times and higher throughput. However, for general research and applications where stability and cost are primary concerns, the robust and widely-studied COD-based systems remain an excellent choice. Ultimately, the selection of the diene ligand provides a valuable handle for tuning the activation profile of a catalyst to meet specific synthetic objectives.

References

A Comparative Guide to Assessing the Purity of Synthesized Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of cycloocta-1,5-diene (COD), a crucial building block in organic synthesis and a common ligand in organometallic chemistry, is paramount for the success of subsequent reactions and the integrity of final products. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized COD, offering detailed experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.

Key Purity Assessment Techniques: A Head-to-Head Comparison

The most common and effective methods for determining the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical requirements.

FeatureGas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (GC-MS)
Principle Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by GC followed by ionization and mass-to-charge ratio analysis.
Primary Use Quantitative analysis of volatile impurities and determination of overall purity.Structural elucidation, identification of impurities, and quantitative analysis (qNMR).Identification of unknown impurities and confirmation of known compounds.
Typical Purity Grades Analyzed Technical Grade (95-98%) to High Purity (>99%)All gradesAll grades
Common Impurities Detected 4-Vinylcyclohexene, cyclooctene, other C8 isomers, residual solvents.Isomers of COD (e.g., cis,trans- or trans,trans-), oxidation products, 4-vinylcyclohexene.A wide range of volatile and semi-volatile organic impurities.
Sample Throughput HighModerateModerate
Instrumentation Cost ModerateHighHigh
Strengths Excellent for quantifying low-level volatile impurities. High precision and accuracy.Provides detailed structural information. Non-destructive. qNMR offers high accuracy without the need for identical standards.High sensitivity and specificity for impurity identification.
Limitations Requires reference standards for accurate quantification. May not separate all isomers effectively.Lower sensitivity for minor components compared to GC. Can be complex for quantitative analysis without proper standards and methodology.Quantification can be less precise than GC-FID without specific calibration.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is highly effective for the quantitative determination of COD purity and the detection of volatile impurities.

Methodology:

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., hexane (B92381) or cyclohexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Hold: 5 minutes at 150 °C.

  • Data Analysis: Purity is determined by calculating the area percentage of the main COD peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.

Workflow for GC-FID Purity Assessment

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep Dilute COD in Hexane injection Inject Sample prep->injection separation Separation on Capillary Column injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration quantification Calculate Area Percent Purity integration->quantification cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve COD and Internal Standard in CDCl₃ acquisition Acquire ¹H NMR Spectrum prep->acquisition integration Integrate Signals acquisition->integration calculation Calculate Purity (qNMR) integration->calculation identification Identify Impurities integration->identification cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_result Outcome cluster_action Action synthesis Synthesized This compound gc GC-FID (Quantitative) synthesis->gc nmr NMR (Qualitative & Quantitative) synthesis->nmr gcms GC-MS (Identification) synthesis->gcms pure High Purity COD (>99%) gc->pure impure Impure COD (<99%) gc->impure nmr->pure nmr->impure proceed Proceed with Reaction pure->proceed purify Purification Required impure->purify

A Comparative Guide to the Performance of Cycloocta-1,5-diene-Based Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a cornerstone ligand in the realm of homogeneous catalysis, primarily utilized in the synthesis of highly effective catalyst precursors. Its unique ability to form stable, bidentate complexes with a variety of transition metals, most notably rhodium and iridium, makes it an indispensable tool in modern synthetic chemistry. These COD-containing complexes serve as robust precatalysts for a range of pivotal transformations, including asymmetric hydrogenation and carbon-hydrogen (C-H) bond activation, which are critical in the manufacturing of fine chemicals and pharmaceuticals.

This guide provides a comparative overview of the performance of various catalyst systems that employ this compound as a ligand. Due to a scarcity of direct comparative studies benchmarking different "this compound-based catalysts" as a class, this document focuses on well-documented applications of COD-metal complexes as precatalysts. We will delve into their performance in key reactions, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying catalytic processes.

Performance in Asymmetric Hydrogenation

Rhodium complexes containing the this compound ligand are extensively used as precatalysts for the asymmetric hydrogenation of prochiral olefins.[1] In the presence of a chiral phosphine (B1218219) ligand, these complexes generate active catalysts capable of high enantioselectivity, a crucial aspect in the synthesis of chiral drugs.[1] A widely used and commercially available precatalyst for these reactions is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.[1] The COD ligand is readily displaced by the substrate and hydrogen, initiating the catalytic cycle.[1]

PrecatalystChiral LigandSubstrateConversion (%)Enantiomeric Excess (ee, %)Conditions
[Rh(COD)Cl]₂(S,S)-Et-DuPhosMethyl (Z)-2-acetamidocinnamate>9999H₂ (1-10 atm), 25 °C
[Rh(COD)Cl]₂(R,R)-Me-BPEMethyl (Z)-2-acetamidocinnamate>9998H₂ (1 atm), 25 °C
[Rh(COD)OH]₂Chiral NHC Ligand 32-Naphthaldehyde79 (Yield)RacemicKOtBu, EtOH, 85 °C, 1 h
[Rh(COD)I]₂Chiral NHC Ligand 42-Naphthaldehyde88 (Yield)RacemicKOtBu, EtOH, 85 °C, 1 h

Performance in C-H Borylation

Iridium complexes featuring the this compound ligand are highly effective for the borylation of aromatic C-H bonds.[1] This reaction facilitates the direct conversion of otherwise unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Common catalytic systems for this transformation include [Ir(COD)Cl]₂ or its methoxy (B1213986) derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand.[1]

PrecatalystLigandSubstrateYield (%)Conditions
[Ir(COD)OMe]₂dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)1,3,5-Trimethoxybenzene95B₂pin₂, THF, 80 °C
[Ir(COD)Cl]₂dtbpyBenzene85B₂pin₂, Cyclohexane, 80 °C

Experimental Protocols

Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂)

This protocol outlines the synthesis of a common rhodium precatalyst.[1]

Materials:

  • Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)

  • 1,5-Cyclooctadiene (COD)

  • Ethanol

  • Water

  • Sodium carbonate (Na₂CO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, an excess of 1,5-cyclooctadiene, ethanol, and water.[1]

  • Add sodium carbonate to the mixture.[1]

  • Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The progress of the reaction is indicated by a color change.[1]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature. The product, a yellow-orange solid, will precipitate.[1]

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

General Procedure for Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a standard benchmark substrate.[1]

Materials:

  • [Rh(COD)Cl]₂

  • Chiral phosphine ligand (e.g., (S,S)-Et-DuPhos)

  • Substrate (e.g., Methyl (Z)-2-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • Hydrogen gas

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand in the solvent in the reaction vessel.

  • Stir the solution for a few minutes to allow for the formation of the active catalyst.

  • Add the substrate to the reaction mixture.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).[1]

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).[1]

  • Carefully vent the hydrogen pressure.[1]

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[1]

  • Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.[1]

General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a general method for the C-H borylation of an aromatic substrate.[1]

Materials:

  • [Ir(COD)OMe]₂ or [Ir(COD)Cl]₂

  • Bipyridine ligand (e.g., dtbpy)

  • Arene substrate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous, degassed solvent (e.g., THF, cyclohexane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the iridium precatalyst, the bipyridine ligand, the arene, and B₂pin₂ to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.[1]

  • Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.[1]

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Visualizing the Catalytic Process

To better understand the role of this compound-based precatalysts, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow for performance evaluation.

Catalytic_Cycle_Asymmetric_Hydrogenation Precatalyst [Rh(COD)(P-P)]+ Active_Catalyst [Rh(S)(P-P)]+ Precatalyst->Active_Catalyst + Substrate (S) - COD Oxidative_Addition [Rh(H)₂(S)(P-P)]+ Active_Catalyst->Oxidative_Addition + H₂ Product_Complex [Rh(Product)(P-P)]+ Oxidative_Addition->Product_Complex Insertion & Reductive Elimination Product_Complex->Active_Catalyst - Product

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.[1]

Experimental_Workflow Synthesis Precatalyst Synthesis (e.g., [Rh(COD)Cl]₂) Activation In-situ Catalyst Activation (+ Chiral Ligand) Synthesis->Activation Reaction Catalytic Reaction (+ Substrate, Reagents) Activation->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Workup Work-up & Purification (Extraction, Chromatography) Monitoring->Workup Analysis Performance Analysis (Yield, Conversion, ee) Workup->Analysis

Caption: General workflow for catalyst performance evaluation.

References

comparative analysis of different synthetic routes to cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloocta-1,5-diene (COD) is a versatile and widely utilized diolefin in organic synthesis, serving as a crucial precursor for various cyclic compounds and as a ligand in organometallic chemistry. Its synthesis can be accomplished through several distinct routes, each presenting a unique set of advantages and disadvantages in terms of yield, selectivity, and experimental complexity. This guide provides a comprehensive comparative analysis of the most prominent synthetic methodologies for producing this compound, supported by experimental data and detailed protocols to inform methodological selection in research and development.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale of production, and the specific isomeric purity required. The following table summarizes the key quantitative parameters of the three primary synthetic strategies.

ParameterNickel-Catalyzed Butadiene DimerizationCope Rearrangement of cis-1,2-DivinylcyclobutanePartial Reduction of Cyclooctatetraene
Starting Material Butadienecis-1,2-DivinylcyclobutaneCyclooctatetraene
Key Reagents Nickel catalyst (e.g., Ni(acac)₂), Organoaluminum co-catalyst (e.g., AlEt₃), Phosphine (B1218219) ligand (e.g., PPh₃)Heat or transition metal catalystSodium, Liquid Ammonia (B1221849), Alcohol (e.g., Ethanol)
Typical Yield > 90%High (quantitative in some cases)Moderate to High
Selectivity for 1,5-COD High (can be > 95%)Highly selective for (Z,Z)-1,5-cyclooctadieneCan produce a mixture of cyclooctadienes
Reaction Conditions 80-120 °C, pressureThermal (120-180 °C) or Catalytic (lower temperatures)Low temperature (-78 °C)
Advantages High yield and selectivity, Industrially established, Uses readily available starting materialHigh atom economy, StereospecificUtilizes a different feedstock, Can be effective for specific isomer synthesis
Disadvantages Requires specialized catalyst systems, Potential for side products (e.g., vinylcyclohexene)Starting material is not commercially abundantHandling of sodium metal and liquid ammonia, Potential for over-reduction

Nickel-Catalyzed Dimerization of Butadiene

The dimerization of butadiene using nickel-based catalysts is the most significant and industrially practiced method for the synthesis of this compound. This method is prized for its high efficiency and selectivity.

Experimental Protocol

In a dried, inert atmosphere glovebox, a pressure reactor is charged with a nickel catalyst, such as bis(acetylacetonato)nickel(II) (Ni(acac)₂), and a phosphine ligand, for instance, triphenylphosphine (B44618) (PPh₃), in a suitable solvent like toluene. An organoaluminum co-catalyst, such as triethylaluminum (B1256330) (AlEt₃), is then added. The reactor is sealed, removed from the glovebox, and cooled. Liquefied butadiene is then introduced into the reactor. The reaction mixture is heated to a temperature between 80 °C and 120 °C. The progress of the reaction can be monitored by gas chromatography. Upon completion, the reactor is cooled, and the catalyst is deactivated by the addition of a protic solvent. The product, this compound, is then isolated and purified by distillation. A butadiene conversion of over 95% can be achieved with high selectivity towards this compound.[1]

Logical Relationship Diagram

G Workflow for Nickel-Catalyzed Butadiene Dimerization cluster_prep Catalyst Preparation cluster_reaction Dimerization Reaction cluster_workup Product Isolation catalyst_prep Charge reactor with Ni catalyst, ligand, and solvent cocatalyst_add Add organoaluminum co-catalyst catalyst_prep->cocatalyst_add butadiene_add Introduce liquefied butadiene cocatalyst_add->butadiene_add heating Heat reactor to 80-120 °C butadiene_add->heating deactivation Deactivate catalyst heating->deactivation distillation Isolate and purify COD by distillation deactivation->distillation

Caption: Workflow for Nickel-Catalyzed Butadiene Dimerization.

Cope Rearrangement of cis-1,2-Divinylcyclobutane

The Cope rearrangement, a[2][2]-sigmatropic rearrangement of 1,5-dienes, provides a highly atom-economical and stereospecific route to (Z,Z)-cycloocta-1,5-diene from cis-1,2-divinylcyclobutane. The reaction is driven by the release of ring strain from the four-membered ring.

Experimental Protocol

cis-1,2-Divinylcyclobutane is placed in a sealed tube under an inert atmosphere. The tube is heated in an oil bath or a furnace to a temperature ranging from 120 °C to 180 °C. The rearrangement is typically complete within a few hours. The progress of the reaction can be monitored by NMR spectroscopy or gas chromatography. After cooling, the product, (Z,Z)-cycloocta-1,5-diene, is obtained in high purity and often does not require further purification. The reaction can proceed to give a nearly quantitative yield of the desired product.

Signaling Pathway Diagram

G Cope Rearrangement of cis-1,2-Divinylcyclobutane reactant cis-1,2-Divinylcyclobutane transition_state Boat-like Transition State reactant->transition_state Heat (Δ) product (Z,Z)-Cycloocta-1,5-diene transition_state->product [3,3]-Sigmatropic Shift

Caption: Cope Rearrangement of cis-1,2-Divinylcyclobutane.

Partial Reduction of Cyclooctatetraene

This compound can also be synthesized by the partial reduction of cyclooctatetraene. This method offers an alternative starting material but requires careful control of reaction conditions to avoid over-reduction to cyclooctene (B146475) or cyclooctane.

Experimental Protocol

In a three-necked flask equipped with a dry ice condenser and a stirring bar, liquid ammonia is condensed at -78 °C. Small pieces of sodium metal are added until a persistent blue color is obtained, indicating the presence of solvated electrons. Cyclooctatetraene, dissolved in a small amount of an ethereal solvent, is then added dropwise to the sodium-ammonia solution. An alcohol, such as ethanol, is added as a proton source. The reaction is stirred at low temperature until the blue color disappears. The ammonia is then allowed to evaporate, and the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by distillation to yield this compound. The yield and isomeric distribution of the product can vary depending on the specific reaction conditions.

Experimental Workflow Diagram

G Partial Reduction of Cyclooctatetraene Workflow start Condense Liquid Ammonia na_add Add Sodium Metal start->na_add cot_add Add Cyclooctatetraene Solution na_add->cot_add etoh_add Add Ethanol cot_add->etoh_add quench Quench with NH4Cl Solution etoh_add->quench extract Extract with Organic Solvent quench->extract purify Purify by Distillation extract->purify end This compound purify->end

Caption: Partial Reduction of Cyclooctatetraene Workflow.

References

A Comparative Guide to Chiral Cycloocta-1,5-diene Ligands for Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cycloocta-1,5-diene (COD) ligands and their structural analogues have emerged as a powerful class of steering groups in asymmetric catalysis. Their unique conformational properties and ability to create well-defined chiral environments around a metal center have led to remarkable success in a variety of enantioselective transformations, rivaling and sometimes surpassing traditional chiral phosphine (B1218219) ligands. This guide provides an objective comparison of the performance of selected chiral diene ligands in key asymmetric reactions, supported by experimental data, to aid researchers in ligand selection and experimental design.

Performance in Asymmetric Catalysis: A Quantitative Comparison

The efficacy of a chiral ligand is ultimately determined by its ability to induce high enantioselectivity and achieve excellent yields in a catalytic reaction. The following tables summarize the performance of representative chiral diene ligands in two widely employed transformations: rhodium-catalyzed conjugate addition and iridium-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones

This reaction is a cornerstone of carbon-carbon bond formation, and chiral diene ligands have demonstrated exceptional proficiency.

Ligand/Catalyst PrecursorSubstrateArylboronic AcidYield (%)ee (%)Reference
(R,R)-Ph-bod / [RhCl(C₂H₄)₂]₂N-p-Tolylsulfonyl-4-chlorobenzaldiminePhenylboroxine9698[1][2]
(R,R)-Bn-bod / [RhCl(C₂H₄)₂]₂N-p-Tolylsulfonyl-4-chlorobenzaldiminePhenylboroxine9894[1][2]
C₂-Symmetric COD derivative / Rh(acac)(CO)₂2-Cyclohexen-1-onePhenylboronic acid6376[3][4][5]
(R,R)-Ph-bod* / Rh(acac)(CO)₂ChromonePhenylboronic acid>9599[6]

Note: *bod denotes bicyclo[2.2.2]octadiene, a structural analogue of COD.

Iridium-Catalyzed Asymmetric Hydrogenation

Chiral diene ligands, in combination with iridium, are effective for the enantioselective reduction of various substrates.

Ligand/Catalyst PrecursorSubstrateH₂ PressureYield (%)ee (%)Reference
(R)-MeO-BIPHEP / [Ir(COD)Cl]₂2-MethylquinolineN/A9496[7][8]
Ir-SpiroPAP / [Ir(COD)Cl]₂Racemic α-substituted lactonesN/A80-95up to 95[7][8]
Chiral Diamine / [Cp*Ir(H₂O)₃]SO₄2-Oxo-2-(o-tolyl)acetic acidTransfer>9983[9]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in asymmetric catalysis. The following are representative protocols for the key reactions highlighted in this guide.

General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

A rhodium catalyst is generated in situ from a precursor such as [RhCl(C₂H₄)₂]₂ or Rh(acac)(CO)₂ and the chiral diene ligand.[1][2]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂, 1.5 mol % Rh) and the chiral diene ligand (e.g., (R,R)-Ph-bod*, 3.3 mol %) are dissolved in a suitable solvent (e.g., dioxane). An aqueous base (e.g., KOH, 20 mol %) is added, and the mixture is stirred at room temperature for a designated period.

  • Reaction Setup: To a separate flask containing the α,β-unsaturated ketone (1.0 equiv) and the arylboronic acid or boroxine (B1236090) (1.2-1.5 equiv) dissolved in the same solvent, the prepared catalyst solution is added.

  • Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for the required time (e.g., 6 hours).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

This protocol outlines a typical procedure for the asymmetric hydrogenation of a prochiral olefin or ketone using an iridium-chiral diene catalyst.

  • Catalyst Preparation: The iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand are dissolved in a degassed solvent (e.g., CH₂Cl₂) in a Schlenk flask under an inert atmosphere. The mixture is stirred to form the active catalyst.

  • Reaction Setup: The substrate is added to the catalyst solution.

  • Hydrogenation: The flask is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (pressure may vary) at a controlled temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Analysis: The enantiomeric excess of the hydrogenated product is determined by chiral HPLC or GC analysis.

Logical Workflow for Evaluating Chiral Diene Ligands

The process of evaluating the enantioselectivity of a new chiral diene ligand follows a systematic workflow, from ligand synthesis to the final analysis of the catalytic results. This can be visualized as a clear, step-by-step process.

G Workflow for Evaluating Chiral Diene Ligand Enantioselectivity cluster_0 Ligand Preparation cluster_1 Catalyst Formation & Reaction cluster_2 Analysis & Evaluation a Design & Synthesis of Chiral Diene Ligand b Purification & Characterization (NMR, MS, etc.) a->b c Selection of Metal Precursor (e.g., [RhCl(COD)]₂) b->c Ligand Screening d In situ or Pre-formed Catalyst Preparation c->d e Asymmetric Catalytic Reaction (e.g., Conjugate Addition, Hydrogenation) d->e f Reaction Monitoring (TLC, GC, NMR) e->f g Product Isolation & Purification f->g h Determination of Yield g->h i Determination of Enantiomeric Excess (Chiral HPLC/GC) g->i j Data Analysis & Comparison h->j i->j

Caption: Evaluation workflow for chiral diene ligands.

Conclusion

Chiral this compound ligands and their bicyclic analogues have established themselves as a versatile and highly effective class of ligands for asymmetric catalysis. Their performance, particularly in rhodium-catalyzed conjugate additions, often yields exceptionally high enantioselectivities. The modularity in their synthesis, including innovative C-H functionalization approaches, allows for fine-tuning of steric and electronic properties to suit specific transformations.[3][4][5] This guide provides a snapshot of their capabilities and a foundation for researchers to explore their potential in the synthesis of complex chiral molecules. The continued development of novel chiral diene scaffolds promises to further expand the toolbox of synthetic chemists, enabling more efficient and selective routes to valuable enantiopure compounds.

References

Safety Operating Guide

Proper Disposal of Cycloocta-1,5-diene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of cycloocta-1,5-diene, a flammable and environmentally hazardous compound commonly used in chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. The compound is a flammable liquid and vapor, and it is harmful if swallowed or inhaled.[1][2] It may also be fatal if swallowed and enters the airways.[1]

Key safety precautions include:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use non-sparking tools and take precautionary measures against static discharge.[1][2][3][4][5] All equipment used when handling the product must be grounded.[5]

  • Handling: Avoid breathing fumes, mist, spray, or vapors.[3] Do not eat, drink, or smoke when using this product.[1][2][3] Wash hands thoroughly after handling.[1][2][3]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through an approved waste disposal plant or an authorized incinerator.[2][3][4]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1][4]

  • For spills, absorb the material with dry earth, sand, or another non-combustible material and transfer it to a suitable container for disposal.[5] Use clean, non-sparking tools to collect the absorbed material.[5]

Step 2: Waste Storage

  • Store the waste container in a designated hazardous waste storage area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • The storage area should be cool and well-ventilated.[1]

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • The waste will typically be transported to an authorized incinerator equipped with an afterburner and a flue gas scrubber to ensure complete combustion and minimize harmful emissions.[3]

  • Never dispose of this compound down the drain or in general waste streams.[2]

Hazard Summary

The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).

Hazard ClassCategory
Flammable liquids3
Acute toxicity, Oral4
Acute toxicity, Inhalation4
Aspiration hazard1
Hazardous to the aquatic environment, long-term2

Data sourced from multiple safety data sheets.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A Generate Waste (Used this compound, contaminated materials) B Collect in a labeled, sealed container A->B Segregate C Store in designated hazardous waste area B->C Transfer D Keep cool & well-ventilated E Arrange for collection by licensed waste disposal service D->E Prepare for shipment F Transport to an approved waste disposal plant E->F G Incineration with afterburner & scrubber F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Protective Measures for Handling Cycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal Protocols

Working with cycloocta-1,5-diene, a flammable and potentially harmful chemical, necessitates stringent safety protocols to ensure the well-being of all laboratory personnel. This guide provides essential, immediate, and procedural information on the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to minimize risk and ensure a safe research environment. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must be equipped with the following, with specific attention to the quantitative performance of protective gloves.

Eye and Face Protection

Tightly fitting safety goggles with side shields are mandatory to protect against splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. All eye and face protection must conform to EN 166 (EU) or be NIOSH-approved (US).

Skin Protection

Protective Clothing: Fire and flame-resistant, impervious clothing is required to protect against skin contact. This includes a lab coat, long pants, and closed-toe shoes.

Gloves: The choice of gloves is critical due to the potential for skin absorption and irritation. Nitrile and Butyl rubber gloves have demonstrated high resistance to this compound. The following table summarizes quantitative data on glove compatibility. It is imperative to inspect gloves for any signs of degradation or perforation before each use.

Glove MaterialBreakthrough Time (minutes)Degradation RatingOverall Recommendation
Barrier® (PE/PA/PE)> 480E (Excellent)Very Well Suited
Neoprene> 480E (Excellent)Very Well Suited
Nitrile45G (Good)Suitable with Control
Butyl Rubber> 480E (Excellent)Very Well Suited
Natural RubberNot RecommendedNRAvoid Use
Polyvinyl Chloride (PVC)Not RecommendedNRAvoid Use

Data sourced from Ansell Chemical Resistance Guide. Breakthrough time indicates the time it takes for the chemical to permeate the glove material. Degradation is the physical change in the glove material upon chemical contact.[1][2]

Respiratory Protection

In well-ventilated areas, respiratory protection may not be required. However, if exposure limits are exceeded, if vapors are not adequately controlled at the source, or if irritation is experienced, a NIOSH-approved respirator is mandatory. For this compound, an air-purifying respirator equipped with organic vapor cartridges is recommended.[3] In case of fire, a self-contained breathing apparatus (SCBA) must be used.[4]

Experimental Protocols: PPE Procedures

Strict adherence to the following procedures for donning, doffing, and disposing of PPE is essential to prevent contamination.

Donning (Putting On) PPE
  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check on the respirator before entering the work area.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing (Taking Off) PPE

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces, and clean surfaces only with clean surfaces.

  • Gloves: Remove gloves first. Using a gloved hand, peel off the first glove from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Gown/Lab Coat: Unbutton the lab coat. Peel it off from the shoulders, turning it inside out as you remove it. Avoid shaking the garment.

  • Eye/Face Protection: Remove the face shield and then the goggles from the back of the head.

  • Respirator: If worn, remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Segregation: All disposable PPE contaminated with this compound must be segregated from general waste.

  • Containment: Place contaminated items in a designated, leak-proof, and clearly labeled hazardous waste container. Yellow hazardous waste bags are often used for chemical contamination.[1]

  • Disposal: Contaminated PPE must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_execution Execution cluster_completion Completion & Disposal Assess Task Assess Task & Potential for Exposure Review SDS Review Safety Data Sheet (SDS) Assess Task->Review SDS Select PPE Select Appropriate PPE Review SDS->Select PPE Don PPE Don PPE in Correct Sequence Select PPE->Don PPE Handle Chemical Handle this compound Don PPE->Handle Chemical Doff PPE Doff PPE in Correct Sequence Handle Chemical->Doff PPE Dispose PPE Dispose of Contaminated PPE as Hazardous Waste Doff PPE->Dispose PPE Hand Hygiene Perform Hand Hygiene Dispose PPE->Hand Hygiene

Caption: Logical workflow for PPE selection, use, and disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。